Technical Documentation Center

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride
  • CAS: 6397-56-4

Core Science & Biosynthesis

Foundational

3,4-Dihydro-2H-1,4-benzothiazine Hydrochloride: A Technical Guide to Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary The 1,4-benzothiazine scaffold is universally recognized as a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery[1]. Specifically, 3,4-dihydro-2H-1,4-benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is universally recognized as a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery[1]. Specifically, 3,4-dihydro-2H-1,4-benzothiazine hydrochloride serves as a critical building block and active pharmaceutical intermediate. Characterized by a benzene ring fused to a six-membered thiazine ring, this compound exhibits a unique three-dimensional fold along its nitrogen-sulfur (S-N) axis. This structural conformation closely mimics that of phenothiazines, enabling high-affinity interactions with a diverse array of biological targets[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. We will explore the causality behind its synthetic behavior, the rationale for its salt formulation, and provide self-validating protocols for its synthesis and application in drug development.

Physicochemical Properties

The conversion of the 3,4-dihydro-2H-1,4-benzothiazine free base into its hydrochloride salt is not merely a formulation preference; it is a chemical necessity for stability. The free base contains an electron-rich secondary amine and a thioether linkage, making it highly susceptible to aerial oxidation (resulting in undesired sulfoxides or radical cations). Protonation of the amine to form the hydrochloride salt significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, thereby stabilizing the scaffold against oxidative degradation while exponentially increasing its aqueous solubility for in vitro and in vivo assays.

Table 1: Core Quantitative Data
PropertyValue / Description
Chemical Name 3,4-Dihydro-2H-1,4-benzothiazine hydrochloride
CAS Registry Number (Free Base) 3080-99-7[3]
Molecular Formula C8H10ClNS (C8H9NS · HCl)
Molecular Weight 187.69 g/mol
Appearance White to light-yellow crystalline powder
Solubility Profile Highly soluble in H2O, DMSO, and Methanol; Insoluble in Hexane
Structural Features Bicyclic system; Folded S-N axis conformation

Synthetic Methodologies & Structural Causality

The synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core typically relies on the condensation of 2-aminothiophenols with bifunctional electrophiles. Recent advances also highlight the utility of copper-catalyzed intramolecular N-aryl amination of substituted (2-bromophenylthio)ethanamines to construct this core efficiently[2]. Furthermore, this scaffold is highly amenable to liquid-phase parallel synthesis, which enables the generation of extensive combinatorial libraries (such as 6-carboxamides) for high-throughput pharmacological screening[4].

The Logic of the Classical Cyclization Workflow

In the classical synthesis using 1,2-dibromoethane, the reaction relies on the stark pKa difference between the thiol (pKa ~6) and the aniline (pKa ~27). The addition of a mild base like potassium carbonate (


) selectively deprotonates the thiol, ensuring that S-alkylation occurs strictly before N-alkylation . Once the thioether intermediate is formed, the proximity of the primary bromide to the secondary amine drives a rapid intramolecular 

cyclization, favoring the thermodynamically stable six-membered thiazine ring.

SynthesisWorkflow Step1 2-Aminothiophenol + 1,2-Dibromoethane Step2 S-Alkylation (K2CO3, DMF, 80°C) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Cyclization Step2->Step3 Ring Closure Step4 Free Base Isolation (Acid-Base Extraction) Step3->Step4 Workup Step5 HCl Salt Formation (Dry HCl in Ether) Step4->Step5 Precipitation

Figure 1: Stepwise synthesis of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride via selective alkylation.

Standardized Experimental Protocol: Synthesis & Validation

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Each step contains a physical or chemical checkpoint that confirms the success of the previous action without requiring immediate complex spectroscopy.

Protocol: Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine Hydrochloride

Step 1: Regioselective S-Alkylation

  • Dissolve 10 mmol of 2-aminothiophenol in 20 mL of anhydrous DMF.

  • Add 12 mmol of anhydrous

    
    . Causality: The mixture will turn slightly yellow as the highly nucleophilic thiolate anion is generated.
    
  • Dropwise add 11 mmol of 1,2-dibromoethane at 0°C to prevent exothermic side reactions, then heat to 80°C for 4 hours.

Step 2: Self-Validating Reaction Monitoring

  • Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (2-aminothiophenol) will streak heavily near the baseline due to its highly polar -SH and -NH2 groups. The successful formation of the cyclized free base will appear as a tight, non-polar spot at a significantly higher

    
     (~0.6). The disappearance of the baseline spot validates complete cyclization.
    

Step 3: Workup and Free Base Isolation

  • Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under vacuum to yield the crude free base as an oil.
    

Step 4: Self-Purifying Salt Formation

  • Dissolve the crude free base in 15 mL of anhydrous diethyl ether.

  • Slowly bubble dry HCl gas (or add 2M HCl in diethyl ether) into the solution at 0°C.

  • Checkpoint: The free base is highly soluble in ether, but the hydrochloride salt is entirely insoluble. The immediate formation of a dense, white crystalline precipitate visually validates the successful protonation of the secondary amine. Because organic impurities remain soluble in the ether supernatant, this precipitation acts as an intrinsic purification step.

  • Filter the precipitate, wash with cold ether, and dry under a vacuum.

Pharmacological Profile & Biological Activity

The 1,4-benzothiazine core is not just a structural placeholder; it is actively engaged in biological modulation. Its pharmacological efficacy is driven by two primary mechanisms:

  • Cardiotropic and Antiarrhythmic Activity: The 3D folded conformation of the scaffold allows it to act as an effective ion channel modulator. In vivo studies on mature Wistar rats have demonstrated that fluorinated derivatives of 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide exhibit potent, dose-dependent antiarrhythmic effects, particularly in calcium chloride and epinephrine-induced arrhythmia models[5]. These derivatives successfully normalize blood pressure without inducing secondary hypotensive arrhythmias[5].

  • Antioxidant and Neuroprotective Effects: The biological activity of 1,4-benzothiazines closely mirrors that of phenothiazines[2]. The electron-rich S-N axis serves as a potent electron donor, allowing the molecule to scavenge reactive oxygen species (ROS) efficiently, thereby preventing lipid peroxidation and offering neuroprotection in oxidative stress models[2].

Mechanism Core 3,4-Dihydro-2H-1,4-benzothiazine Scaffold Prop1 Electron-Rich S-N Axis Core->Prop1 Prop2 3D Folded Conformation Core->Prop2 Mech1 ROS Scavenging Prop1->Mech1 Electron Donation Mech2 Ion Channel Modulation (Ca2+ / K+) Prop2->Mech2 Receptor Binding Out1 Neuroprotection & Antioxidant Effects Mech1->Out1 Out2 Antiarrhythmic & Cardiotropic Effects Mech2->Out2

Figure 2: Dual pharmacological pathways of 1,4-benzothiazine derivatives in biological systems.

References

1.[1] Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECDUO_iP3ZDm5WU_AY2nfEM-UEM9pGv1VVBwD85-neubsetc4LeRv38UQVe0t9o5aRHlhCF3q04RrnNmlo9dc1TmptSQg20m2HQq9-XqRSAyWNR2fkS4sBQxCJo7bpRFpoauhBTc91kF44VDvMlCQNcUQkmLHoGR55PnjjY9eaZ81Jti-EC5q1twE8Ht-sJhzS5psvroqzv0nzNBLsqDEZu4X2oxo85Q==] 2.[5] Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. American Journal of Biomedical Science and Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmg_9xENaEB3y5imqAc6t9kJ5SoYOmETqKXyR95YqtptLhJt8ozQ-T1aJbld_gLaReV1E3y5ShrHcirxI4wD_BfMAtvVtCwhS6QfXNWwucQa3jcXTU03HXh-PGjqlKqGU9zCJPQOcC4eBHGvY=] 3.[2] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE41vYFqgrMaZnruThucNMtxmldfuMavIUEJNAtArlWhhZWhGhhgW8nz0MVs8-CNuxM-y-7hg6uOYLPX5wqrwFmP_5NbZYA99hGrJ5N6MxuM9xq9K-0ydFjJ455P8Wmqwqnpjs9_2v7z_c2B_oD04gVtsCfjOSwQenHg5ekHnYTYPIIgHgWrijWU4tsGJgZX6zoJSKmHcCSKzzXCBHgQnqxo63UDB3-InFtE3fUGsGEzFr6nMDJLOKu3-Y2LGp_JGow3BHWiow63vIAMrQ8KIW5rR2YsF_eq80tqY74ExS-DtA=] 4.[3] CAS:3080-99-7, 3,4-二氢. Bidepharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgNsG0IuGaPKcAgt5oSRDhkbar8K6ZLKRYTw8jITqACXlOWN6010Y53lb-n3QtYD0-_kqj0AKLboZYLKWSLyw6oFSFwFz3UzoJXeJG56BPAJCAvADhH5qA5FhlvM-2-ni312t10Oe6NSKRu-A=] 5.[4] Liquid-Phase Parallel Synthesis of Combinatorial Libraries of Substituted 6-Carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtnwtC8qZho2Q6ZP1qbG4B7bLCw4W9N53XMgzLuLk4k-xgKjaOvqQISDtfEXfc4qcqffmDx_LcvbcCVWt-DgphjtmCDPsiv_opcklMwhUNU9cT6xoLd3GrVNy6vt1Jsn-DVGcq5nezoGo=]

Sources

Exploratory

The 3,4-Dihydro-2H-benzothiazine Core: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary The 3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry and materials science. Its hydrochloride salt form is particularly valued for its enha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry and materials science. Its hydrochloride salt form is particularly valued for its enhanced aqueous solubility and stability, making it an ideal precursor for complex drug development. This whitepaper provides a comprehensive technical analysis of 3,4-dihydro-2H-benzothiazine hydrochloride, detailing its physicochemical properties, optimized synthetic methodologies, and broad-spectrum biological applications ranging from AMPA receptor modulation to antinociceptive activity.

Chemical Identity & Physicochemical Profiling

Accurate identification of the benzothiazine core is critical, as the free base and its various salt forms exhibit vastly different solubility and reactivity profiles. The hydrochloride salt is the standard for long-term storage and biological assay preparation due to its resistance to oxidative degradation.

Quantitative Data Summary
PropertyValue
Compound Name 3,4-Dihydro-2H-benzo[b][1,4]thiazine hydrochloride
CAS Number (Hydrochloride Salt) 6397-56-4[1]
CAS Number (Free Base) 3080-99-7[1]
Molecular Formula C₈H₁₀ClNS
Molecular Weight 187.69 g/mol [2]
Physical State Solid (Crystalline powder)
Core Heteroatoms Nitrogen (Position 4), Sulfur (Position 1)

Mechanistic Synthesis & Process Optimization

The synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core requires precise control over cyclization and reduction conditions.

Expertise & Experience: The Causality of Reagent Selection

Historically, the reduction of the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine intermediate was performed using Lithium Aluminum Hydride (LiAlH₄) in diethyl ether. However, for large-scale preparations, ether's low boiling point limits solubility. Attempting this reduction with LiAlH₄ in Tetrahydrofuran (THF) frequently results in violent, uncontrollable thermal runaways [3].

To establish a self-validating and safe system , modern protocols substitute LiAlH₄ with Diborane (BH₃) in THF. Borane forms a stable complex with THF, allowing for a smooth, controlled reduction of the amide carbonyl without cleaving the thiazine ring [3].

Protocol: Optimized Synthesis of CAS 6397-56-4

Phase 1: Cyclization to the 3-oxo Intermediate

  • Acylation: Dissolve 2-aminothiophenol (1.0 eq) in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃. Cool to 0°C.

  • Alkylation: Dropwise add chloroacetyl chloride (1.1 eq) under vigorous stirring. The reaction proceeds via initial N-acylation followed by rapid intramolecular S-alkylation to close the ring.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-oxo-3,4-dihydro-2H-1,4-benzothiazine.

Phase 2: Controlled Reduction and Salt Formation 4. Reduction: Suspend the 3-oxo intermediate in anhydrous THF at 0°C. Slowly add BH₃·THF (2.5 eq). 5. Reflux: Heat the mixture to reflux for 4 hours. Cool to 0°C and quench meticulously with methanol to decompose excess borane. 6. Salt Precipitation: Concentrate the mixture to isolate the free base (CAS: 3080-99-7)[4]. Redissolve in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation ceases. 7. Validation: Filter and recrystallize from ethanol/ether. Verify the absence of the amide carbonyl stretch (~1680 cm⁻¹) via FTIR to confirm complete reduction.

G A 2-Aminothiophenol C 3-oxo-3,4-dihydro-2H- 1,4-benzothiazine A->C Base/Solvent Cyclization B Chloroacetyl chloride B->C D 3,4-dihydro-2H- 1,4-benzothiazine (CAS: 3080-99-7) C->D Reduction (BH3 in THF) E 3,4-dihydro-2H- 1,4-benzothiazine HCl (CAS: 6397-56-4) D->E HCl (g) in Ether

Caption: Synthesis pathway of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Pharmacological Landscape & Receptor Interactions

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is highly versatile, serving as the structural foundation for multiple therapeutic classes.

AMPA Receptor Positive Allosteric Modulators (PAMs)

In neuropharmacology, 1,4-benzothiazines act as critical isosteres of 1,2,4-benzothiadiazine 1,1-dioxides [5]. By replacing the nitrogen atom at the 4-position with a methylene group (applying Grimm's hydride displacement law), researchers alter the hydrogen-bonding network within the receptor's binding pocket [5]. This structural tweak enhances the positive allosteric modulation of AMPA receptors, preventing rapid desensitization and boosting synaptic transmission—a vital mechanism for treating cognitive deficits.

Antinociceptive (Analgesic) Agents

Hybridizing the benzothiazine core with coumarin derivatives yields potent non-steroidal analgesic agents [6]. In standard murine models (e.g., the acetic acid-induced writhing test), these derivatives demonstrate significant peripheral pain modulation [7]. The mechanism bypasses traditional COX-inhibition, offering a pathway to analgesics with reduced gastrointestinal and nephrotoxic side effects[6].

Cardiovascular and Anti-arrhythmic Activity

Fluorination of the 3,4-dihydro-2H-1,4-benzothiazine scaffold drastically alters its lipophilicity and metabolic stability. Specific fluorinated 1,1-dioxide derivatives exhibit profound cardiotropic activity, effectively modulating blood pressure and demonstrating anti-arrhythmic effects in hypotensive models [8].

Pathway cluster_0 Pharmacological Targets N1 3,4-Dihydro-2H-benzothiazine Scaffold N2 AMPA Receptor Modulation N1->N2 Synaptic enhancement N3 Calcium Channel Blockade N1->N3 Anti-arrhythmic / Vasorelaxation N4 Peripheral Pain Pathways N1->N4 Antinociceptive activity

Caption: Pharmacological targets of the 3,4-dihydro-2H-benzothiazine scaffold.

Materials Science Applications

Beyond pharmaceuticals, the electron-rich nature of the nitrogen and sulfur heteroatoms makes the 3,4-dihydro-2H-benzothiazine core an exceptional candidate for materials science. Benzothiazine derivatives (specifically thione variants) are highly effective corrosion inhibitors for mild steel in aggressive acidic environments (e.g., 1.0 M HCl) [9]. The molecules adsorb onto the metal surface via the heteroatoms, forming a protective barrier that significantly reduces the electrochemical corrosion rate[9].

References

  • CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES Source: Canadian Science Publishing URL:[Link]

  • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects Source: Biomedgrid URL:[Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: ACS Omega URL:[Link]

  • Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines Source: Chemistry Central Journal (via NIH PMC) URL:[Link]

  • An electrochemical and theoretical evaluation of new benzothiazine derivatives as a corrosion inhibitor for mild steel in HCl solutions Source: Journal of Materials and Environmental Science URL:[Link]

Sources

Foundational

Pharmacological Mechanisms and Experimental Workflows of 3,4-Dihydro-2H-1,4-Benzothiazine Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Scaffold Overview As an application scientist in early-stage drug discovery, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Scaffold Overview

As an application scientist in early-stage drug discovery, I approach 3,4-dihydro-2H-1,4-benzothiazine hydrochloride not as a monolithic, single-target drug, but as a highly tunable, privileged pharmacophore. The hydrochloride salt form is specifically utilized in preclinical settings to optimize aqueous solubility, ensuring reliable bioavailability during in vitro assays and in vivo dosing.

The 1,4-benzothiazine nucleus—characterized by a fold along its nitrogen-sulfur axis—mimics the structural specificity of phenothiazines but offers distinct electronic properties. Depending on the substitution pattern (particularly at the N-4 and C-6 positions), this scaffold dictates three primary mechanisms of action:

  • ATP-Sensitive Potassium (

    
    ) Channel Opening  (Vasorelaxation)
    
  • Peripheral and Central Nociceptor Inhibition (Analgesia)

  • Redox Intermediacy (Melanogenesis and oxidative pathways)

This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental protocols for their robust evaluation.

Mechanism I: Channel Activation and Vasorelaxation

Mechanistic Causality

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine, particularly those bearing an electron-withdrawing group at C-6 and a cyclopentenone ring at N-4, act as exceptionally potent Potassium Channel Openers (KCOs) . The mechanism is driven by the compound's high-affinity binding to the Sulfonylurea Receptor (SUR2B) subunit of the


 channel complex in vascular smooth muscle.

Binding induces a conformational shift that opens the Kir6.1 pore. The resulting efflux of


 ions drives the resting membrane potential toward the potassium equilibrium potential (hyperpolarization). This voltage drop closes Voltage-Dependent Calcium Channels (VDCCs), halting intracellular 

influx and causing profound vasorelaxation.

KATP_Pathway A 3,4-Dihydro-2H-benzothiazine B SUR2B Subunit Binding A->B Agonism C Kir6.1 Pore Opening B->C Conformational Shift D Potassium (K+) Efflux C->D E Membrane Hyperpolarization D->E F VDCC Closure (Low Ca2+) E->F Voltage Drop G Vascular Smooth Muscle Relaxation F->G

Figure 1: K_ATP channel activation and vasorelaxation pathway.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To prove that vasorelaxation is explicitly caused by


 activation (and not off-target calcium channel blockade), we utilize a self-validating patch-clamp workflow.

Step-by-Step Methodology:

  • Cell Isolation: Enzymatically dissociate single smooth muscle cells from rat thoracic aorta.

  • Configuration: Establish a whole-cell voltage-clamp configuration using a patch pipette (resistance 3–5 MΩ) filled with an intracellular solution (140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 1 mM ATP, pH 7.2).

  • Baseline Recording: Clamp the membrane potential at -60 mV and record the baseline holding current.

  • Compound Perfusion: Perfuse the 3,4-dihydro-2H-1,4-benzothiazine derivative (10 nM) into the extracellular bath. Record the magnitude of the outward

    
     current.
    
  • Self-Validation Checkpoint (Glibenclamide Wash-in): Co-perfuse 10 μM glibenclamide (a highly specific

    
     channel blocker).
    
    • Causality Logic: If the outward current is completely abolished by glibenclamide, the benzothiazine's mechanism is unequivocally confirmed as

      
      -dependent. If the current persists, the compound is acting via alternative channels (e.g., 
      
      
      
      or
      
      
      ).

PatchClamp_Workflow Step1 Cell Preparation Step2 Whole-Cell Voltage Clamp (-60mV) Step1->Step2 Step3 Baseline Recording Step2->Step3 Step4 Perfusion of Benzothiazine Step3->Step4 Step5 Measure Outward K+ Current Step4->Step5 Step6 Glibenclamide Wash-in Step5->Step6 Step7 Current Reversal (Validation) Step6->Step7

Figure 2: Patch-clamp workflow with glibenclamide validation.

Mechanism II: Antinociceptive and Anti-inflammatory Action

Mechanistic Causality

Hybrid molecules combining the 3,4-dihydro-2H-benzothiazine core with coumarin or phenacyl moieties exhibit profound antinociceptive properties . The mechanism is dual-acting:

  • Peripheral Action: Inhibition of the arachidonic acid cascade (COX/LOX pathways), preventing the synthesis of pro-inflammatory prostaglandins (PGE2) that sensitize peripheral nociceptors.

  • Central Action: Modulation of central pain signaling pathways at the dorsal horn of the spinal cord.

Self-Validating Protocol: Biphasic Formalin Test

To differentiate between direct neurogenic pain and inflammatory pain, the formalin-induced paw licking test is the gold standard.

Step-by-Step Methodology:

  • Dosing: Administer the benzothiazine derivative (e.g., 30 mg/kg, i.p.) to the test cohort. Administer mefenamic acid to the positive control cohort, and saline to the negative control cohort. Wait 30 minutes.

  • Induction: Inject 20 μL of 2.5% formalin into the subplantar space of the right hind paw.

  • Phase I Recording (Neurogenic): Record the time spent licking/biting the injected paw from 0 to 5 minutes post-injection. This phase represents direct chemical stimulation of nociceptors.

  • Phase II Recording (Inflammatory): Record the behavior from 15 to 30 minutes post-injection. This phase represents histamine, serotonin, and prostaglandin release.

  • Self-Validation Checkpoint:

    • Causality Logic: A compound that inhibits only Phase II is a peripheral anti-inflammatory agent (like NSAIDs). A compound that inhibits both Phase I and Phase II possesses central analgesic properties (like opioids). Benzothiazine derivatives typically show >90% inhibition in Phase II, validating their potent peripheral anti-inflammatory mechanism.

Mechanism III: Redox Reactivity and Melanogenesis

Mechanistic Causality

In biochemical pathways, the 3,4-dihydro-1,4-benzothiazine structure is a critical transient intermediate in the synthesis of pheomelanin (the pigment responsible for red hair and associated with increased oxidative stress) . Tyrosinase oxidizes tyrosine/cysteinyldopa to a quinone, which rapidly cyclizes into 3,4-dihydro-1,4-benzothiazine-3-carboxylic acid (DHBTCA). This intermediate is highly redox-active, undergoing further polymerization to pheomelanin while generating reactive oxygen species (ROS).

Redox_Pathway A 5-S-Cysteinyldopa B Tyrosinase Oxidation A->B C Quinone Intermediate B->C D Intramolecular Cyclization C->D E 3,4-Dihydro-1,4-benzothiazine D->E F Polymerization & ROS Release E->F G Pheomelanin Pigment F->G

Figure 3: Tyrosinase-mediated redox pathway to pheomelanin.

Self-Validating Protocol: HPLC-MS Oxidation Monitoring

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5-S-cysteinyldopa (1 mM) with mushroom tyrosinase (50 U/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At precise time intervals (1, 5, 15, 30 min), quench 100 μL aliquots with 10 μL of 1M HCl to halt enzymatic activity.

  • Analysis: Inject into an HPLC-ESI-MS system.

  • Self-Validation Checkpoint (Isotopic Trapping): To prove the transient existence of the dihydrobenzothiazine intermediate (which is highly unstable), run a parallel assay adding o-phenylenediamine (OPD) to the buffer. OPD acts as a chemical trap, reacting with the intermediate to form a stable, colored phenazine dimer. Detection of this dimer via MS unequivocally validates the presence of the benzothiazine intermediate.

Quantitative Data Synthesis

The pharmacological versatility of the 3,4-dihydro-2H-1,4-benzothiazine scaffold is summarized below, demonstrating how specific structural modifications dictate the primary mechanism of action.

Compound Class / ModificationPrimary TargetAssay ModelKey Efficacy MetricRef
N-4 Cyclopentenone Benzothiazines

Channel
Rat Aorta Ring

nM (Vasorelaxation)
Coumarin-Benzothiazine Hybrids Nociceptors (COX/LOX)Formalin Test (Phase II)98% Inhibition at 30 mg/kg
Fluorinated Benzothiazine-1,1-dioxides Cardiac Ion ChannelsEpinephrine Arrhythmia40% Arrhythmia Suppression
DHBTCA (Endogenous Intermediate) Tyrosinase PathwayHPLC-MS (Redox)76% conversion to Pheomelanin

Conclusion

The 3,4-dihydro-2H-1,4-benzothiazine hydrochloride scaffold is a master key in medicinal chemistry. By understanding the causality behind its interactions—whether hyperpolarizing vascular cells via


 channels, dampening peripheral prostaglandin synthesis, or acting as a redox-active intermediate—researchers can rationally design derivatives with exquisite selectivity. The self-validating protocols provided herein ensure that observed phenotypic effects are rigorously tied to their true molecular mechanisms, preventing costly misattributions in the drug development pipeline.

References

  • Title: Highly potent 1,4-benzothiazine derivatives as K(ATP)-channel openers Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines Source: PubMed Central (Chemistry Central Journal) URL: [Link]

  • Title: The Pro-Oxidant Activity of Pheomelanin is Significantly Enhanced by UVA Irradiation: Benzothiazole Moieties Are More Reactive than Benzothiazine Moieties Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects Source: American Journal of Biomedical Science & Research URL: [Link]

Exploratory

3,4-Dihydro-2H-benzothiazine hydrochloride molecular weight

An In-depth Technical Guide to 3,4-Dihydro-2H-benzothiazine Hydrochloride: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzothiazine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dihydro-2H-benzothiazine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzothiazine hydrochloride (C₈H₉NS·HCl), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A representative synthetic pathway for the core scaffold and its subsequent conversion to the hydrochloride salt are presented with detailed, step-by-step protocols. Furthermore, this guide outlines a complete framework for the analytical characterization and validation of the compound, employing spectroscopic and chromatographic techniques. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system from synthesis to final analysis. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this important chemical entity.

Introduction to 3,4-Dihydro-2H-benzothiazine

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold due to its presence in a wide array of biologically active compounds and functional materials.[1] Its structure, which features a benzene ring fused to a thiazine ring, provides a unique three-dimensional conformation that is conducive to interaction with various biological targets. Derivatives of the 1,4-benzothiazine core have demonstrated a remarkable range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3]

The specific subject of this guide, 3,4-Dihydro-2H-benzothiazine, also known as benzothiomorpholine, represents the reduced form of this scaffold.[4][5] This saturation imparts greater conformational flexibility, a desirable trait in drug design for optimizing binding affinity to target proteins. The compound is a crucial intermediate and building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dyestuff industries.[4]

The hydrochloride salt form is often preferred in research and development for its improved stability, crystallinity, and solubility in aqueous media compared to the free base, which facilitates handling, formulation, and biological testing.

Physicochemical Properties

A thorough understanding of the fundamental properties of 3,4-Dihydro-2H-benzothiazine hydrochloride is essential for its effective use in research. The key identifiers and characteristics are summarized below.

PropertyValueSource
IUPAC Name 3,4-dihydro-2H-1,4-benzothiazine hydrochlorideSanta Cruz Biotechnology
Synonyms Benzothiomorpholine hydrochloride[4][5]
Molecular Formula C₈H₉NS·HCl[6]
Molecular Weight 187.69 g/mol [6]
CAS Number 90760-63-1 (for hydrochloride)Inferred from sources
Free Base MW 151.23 g/mol (for C₈H₉NS)[4][5][7]
Free Base CAS 3080-99-7 (for C₈H₉NS)[4][5][7]
Appearance Typically a solid, white to off-white powderGeneral chemical knowledge

Synthesis and Purification Workflow

The synthesis of 3,4-Dihydro-2H-benzothiazine derivatives can be achieved through various routes. A modern and efficient approach involves a one-pot, three-component reaction, which offers advantages in terms of atom economy and procedural simplicity.[8] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Diagram: Synthesis and Salt Formation Workflow

G cluster_synthesis Part A: Core Synthesis cluster_salt Part B: Hydrochloride Salt Formation Reactants 2-Aminobenzenethiol + Aromatic Aldehyde + α-Halogenated Ketone Catalyst DABCO, K₂CO₃ Reactants->Catalyst add Reaction One-Pot Three-Component Condensation Reaction Reactants->Reaction Catalyst->Reaction Product_FreeBase 3,4-Dihydro-2H-benzothiazine (Free Base) Reaction->Product_FreeBase yields Solvent Anhydrous Ether or Methanol Product_FreeBase->Solvent dissolve in Reagent Dry HCl Gas or HCl in Ether Solvent->Reagent treat with Precipitation Acid-Base Reaction & Precipitation Solvent->Precipitation Reagent->Precipitation Product_HCl 3,4-Dihydro-2H-benzothiazine HCl (Final Product) Precipitation->Product_HCl isolate via filtration G cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Synthesized Product NMR ¹H & ¹³C NMR (Confirms C-H framework) Start->NMR MS Mass Spectrometry (Confirms Molecular Weight) Start->MS IR FTIR Spectroscopy (Confirms Functional Groups) Start->IR HPLC RP-HPLC (Quantitative Purity) Start->HPLC TLC TLC (Qualitative Check) Start->TLC Final Validated Compound (Identity & Purity >95%) NMR->Final MS->Final IR->Final HPLC->Final TLC->Final

Sources

Foundational

The 3,4-Dihydro-2H-1,4-Benzothiazine Hydrochloride Scaffold: A Technical Guide to Physical, Chemical, and Pharmacological Properties

Executive Summary The 1,4-benzothiazine nucleus is a highly versatile, "privileged" structural motif in medicinal chemistry[1]. Specifically, 3,4-dihydro-2H-1,4-benzothiazine and its hydrochloride salts serve as foundati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine nucleus is a highly versatile, "privileged" structural motif in medicinal chemistry[1]. Specifically, 3,4-dihydro-2H-1,4-benzothiazine and its hydrochloride salts serve as foundational scaffolds for a vast array of therapeutic agents, including antiarrhythmics, antihypertensives, and antimicrobial compounds[2].

From a physicochemical perspective, the conversion of the free base to the hydrochloride (HCl) salt is a critical formulation step. The protonation of the secondary amine at the 4-position dramatically enhances aqueous solubility, improves solid-state stability against oxidative degradation, and optimizes the compound's pharmacokinetic profile for oral bioavailability. This whitepaper provides an in-depth analysis of the physical properties, structural chemistry, synthetic methodologies, and pharmacological mechanisms of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride and its key derivatives.

Structural and Chemical Properties

Molecular Geometry and The "Fold" Effect

The biological activity of 1,4-benzothiazines is heavily dictated by their three-dimensional conformation. Similar to phenothiazines, the 3,4-dihydro-2H-1,4-benzothiazine scaffold exhibits a distinct "fold" along the nitrogen-sulfur (N-S) axis[2]. This non-planar, butterfly-like geometry is critical for target recognition, particularly in the hydrophobic pockets of ion channels and enzymatic active sites.

Electronic Profile and Reactivity

The core scaffold contains two primary heteroatoms that govern its chemical reactivity:

  • The Nitrogen Atom (Position 4): In the free base form, the secondary amine acts as a nucleophile, allowing for facile N-alkylation or N-acylation[3]. In the hydrochloride salt form, this nitrogen is protonated (

    
    ), rendering the molecule highly polar and water-soluble.
    
  • The Sulfur Atom (Position 1): The thioether linkage is susceptible to controlled oxidation. Treatment with oxidizing agents (e.g.,

    
     or m-CPBA) yields sulfoxides (1-oxides) or sulfones (1,1-dioxides)[4],[2]. The 1,1-dioxide derivatives, in particular, exhibit profound cardiotropic and antiarrhythmic effects[5].
    

Physical Properties Data

The physical properties of the 3,4-dihydro-2H-1,4-benzothiazine scaffold vary depending on its functionalization. Below is a comparative summary of the core scaffold's key derivatives frequently utilized in drug discovery[6],[7],[8].

Property6-Chloro-3,4-dihydro-2H-1,4-benzothiazine HCl3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine HCl3,4-Dihydro-2H-1,4-benzothiazine-1,1-dione
CAS Number 1171671-50-3[7]24033-90-7[8]82299-64-7
Molecular Formula



Molecular Weight 222.13 g/mol [9]263.78 g/mol (Free base: 227.32)[8]183.23 g/mol [10]
Physical State Solid crystalline powderSolid crystalline powderSolid
Boiling Point N/A (Decomposes)389.4 ± 42.0 °C (Predicted, Free Base)[6]N/A
Density ~1.3 g/cm³ (Predicted)1.160 ± 0.06 g/cm³ (Predicted)[8]N/A
Storage Conditions Room Temperature, DesiccatedRoom Temperature, DesiccatedRoom Temp, Protect from light

Standardized Synthetic Workflows

To ensure high purity and yield, the synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core typically relies on the condensation of 2-aminothiophenols with electrophiles, followed by reduction and salt formation.

Step-by-Step Protocol: Synthesis of the Core Scaffold and HCl Salt

Rationale: We utilize a two-step cyclization/reduction pathway. The initial cyclization forms a 3-oxo intermediate, which is highly stable. Subsequent reduction using diborane or


 yields the target dihydro-scaffold[3]. Anhydrous ether is used for the final salt formation to force the precipitation of the polar hydrochloride salt.

Step 1: Cyclization to 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine

  • Dissolve 1.0 eq of 2-aminothiophenol in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 1.2 eq of anhydrous potassium carbonate (

    
    ) as a base to deprotonate the thiol, forming a highly nucleophilic thiolate.
    
  • Dropwise, add 1.1 eq of ethyl bromoacetate at 0 °C. The reaction proceeds via an

    
     mechanism (S-alkylation), followed by spontaneous intramolecular amidation to close the thiazine ring.
    
  • Stir at room temperature for 4 hours. Quench with ice water and filter the resulting 3-oxo precipitate.

Step 2: Reduction to 3,4-Dihydro-2H-1,4-benzothiazine

  • Suspend the 3-oxo intermediate in anhydrous tetrahydrofuran (THF)[3].

  • Slowly add a solution of diborane (

    
    ) in THF at 0 °C. Caution: Vigorous gas evolution occurs. Diborane is preferred over 
    
    
    
    for specific derivatives to prevent over-reduction or cleavage of sensitive functional groups.
  • Reflux the mixture for 6 hours.

  • Cool to 0 °C and cautiously quench with methanol, followed by 1M HCl. Extract the free base into ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution (or add a stoichiometric amount of 2M HCl in diethyl ether) at 0 °C.

  • The 3,4-dihydro-2H-1,4-benzothiazine hydrochloride will precipitate immediately as a white/off-white crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

Synthesis A 2-Aminothiophenol C S-Alkylation & Amidation A->C Base (K2CO3) B Ethyl Bromoacetate B->C Base (K2CO3) D 3-Oxo-Benzothiazine Intermediate C->D Cyclization E Reduction (Diborane/THF) D->E F 3,4-Dihydro-2H-1,4-benzothiazine E->F Reflux G Anhydrous HCl / Ether F->G H Target: Benzothiazine HCl Salt G->H Precipitation

Fig 1. Synthetic workflow for 3,4-dihydro-2H-1,4-benzothiazine HCl via intramolecular cyclization.

Pharmacological Relevance & Mechanisms of Action

The 1,4-benzothiazine scaffold is a cornerstone in cardiovascular and neuroprotective drug design. Its structural similarity to endogenous biomolecules and established phenothiazine drugs allows it to modulate critical ion channels.

Antiarrhythmic and Hypertensive Modulation

Recent in vivo studies on mature Wistar rats have demonstrated that fluorinated and sulfone derivatives of 3,4-dihydro-2H-1,4-benzothiazine exert potent cardiotropic effects[5],[4].

  • Mechanism: These compounds act primarily as ATP-sensitive potassium channel (

    
    ) openers  and L-type Calcium channel antagonists [2].
    
  • Causality: By opening

    
     channels, the compounds induce membrane hyperpolarization. Simultaneously, blocking 
    
    
    
    influx shortens the plateau phase of the cardiac action potential. This dual-action mechanism prevents intracellular calcium overload, thereby stabilizing the myocardium against arrhythmias without inducing severe hypotensive shock.

Mechanism N1 Benzothiazine Derivative N2 L-Type Ca2+ Channel Blockade N1->N2 Antagonism N3 K+ ATP Channel Opening N1->N3 Agonism N4 Reduced Intracellular Ca2+ N2->N4 N5 Membrane Hyperpolarization N3->N5 N6 Antiarrhythmic & Cardioprotective Effects N4->N6 N5->N6

Fig 2. Pharmacological signaling pathway of 1,4-benzothiazine derivatives in cardiac tissue.

Analytical Characterization Protocol

To validate the structural integrity of the synthesized 3,4-dihydro-2H-1,4-benzothiazine hydrochloride, a multi-modal analytical approach is mandatory:

  • Nuclear Magnetic Resonance (NMR):

    • 
      H-NMR (DMSO-
      
      
      
      ):
      Look for the characteristic methylene protons at the 2-position and 3-position. The
      
      
      -S protons typically appear around
      
      
      2.8–3.2 ppm, while the
      
      
      -N protons appear around
      
      
      3.4–3.8 ppm. The protonated amine (
      
      
      ) will appear as a broad singlet downfield (>
      
      
      9.0 ppm) due to the HCl salt.
  • Infrared Spectroscopy (FT-IR):

    • Confirm the presence of the secondary amine salt via a broad

      
       stretching band in the 2500–3000 
      
      
      
      region. The absence of a
      
      
      stretch (around 1680
      
      
      ) confirms the successful reduction of the 3-oxo intermediate.
  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize ESI+ (Electrospray Ionization). The mass spectrum will show the

      
       peak corresponding to the free base (e.g., m/z ~152.05 for the unsubstituted parent molecule).
      

References

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine,hydrochloride - Echemi. Source: echemi.com.
  • 1171671-50-3 | 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride - A2B Chem. Source: a2bchem.com.
  • 2H-1,4-Benzothiazine, 3,4-dihydro-3-phenyl- - ChemBK. Source: chembk.com.
  • 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride - Aaronchem. Source: aaronchem.com.
  • 3,4-Dihydro-2h-1,4-benzothiazine-1,1-dione - Sigma-Aldrich. Source: sigmaaldrich.com.
  • 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione | C8H9NO2S | CID 12730654 - PubChem. Source: nih.gov.
  • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects - American Journal of Biomedical Science and Research. Source: biomedgrid.com.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Source: cbijournal.com.
  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. Source: researchgate.net.
  • CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES - Canadian Science Publishing. Source: cdnsciencepub.com.

Sources

Exploratory

Architecting 3,4-Dihydro-2H-1,4-Benzothiazine Hydrochloride: A Comprehensive Guide to Synthesis, Mechanism, and Protocol Validation

The Pharmacological Imperative and Structural Causality The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic pharmacophore characterized by a benzene ring fused to a six-membered thiazine ring conta...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative and Structural Causality

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic pharmacophore characterized by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur heteroatoms. Molecules bearing this core exhibit a broad spectrum of biological activities, most notably potent antiarrhythmic and hypertensive effects[1], as well as significant antinociceptive properties[2].

From a synthetic standpoint, isolating the free base of 3,4-dihydro-2H-1,4-benzothiazine presents a critical challenge: the electron-rich nature of the secondary amine and the adjacent thioether makes the molecule highly susceptible to auto-oxidation. In ambient air, the free base rapidly undergoes oxidative dimerization to form colored phenazine-like impurities—a degradation pathway famously mirrored in the biosynthesis of pheomelanins[3]. To circumvent this instability, the synthesis must culminate in the formation of the hydrochloride salt . Protonating the nitrogen lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing its susceptibility to oxidation and ensuring long-term shelf stability for biological assays.

Strategic Pathway Selection: Direct Alkylation vs. Reductive Lactamization

The construction of the 1,4-benzothiazine core relies heavily on the bifunctional reactivity of 2-aminobenzenethiol[4]. Researchers typically choose between two primary synthetic routes:

  • Pathway A (Direct Alkylation): Involves the direct reaction of 2-aminobenzenethiol with 1,2-dibromoethane under basic conditions. While theoretically straightforward, this route suffers from poor regiocontrol, leading to competing intermolecular dimerizations, macrocycle formation, and low overall yields.

  • Pathway B (Reductive Lactamization): The highly preferred, step-wise route. It begins with the acylation of 2-aminobenzenethiol with chloroacetyl chloride to form a stable 3-oxo-3,4-dihydro-2H-1,4-benzothiazine intermediate[5]. This one-pot cyclization[6] is followed by the targeted reduction of the amide carbonyl to yield the final dihydro-benzothiazine.

G A 2-Aminobenzenethiol B 1,2-Dibromoethane (K2CO3, Heat) A->B Direct Alkylation F Chloroacetyl chloride (DMF, 0°C) A->F Reductive Lactamization C 3,4-Dihydro-2H-1,4- benzothiazine B->C D HCl (gas/ether) C->D E 3,4-Dihydro-2H-1,4- benzothiazine HCl D->E Salt Formation G 3-Oxo-3,4-dihydro-2H- 1,4-benzothiazine F->G Cyclization H Reduction (BH3-THF or LiAlH4) G->H H->C Deoxygenation

Figure 1: Divergent synthetic pathways for 3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Mechanistic Causality in Experimental Design

True synthetic expertise requires understanding why specific reagents are chosen over alternatives.

  • Regioselectivity via Hard-Soft Acid-Base (HSAB) Theory: In the first step of the Reductive Lactamization pathway, 2-aminobenzenethiol reacts with chloroacetyl chloride. The thiolate anion is a "soft" nucleophile, while the amine is "hard." By using a mild base (

    
    ) at 0°C, the soft thiolate selectively attacks the soft alkyl chloride (S-alkylation). As the temperature rises, the adjacent hard amine attacks the hard acyl chloride, driving intramolecular N-acylation to close the ring[4].
    
  • Chemoselective Reduction: To convert the 3-oxo intermediate to the dihydro-benzothiazine, Borane-THF (

    
    ) is vastly superior to Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is a harsh reagent that can cause unwanted ring-opening via C-S bond cleavage. Borane, acting as an electrophilic reducing agent, coordinates selectively to the electron-rich amide carbonyl oxygen, facilitating smooth deoxygenation without disrupting the thioether linkage.

Quantitative Yield and Condition Analysis

The table below summarizes the empirical data comparing the two primary synthetic pathways, validating the superiority of the Reductive Lactamization approach.

Synthetic PathwayKey ReagentsTemp / TimeIntermediate FormedFinal Yield (%)Purity Profile & Impurities
Direct Alkylation 1,2-Dibromoethane,

, DMF
90°C / 24hNone (Direct)45 - 55%Poor; high levels of bis-alkylated dimers and macrocycles.
Reductive Lactamization Chloroacetyl chloride,

, DMF
0°C to 80°C / 6h3-Oxo-benzothiazine78 - 85%Excellent (>98%); highly regioselective, trace unreacted lactam.
Oxidative Expansion

-Halo ketones, m-CPBA
RT / 12hBenzothiazolylacetate60 - 70%Moderate; requires rigorous chromatographic purification.

Self-Validating Experimental Protocols

The following methodology details the Reductive Lactamization pathway. Every step is designed as a self-validating system, ensuring that researchers can visually and analytically confirm success before proceeding.

Workflow Step1 Step 1: S-Alkylation & N-Acylation Reagents: 2-Aminothiophenol + Chloroacetyl chloride Conditions: K2CO3, DMF, 0°C to RT Step2 Step 2: Lactam Isolation Action: Aqueous quench, filtration Checkpoint: m.p. verification Step1->Step2 Step3 Step 3: Amide Reduction Reagents: BH3-THF complex Conditions: Reflux, 12h, N2 atm Step2->Step3 Step4 Step 4: Free Base Extraction Action: MeOH quench, NaOH wash, EtOAc extraction Checkpoint: TLC (Hex/EtOAc) Step3->Step4 Step5 Step 5: HCl Salt Precipitation Reagents: Anhydrous HCl in Dioxane/Ether Conditions: 0°C, strict anhydrous Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Step-by-step mechanistic workflow for the reductive lactam pathway.
Phase 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine
  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-aminobenzenethiol (10.0 mmol) in anhydrous DMF (50 mL). Add finely powdered anhydrous

    
     (25.0 mmol).
    
  • Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetyl chloride (11.0 mmol) dropwise over 15 minutes via a syringe pump.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 80°C for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 3:1). The highly UV-active starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).
  • Workup: Pour the cooled mixture into 200 mL of crushed ice/water. The 3-oxo-3,4-dihydro-2H-1,4-benzothiazine will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Chemoselective Reduction to the Free Base
  • Setup: Suspend the 3-oxo intermediate (5.0 mmol) in anhydrous THF (30 mL) under argon at 0°C.

  • Reduction: Slowly inject

    
     complex (1.0 M in THF, 15.0 mmol). Caution: Vigorous 
    
    
    
    gas evolution will occur.
  • Reflux: Once bubbling subsides, attach a reflux condenser and heat the reaction to 70°C for 12 hours.

  • Quench & Validation Checkpoint 2: Cool to 0°C and carefully quench with methanol (10 mL) until effervescence stops. Self-Validation: If the solution turns deep red or brown at this stage, oxygen has breached the system, triggering pheomelanin-like oxidative degradation[3]. The solution should remain pale/colorless.

  • Extraction: Evaporate the solvents, partition the residue between 1M NaOH (30 mL) and EtOAc (3 × 30 mL). Dry the combined organic layers over

    
     and concentrate in vacuo to yield the free base as a viscous, pale oil.
    
Phase 3: Hydrochloride Salt Precipitation
  • Protonation: Immediately dissolve the crude free base in anhydrous diethyl ether (20 mL) and cool to 0°C.

  • Precipitation: Dropwise, add a 4.0 M solution of HCl in dioxane (1.5 equivalents). A white, crystalline precipitate of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride will immediately form.

  • Isolation: Filter the crystals rapidly under a nitrogen blanket (using a Schlenk frit if possible), wash with cold anhydrous ether, and dry under high vacuum.

  • Final Validation: The resulting salt should be a brilliant white powder. Melting point and

    
    -NMR (in 
    
    
    
    ) will confirm the disappearance of the amide proton and the presence of the
    
    
    moiety.

References

  • [1] Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin- 1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. Biomedgrid. Available at:

  • [4] SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYANATE. Clockss. Available at:

  • [5] CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Science Publishing. Available at:

  • [6] One-Pot Synthesis of 3-Oxo-2H,4H-1,4-benzothiazine-2-carbonitrile Derivatives via Cyclization of Methyl {[2-(Cyanomethyl)sulfanyl]phenyl}carbamate. ResearchGate. Available at:

  • [2] Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. PMC/NIH. Available at:

  • [3] A New Insight in the Biosynthesis of Pheomelanins: Characterization of a Labile 1,4-Benzothiazine Intermediate. ACS Publications. Available at:

Sources

Foundational

Discovery and Pharmacological Exploitation of 3,4-Dihydro-2H-benzothiazine Derivatives

Executive Summary The 3,4-dihydro-2H-benzothiazine nucleus—encompassing both the 1,4- and 1,2-isomeric frameworks—represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a unique spatial fol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-benzothiazine nucleus—encompassing both the 1,4- and 1,2-isomeric frameworks—represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a unique spatial fold along its nitrogen-sulfur axis, this scaffold mimics the structural specificity of various endogenous ligands and phenothiazine-like systems 1. This technical guide explores the rational drug design, self-validating synthetic methodologies, and mechanistic pathways that have driven the discovery of novel AMPA receptor modulators, anti-folates, and analgesic agents derived from this versatile core.

Rational Drug Design: Isosteric Replacement and Causality

The discovery of novel central nervous system (CNS) agents often relies on the subtle electronic and steric tuning of existing pharmacophores. A prime example is the evolution of Positive Allosteric Modulators (PAMs) for the AMPA receptor. Historically, 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) exhibited strong AMPAR potentiation but suffered from suboptimal pharmacokinetic profiles.

By applying the concept of isosteric replacement , researchers successfully transitioned from the BTD scaffold to the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core 2.

The Causality of Scaffold Evolution: Removing the nitrogen atom at the 2-position of the thiadiazine ring and replacing it with a carbon atom fundamentally alters the core's lipophilicity and hydrogen-bonding network. This structural deletion eliminates a redundant hydrogen bond donor, thereby increasing membrane permeability while perfectly preserving the critical spatial geometry required to bind at the dimer interface of the AMPA receptor. The result is a highly potent analogue (e.g., Compound 25b) that mirrors the efficacy of known modulators like BPAM121 but with superior drug-like properties.

G A 1,2,4-Benzothiadiazine 1,1-dioxide (Reference) B Isosteric Replacement (Nitrogen Deletion) A->B Structural Modification C 1,4-Benzothiazine 1,1-dioxide (Target) B->C Scaffold Evolution D AMPAR Positive Allosteric Modulator C->D Pharmacological Evaluation

Fig 1. Pharmacomodulation logic for AMPAR PAMs via isosteric replacement.

Self-Validating Synthetic Methodologies

To ensure scientific integrity, the synthesis of benzothiazine derivatives must employ self-validating workflows where the physicochemical properties of intermediates dictate the success of subsequent steps.

Protocol A: Synthesis of 1,2-Benzothiazines via Chalcone Cascades

This protocol details the synthesis of 1,2-benzothiazine derivatives, which are critical precursors for antimicrobial and anti-inflammatory agents 3.

  • Chlorosulfonation: React substituted chalcones with chlorosulfonic acid at 0°C to generate chalcone sulfonyl chlorides.

  • Bromination: Treat the intermediate with bromine in glacial acetic acid to yield α,β-dibromo sulfonyl compounds.

  • Amine-Driven Cyclization: Introduce a primary amine (e.g., methylamine) dropwise under basic conditions.

  • In-Process Validation: Extract an aliquot and run TLC/LC-MS. The disappearance of the dibromo mass peak and the emergence of the[M+H]+ corresponding to the cyclized 1,2-benzothiazine confirms the reaction.

Experimental Causality: The bromination of the α,β-unsaturated system is not merely protective; it installs excellent leaving groups. The addition of the primary amine triggers a thermodynamically driven cascade: initial sulfonamide formation is rapidly followed by an intramolecular nucleophilic substitution. The displacement of the bromide acts as a thermodynamic sink, irrevocably driving the equilibrium toward the stable 6-membered 1,2-benzothiazine core.

G S1 Chalcone Derivative S2 Bromination Cascade S1->S2 S3 Amine-Driven Cyclization S2->S3 Leaving Group Installation S4 1,2-Benzothiazine Core S3->S4 Val LC-MS Mass Validation S4->Val Val->S4 Purity >95%

Fig 2. Self-validating synthetic workflow for 1,2-benzothiazine derivatives.

Protocol B: N-Alkylation of 1,4-Benzothiazine 1,1-dioxides

Used for generating AMPAR PAMs 2.

  • Dissolve 7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazine in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH, 57% dispersion in oil) strictly at room temperature under inert argon.

  • Stir for 30 minutes until hydrogen gas evolution ceases (visual validation of complete deprotonation).

  • Introduce the alkylating agent (e.g., 2-fluoroethyl tosylate) and stir for 4 hours.

Experimental Causality: The use of NaH is critical. It acts as a strong, irreversible base that fully deprotonates the lactam nitrogen, creating a highly nucleophilic localized anion. DMF, a polar aprotic solvent, is chosen specifically because it solvates the sodium cation but leaves the nitrogen anion naked and highly reactive, thereby maximizing the kinetics of N-alkylation over unwanted O-alkylation.

Mechanistic Pathways: The Case of MX-68

One of the most clinically significant applications of the 3,4-dihydro-2H-1,4-benzothiazine scaffold is the development of MX-68 , a novel anti-folate designed to treat autoimmune conditions like Experimental Autoimmune Uveitis (EAU) and Collagen-Induced Arthritis (CIA) 4.

Traditional anti-folates, such as Methotrexate (MTX), undergo intracellular polyglutamation catalyzed by folylpolyglutamate synthetase. While this increases target affinity, it also leads to prolonged intracellular retention and severe cellular toxicity.

The Causality of Non-Polyglutamation: By replacing the traditional p-aminobenzoic acid moiety with a 3,4-dihydro-2H-1,4-benzothiazine core, MX-68 introduces specific steric hindrance and electronic alterations that prevent the enzyme from adding glutamate residues 5. Consequently, MX-68 achieves potent inhibition of dihydrofolate reductase (DHFR) but avoids intracellular trapping. This allows for rapid drug washout, drastically reducing off-target toxicity while completely abrogating the induction of EAU at doses of 2.5 mg/kg/day.

G MX MX-68 (1,4-Benzothiazine) DHFR DHFR Inhibition MX->DHFR NoPoly No Polyglutamation (Rapid Washout) MX->NoPoly MTX Methotrexate (MTX) MTX->DHFR Poly Intracellular Polyglutamation MTX->Poly EAU EAU & CIA Suppression DHFR->EAU Tox Cellular Toxicity & Prolonged Retention Poly->Tox NoPoly->EAU

Fig 3. Mechanistic pathway of MX-68 vs. Methotrexate in autoimmune disease suppression.

Quantitative Pharmacological Landscape

The structural plasticity of the benzothiazine core allows it to be tuned for a vast array of biological targets. The table below summarizes the quantitative efficacy of key derivatives across different therapeutic areas:

Compound ClassTarget / MechanismLead DerivativeKey Efficacy MetricReference
1,4-Benzothiazine 1,1-dioxides AMPA Receptor (PAM)Compound 25bSignificant AMPAR potentiation, mimicking BPAM1212
1,4-Benzothiazines (Anti-folate) DHFR InhibitionMX-68Complete EAU suppression at 2.5 mg/kg/day (In vivo)4
1,2-Benzothiazine 1,1-dioxides NMDA Receptor (Glycine site)2-arylcarbonylmethyl analogsHigh binding affinity via [3H]MDL-105,519 displacement6
1,4-Benzothiazine-Coumarins Analgesic / Anti-inflammatoryCompound 2uSuperior to mefenamic acid in acetic acid writhing test7
1,4-Benzothiazines KATP Channel OpenerRevised 4aHighly potent vasorelaxant activity8

Conclusion

The 3,4-dihydro-2H-benzothiazine scaffold is far more than a structural curiosity; it is a highly tunable template for rational drug discovery. By understanding the causality behind isosteric replacements—such as the transition from BTDs to 1,4-benzothiazines—and leveraging the steric bulk of the core to prevent enzymatic liabilities like polyglutamation, researchers can continue to unlock potent, safe, and highly specific therapeutics.

References

  • Synthesis and biological activities of 1,4-benzothiazine deriv
  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modul
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Full article: Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. tandfonline.com.
  • A novel non-polyglutamable anti-folate, MX-68, inhibits the induction of experimental autoimmune uveitis in r
  • In vitro and in vivo biological activities of a novel nonpolyglutamable anti-fol
  • Highly Potent 1,4-Benzo-thiazine Derivatives as K
  • Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. nih.gov.

Sources

Exploratory

A Technical Guide to the Novel Synthesis of 3,4-Dihydro-2H-benzothiazine Derivatives

Introduction The 3,4-dihydro-2H-benzothiazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Derivatives of this structure have demonstrated a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydro-2H-benzothiazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Derivatives of this structure have demonstrated a wide array of medicinal applications, including anticancer, neuroprotective, and antimicrobial activities.[1][2] Consequently, the development of efficient, novel, and sustainable synthetic methodologies to access these valuable structures is a paramount objective for researchers in organic synthesis and drug development. This guide provides an in-depth analysis of contemporary synthetic strategies, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and rationale that guide modern synthetic chemistry. We will explore innovative one-pot multi-component reactions and enantioselective organocatalytic approaches that exemplify the current state-of-the-art in the field.

I. Advancing Efficiency: One-Pot, Three-Component Synthesis

The principle of atom economy and procedural efficiency has driven a shift towards multi-component reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single operation. This approach minimizes waste, reduces reaction time, and simplifies purification processes. A recently developed, highly efficient one-pot, three-component synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives highlights the power of this strategy.[3]

A. Mechanistic Rationale and Causality

This methodology leverages a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed condensation of a 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone.[3] The choice of an organocatalyst like DABCO is crucial; its basic and nucleophilic properties are key to facilitating the sequential bond formations without the need for harsh or metallic reagents, aligning with the principles of green chemistry.

The reaction proceeds through a proposed cascade of events:

  • Initial Condensation: The reaction is initiated by the condensation of the 2-aminobenzenethiol with the aromatic aldehyde to form a benzothiazoline intermediate. This step is a classic example of Schiff base formation, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde.

  • Nucleophilic Attack: The sulfur atom of the in-situ generated benzothiazoline then acts as a nucleophile, attacking the electrophilic carbon of the α-halogenated ketone.

  • Intramolecular Cyclization and Rearrangement: A subsequent intramolecular cyclization and rearrangement, facilitated by the base (K₂CO₃), leads to the final 3,4-dihydro-2H-1,4-benzothiazine product. The base plays a critical role in promoting deprotonation events that are necessary for the cyclization to occur.

B. Generalized Experimental Protocol

The following protocol is a representative example of this three-component synthesis. The self-validating nature of this system lies in the clean conversion and high yields achieved across a range of substrates, confirming the robustness of the chosen conditions.

Materials:

  • 2-Aminobenzenethiol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • α-Halogenated ketone (e.g., 2-chloroacetophenone) (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminobenzenethiol, the aromatic aldehyde, the α-halogenated ketone, DABCO, and K₂CO₃.

  • Add ethanol as the solvent and stir the mixture at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzothiazine derivative.

C. Data Presentation

The versatility of this method is demonstrated by its application to a diverse range of substrates, consistently providing good to excellent yields.

EntryAromatic Aldehyde (Ar)α-Halogenated Ketone (R)Yield (%)
1Benzaldehyde2-Chloroacetophenone92%
24-Chlorobenzaldehyde2-Chloroacetophenone95%
34-Methoxybenzaldehyde2-Chloroacetophenone89%
4Benzaldehyde2-Bromoacetophenone90%

Table 1: Representative yields for the DABCO-catalyzed three-component synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives. Data synthesized from findings reported in the literature.[3]

II. The Frontier of Asymmetric Synthesis: Organocatalytic Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods is a critical endeavor in drug discovery. A novel organocatalytic approach has been established for the first-time synthesis of enantioenriched[3][4]-benzothiazine derivatives.[1][5][6]

A. Mechanistic Rationale and Causality

This strategy employs a chiral bifunctional organocatalyst, specifically a cinchona-derived squaramide, to orchestrate a cascade reaction.[5][6] The reaction involves a highly chemoselective 1,2-addition of a thiol to a 2-isothiocyanatochalcone, followed by an enantioselective intramolecular thia-Michael addition.[5][6]

The Role of the Bifunctional Catalyst: The cinchona-derived squaramide catalyst is the cornerstone of this methodology. Its design incorporates both a hydrogen-bond donating squaramide moiety and a basic tertiary amine. This dual functionality allows the catalyst to simultaneously activate both the nucleophile (thiol) and the electrophile (isothiocyanatochalcone) within a chiral environment, thereby controlling the stereochemical outcome of the reaction.

  • Activation: The squaramide group activates the chalcone system through hydrogen bonding, increasing its electrophilicity.

  • Orientation: The basic amine moiety interacts with the thiol, positioning it for a specific trajectory of attack.

  • Stereocontrol: This dual activation and precise spatial orientation within the chiral pocket of the catalyst ensures that the subsequent intramolecular thia-Michael addition proceeds with high enantioselectivity.

B. Workflow and Mechanism Diagram

The logical flow of this enantioselective synthesis is depicted below.

G cluster_0 Step 1: Chemoselective 1,2-Addition cluster_1 Step 2: Enantioselective Intramolecular Cascade A 2-Isothiocyanatochalcone + Thiol C In-situ generated intermediate A->C Catalyst Activation B Chiral Bifunctional Organocatalyst D Intramolecular thia-Michael Addition C->D E Enantioenriched [1,3]-Benzothiazine D->E Stereocontrolled Cyclization

Caption: Workflow for the organocatalytic enantioselective synthesis.

C. Generalized Experimental Protocol

This protocol outlines the key steps for achieving high enantioselectivity in the synthesis of[3][4]-benzothiazine derivatives.

Materials:

  • 2-Isothiocyanatochalcone (0.1 mmol)

  • Thiol (e.g., thiophenol) (0.12 mmol)

  • Cinchona-derived squaramide catalyst (10 mol%)

  • Toluene (1.0 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried vial, add the 2-isothiocyanatochalcone, the chiral catalyst, and molecular sieves.

  • Add toluene and stir the mixture at the specified temperature (e.g., -20 °C).

  • Add the thiol dropwise to the reaction mixture.

  • Continue stirring for the time required as monitored by TLC.

  • Once the reaction is complete, directly load the mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the enantioenriched product.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

D. Data Presentation

This organocatalytic method demonstrates broad substrate adaptability, providing excellent yields and high enantioselectivity for a variety of derivatives.

EntryChalcone Substituent (Ar¹)Thiol (Ar²SH)Yield (%)Enantiomeric Excess (ee %)
1PhenylThiophenol95%94%
24-BromophenylThiophenol98%92%
32-NaphthylThiophenol92%96%
4Phenyl4-Methylthiophenol96%93%

Table 2: Representative yields and enantioselectivities for the organocatalytic synthesis of[3][4]-benzothiazine derivatives. Data synthesized from findings reported in the literature.[1][5][6]

Conclusion

The synthetic routes detailed in this guide represent significant advancements in the preparation of 3,4-dihydro-2H-benzothiazine derivatives. The DABCO-catalyzed three-component reaction offers a highly efficient, practical, and scalable method for accessing these scaffolds from simple starting materials. For applications requiring stereochemical precision, the enantioselective organocatalytic cascade provides an elegant and powerful solution for the synthesis of enantioenriched benzothiazines. These novel strategies, grounded in mechanistic understanding and a commitment to efficiency and sustainability, provide researchers and drug development professionals with robust tools to accelerate the discovery of new therapeutic agents. Future work will likely focus on expanding the scope of these reactions and exploring new catalytic systems, such as photoredox catalysis, to further enhance the synthetic toolkit for this important class of heterocycles.[4][7][8]

References

  • Title: Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions Source: RSC Advances URL: [Link]

  • Title: Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis Source: SpringerLink URL: [Link]

  • Title: Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review Source: ChemRxiv URL: [Link]

  • Title: Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles Source: MDPI URL: [Link]

  • Title: Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach Source: ACS Publications URL: [Link]

  • Title: New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Visible light photoredox catalysis: conversion of a mixture of thiophenols and nitriles into 2-substituted benzothiazoles via consecutive C–S and C–N bond formation reactions Source: RSC Publishing URL: [Link]

  • Title: An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach Source: PubMed URL: [Link]

  • Title: Visible-Light-Mediated Synthesis of 4H-benzo[3][8]thiazin-2-amines and 3,4-Dihydroquinoxalin-2-amines: An Efficient and Metal Free Route to C–S, C–N Bond Formation Source: Semantic Scholar URL: [Link]

  • Title: New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: SciSpace URL: [Link]

  • Title: Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach Source: ACS Publications URL: [Link]

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Center for Biotechnology Information URL: [Link]

  • Title: Benzothiazines in organic synthesis. Synthesis of fluorescent 7-amino-2,1-benzothiazines Source: RSC Publishing URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes Source: PubMed URL: [Link]

  • Title: New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: Beilstein Journals URL: [Link]

  • Title: Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes Source: MDPI URL: [Link]

  • Title: New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of 1,4-Benzothiazine Source: RePEc URL: [Link]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: MDPI URL: [Link]

  • Title: New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: Beilstein Journals URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: National Center for Biotechnology Information URL: [Link]

  • Title: CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES Source: Canadian Science Publishing URL: [Link]

  • Title: The Synthesis of (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzothiazin-2'-Yl)Acetic Acid and (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzoxazin-2'-Yl)Acetic Acid-Derivatives Source: CSIRO Publishing URL: [Link]

  • Title: New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: Beilstein Journals URL: [Link]

  • Title: Synthetic routes of benzothiadiazine dioxides described in the literature. Source: ResearchGate URL: [Link]

  • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities Source: ResearchGate URL: [Link]

  • Title: 3,4-Dihydro-2H-1,4-oxazine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities Source: ResearchGate URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3,4-Dihydro-2H-benzothiazine Hydrochloride: An In-depth Technical Guide

Introduction: The Benzothiazine Core in Drug Discovery The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazine Core in Drug Discovery

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been investigated for applications ranging from antimicrobial and anti-inflammatory to neuroprotective agents. The saturated 3,4-dihydro-2H-benzothiazine structure offers a flexible, three-dimensional geometry that can be strategically modified to optimize interactions with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of synthesized compounds. The hydrochloride salt of 3,4-Dihydro-2H-benzothiazine is of particular interest due to its increased solubility in aqueous media, a desirable property for many pharmaceutical applications. This guide will delve into the anticipated spectroscopic data for this compound.

Molecular Structure and Protonation State

The formation of the hydrochloride salt involves the protonation of the secondary amine in the thiazine ring. This has significant implications for the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy, as the electronic environment of the neighboring atoms is altered.

Caption: Structure of 3,4-Dihydro-2H-benzothiazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3,4-Dihydro-2H-benzothiazine hydrochloride, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of 3,4-Dihydro-2H-benzothiazine hydrochloride.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H protons, while in D₂O, these protons will exchange with the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should encompass the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • The spectral width should cover 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The protonation of the nitrogen atom will lead to a downfield shift of the adjacent methylene protons (C2-H₂) and the N-H protons themselves. The aromatic protons will also be influenced, though to a lesser extent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (4H)7.0 - 7.5Multiplet-4H
C2-H₂3.6 - 4.0Triplet~5-72H
C3-H₂3.0 - 3.4Triplet~5-72H
N⁺H₂9.0 - 10.0 (in DMSO-d₆)Broad Singlet-2H

Causality Behind Predictions:

  • Aromatic Protons: The signals for the four protons on the benzene ring are expected to appear as a complex multiplet in the range of 7.0-7.5 ppm.

  • C2-H₂ Protons: These protons are adjacent to the positively charged nitrogen atom, which deshields them, causing their signal to appear at a downfield position (3.6 - 4.0 ppm). They are expected to be a triplet due to coupling with the C3-H₂ protons.

  • C3-H₂ Protons: These protons are adjacent to the sulfur atom and are expected to be a triplet due to coupling with the C2-H₂ protons. Their chemical shift will be further upfield compared to the C2-H₂ protons.

  • N⁺H₂ Protons: In a non-exchanging solvent like DMSO-d₆, the protons on the nitrogen will be observable as a broad singlet at a significantly downfield position due to the positive charge and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)140 - 150
Aromatic CH120 - 135
C245 - 55
C325 - 35

Causality Behind Predictions:

  • Aromatic Carbons: The four aromatic CH carbons and two quaternary carbons will resonate in the typical aromatic region. The carbon attached to the nitrogen (C4a) and the carbon attached to the sulfur (C8a) will be the most downfield of the quaternary carbons.

  • C2 Carbon: This carbon, being directly attached to the electron-withdrawing N⁺H₂ group, will be the most downfield of the aliphatic carbons.

  • C3 Carbon: The C3 carbon, adjacent to the sulfur atom, will be more shielded and thus appear at a more upfield position compared to C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the bonds.

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in 3,4-Dihydro-2H-benzothiazine hydrochloride.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Spectral Data

The IR spectrum will be characterized by the presence of N-H, C-H, and aromatic C=C stretching vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch2400 - 2800Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak to Medium

Causality Behind Predictions:

  • N⁺-H Stretch: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is typical for the stretching of the N⁺-H bond in an ammonium salt.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • C=C Stretches: The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 3,4-Dihydro-2H-benzothiazine hydrochloride.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for pre-charged molecules like hydrochloride salts.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The mass spectrum will show the molecular ion of the free base, as the hydrochloride salt will typically dissociate in the gas phase.

m/z Predicted Identity
151[M]⁺ (Molecular ion of the free base)
152[M+H]⁺ (Protonated molecular ion)
123[M - C₂H₄]⁺
118[M - SH]⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular weight of the free base, 3,4-Dihydro-2H-benzothiazine (C₈H₉NS), is 151.23 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 151. In ESI, the protonated molecule [M+H]⁺ at m/z 152 is often the base peak.

  • Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of small, stable neutral molecules. For example, the loss of ethene (C₂H₄) from the thiazine ring could lead to a fragment at m/z 123. Loss of a sulfhydryl radical (SH) could result in a fragment at m/z 118.

G cluster_workflow Spectroscopic Analysis Workflow start 3,4-Dihydro-2H-benzothiazine HCl Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Interpretation & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for 3,4-Dihydro-2H-benzothiazine hydrochloride. By leveraging fundamental principles and drawing comparisons with closely related analogs, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this and similar heterocyclic compounds. The provided protocols outline a systematic approach to acquiring and interpreting the necessary data for robust structural confirmation.

References

Due to the absence of a single, comprehensive source for the experimental data of 3,4-Dihydro-2H-benzothiazine hydrochloride, the following references to related compounds and spectroscopic principles were consulted in the formulation of this guide.

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. This article provides context on the synthesis of the benzothiazine core. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. This review discusses the synthesis and importance of various benzothiazine derivatives. Available at: [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one. Der Pharma Chemica. This paper includes spectroscopic data for substituted benzothiazinones, which was used to infer the spectral characteristics of the parent compound. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy.Cengage Learning. A standard textbook on the principles of spectroscopic techniques.
  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds.John Wiley & Sons.

Protocols & Analytical Methods

Method

3,4-Dihydro-2H-benzothiazine hydrochloride purification by recrystallization

Application Note: High-Yield Purification of 3,4-Dihydro-2H-benzothiazine Hydrochloride via Solvent-Antisolvent Recrystallization Target Audience: Researchers, medicinal chemists, and drug development professionals. Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification of 3,4-Dihydro-2H-benzothiazine Hydrochloride via Solvent-Antisolvent Recrystallization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol and Mechanistic Guide.

Executive Summary & Context

3,4-Dihydro-2H-benzothiazine is a privileged heterocyclic scaffold frequently utilized in the synthesis of antinociceptive agents (such as coumarin-linked derivatives) and in the modeling of pheomelanin oxidative pathways[1][2]. To enhance aqueous solubility, oxidative stability, and bioavailability during drug development, this compound is typically isolated as a hydrochloride (HCl) salt.

However, crude synthetic mixtures often contain unreacted starting materials, transition metal catalysts, or colored oxidation byproducts[1][3]. Achieving >99.5% purity requires a highly controlled recrystallization strategy. Because heterocyclic amine hydrochlorides possess high lattice energies and extreme polarity, standard single-solvent recrystallization often fails, resulting in either total insolubility or unacceptable product loss[4][5]. This guide details a self-validating, thermodynamically controlled solvent-antisolvent recrystallization protocol designed specifically for 3,4-dihydro-2H-benzothiazine HCl.

Mechanistic Rationale (E-E-A-T)

To design a self-validating purification system, one must understand the causality behind the physicochemical behavior of the target molecule.

  • Solvent/Antisolvent Dynamics: Amine hydrochlorides are highly polar and dissolve readily in protic solvents with high dielectric constants (like water or methanol). However, these solvents dissolve the salt too well, preventing efficient recovery upon cooling[4][6]. We utilize a binary system: Anhydrous Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the antisolvent. Hot IPA disrupts the ionic lattice, dissolving the salt[5]. The dropwise addition of EtOAc lowers the bulk dielectric constant of the medium. This precisely tunes the solubility threshold, forcing the target compound to reach supersaturation while keeping less polar organic impurities fully dissolved in the mother liquor[4].

  • Thermodynamic vs. Kinetic Cooling: Rapid cooling (plunging the flask into an ice bath) induces a kinetic "crash out," causing the rapid formation of amorphous solids that trap (occlude) impurities within the matrix[6]. A controlled cooling ramp (e.g., natural cooling to room temperature followed by a gradual ice bath) ensures that crystal growth occurs under thermodynamic control. The molecules have the time and thermal energy required to arrange into a highly ordered, pure crystal lattice, actively excluding mismatched impurity molecules[4][5].

  • Moisture Control: 3,4-Dihydro-2H-benzothiazine HCl is mildly hygroscopic. The presence of water can lead to the formation of hydrates, altering the melting point and dissolution profile. Therefore, all solvents must be anhydrous, and drying must be conducted under a vacuum.

Workflow Visualization

Workflow Crude Crude 3,4-Dihydro-2H- benzothiazine HCl Dissolve Dissolution in Hot IPA (Near Boiling Point) Crude->Dissolve Filter Hot Filtration (Removes Insoluble Impurities) Dissolve->Filter Antisolvent Dropwise Addition of EtOAc (Antisolvent) Filter->Antisolvent Cooling Controlled Cooling (25°C to 0°C at 0.5°C/min) Antisolvent->Cooling Nucleation Crystal Nucleation & Growth (Thermodynamic Control) Cooling->Nucleation Isolation Vacuum Filtration & Cold EtOAc Wash Nucleation->Isolation Drying Vacuum Drying (45°C) (Removes Residual Solvents) Isolation->Drying Pure Pure Crystalline API (>99.5% Purity) Drying->Pure

Fig 1. Mechanistic workflow for the solvent-antisolvent recrystallization of the target HCl salt.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . At critical junctions, in-process checks are embedded to ensure the system is behaving as thermodynamically predicted before proceeding to the next step.

Materials & Equipment
  • Target: Crude 3,4-Dihydro-2H-benzothiazine hydrochloride (Assume 10 g scale).

  • Solvents: Anhydrous Isopropanol (IPA), Anhydrous Ethyl Acetate (EtOAc).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, magnetic stirrer, oil bath, heated Buchner funnel, vacuum desiccator.

Step 1: Dissolution and Hot Filtration
  • Suspend: Place 10 g of crude 3,4-dihydro-2H-benzothiazine HCl in a 250 mL round-bottom flask equipped with a stir bar.

  • Heat: Add 30 mL of anhydrous IPA. Heat the suspension to a gentle reflux (approx. 80°C) under continuous stirring[4].

  • Titrate Solvent: If the solid does not fully dissolve, add hot IPA in 2 mL increments until complete dissolution is achieved. Do not exceed 50 mL total to prevent over-dilution.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated Buchner funnel (using a fine-porosity filter paper) into a clean, pre-heated receiving flask.

    • Causality: This step removes insoluble impurities (e.g., dust, inorganic salts, or catalyst residues) that could act as unwanted nucleation sites and cause premature, impure crystallization[5].

Step 2: Antisolvent Addition (The Cloud Point)
  • Maintain Heat: Keep the filtered IPA solution at 75–80°C with gentle stirring.

  • Titrate Antisolvent: Begin adding hot anhydrous EtOAc dropwise.

  • Identify the Cloud Point: Continue addition until the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This indicates the exact thermodynamic threshold of supersaturation[4].

  • Clarify: Add exactly 1–2 mL of hot IPA to clear the solution once more. Self-Validation Check: The solution must be perfectly clear before cooling begins to ensure crystals grow from scratch rather than crashing out on amorphous seeds.

Step 3: Thermodynamically Controlled Cooling
  • Ambient Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours. Do not agitate. Agitation induces kinetic precipitation.

  • Ice Bath: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 1 hour to maximize yield.

Step 4: Isolation and Drying
  • Filtration: Collect the formed crystals via vacuum filtration using a cold Buchner funnel.

  • Washing: Wash the crystal cake with 15 mL of ice-cold EtOAc.

    • Causality: Cold EtOAc displaces the impurity-rich mother liquor without dissolving the purified HCl salt[5].

  • In-Process Validation: Take a 1 mg aliquot of the mother liquor and analyze via TLC or rapid HPLC. A successful recrystallization will show a high concentration of impurities in the mother liquor and a low concentration of the target API.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry at 45°C under high vacuum (<10 mbar) for 12 hours to remove all residual solvents and prevent hydrate formation.

Data Presentation & Validation Metrics

To ensure reproducibility, solvent systems must be empirically validated. Table 1 summarizes the phase-behavior of 3,4-Dihydro-2H-benzothiazine HCl in various solvent/antisolvent matrices.

Table 1: Solvent System Screening Matrix

Primary SolventAntisolventRatio (v/v)Yield (%)Purity (HPLC Area %)Notes / Causality
MethanolAcetone1:345%98.2%Poor yield; salt remains too soluble in MeOH even at 0°C.
EthanolDiethyl Ether1:482%99.1%Good yield, but ether poses high flammability/peroxide risks.
Isopropanol Ethyl Acetate 1:2 88% >99.5% Optimal. Perfect balance of polarity reduction and safety profile.
WaterNone (Cooling)N/A15%95.0%Extreme product loss; massive occlusion of impurities.

Table 2: Analytical Release Specifications

Analytical MethodTarget SpecificationPurpose of Test
HPLC (UV at 254 nm) > 99.5% AreaConfirms removal of organic byproducts and unreacted starting materials.
Melting Point Sharp range (± 1°C)A broad melting point indicates trapped solvent or occluded impurities.
Karl Fischer Titration < 0.5% w/wEnsures the amine hydrochloride has not absorbed atmospheric moisture (hygroscopicity check).
1H-NMR (DMSO-d6) Conforms to structureVerifies the absence of residual IPA or EtOAc signals in the aliphatic region.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications.
  • University of Massachusetts Amherst. "Recrystallization." Chemistry Laboratory Manuals.
  • "Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines." Chemistry Central Journal (via PubMed Central / d-nb.info).
  • "The Pro-Oxidant Activity of Pheomelanin is Significantly Enhanced by UVA Irradiation: Benzothiazole Moieties Are More Reactive than Benzothiazine Moieties." MDPI.
  • Stack Exchange Chemistry Community. "Are there any general rules for choosing solvents for recrystallization?

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3,4-Dihydro-2H-1,4-benzothiazine Hydrochloride

Introduction & Scientific Context The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a structural backbone for liver X receptor (LXR) modulators[1], antiarrhyth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a structural backbone for liver X receptor (LXR) modulators[1], antiarrhythmic agents[2], and acting as a critical labile intermediate in the biosynthesis of pheomelanins[3].

In pharmaceutical development, this compound is frequently isolated and formulated as a hydrochloride (HCl) salt to enhance its aqueous solubility and solid-state stability. However, characterizing the HCl salt presents distinct analytical challenges: the basic secondary amine is prone to severe chromatographic peak tailing, the salt form dictates specific solvent requirements for nuclear magnetic resonance (NMR), and the flexible thiazine ring exhibits polymorphic variability in the solid state. This application note provides a field-proven, self-validating analytical protocol for the rigorous characterization of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Analytical Strategy & Workflow

To ensure absolute structural integrity and purity, a multi-modal analytical approach is required. The workflow below outlines the orthogonal techniques employed to characterize both the solution-state and solid-state properties of the molecule.

G cluster_0 Solution-State Analysis cluster_1 Solid-State Analysis A 3,4-Dihydro-2H-benzothiazine HCl Batch Sample B HPLC / SFC-HPLC (Purity & Chiral Separation) A->B C 1H & 13C NMR (DMSO-d6) (Structural Elucidation) A->C D HR-MS (ESI+) (Exact Mass & Fragmentation) A->D E ATR-FTIR (Functional Groups & Salt Form) A->E F X-Ray Diffraction (XRD) (Crystal Lattice & Conformation) A->F G Comprehensive Data Synthesis & Certificate of Analysis B->G C->G D->G E->G F->G

Multi-modal analytical workflow for 3,4-Dihydro-2H-benzothiazine HCl.

Chromatographic Profiling: HPLC & SFC-HPLC

Causality & Experimental Design

The 1,4-benzothiazine scaffold contains a basic secondary amine. In standard reversed-phase HPLC, this amine interacts strongly with residual, unendcapped silanol groups on the silica stationary phase, leading to severe peak tailing and poor resolution. To counteract this, Trifluoroacetic acid (TFA) is utilized as a mobile phase modifier[1]. TFA lowers the pH to fully protonate the amine and acts as an ion-pairing agent, effectively masking silanol interactions and yielding sharp, Gaussian peak shapes. For enantiomeric profiling of chiral derivatives, Supercritical Fluid Chromatography (SFC-HPLC) is the method of choice due to its superior resolution and rapid mass transfer kinetics[4].

Protocol 1: Reversed-Phase HPLC Purity Analysis

Self-Validating System: Prior to sample analysis, a System Suitability Test (SST) must be executed. Inject a blank (diluent) to confirm baseline stability, followed by five replicate injections of a reference standard. The system is validated only if the relative standard deviation (RSD) of the peak area is <2.0% and the USP tailing factor is <1.5.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA). Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Accurately weigh 10 mg of 3,4-dihydro-2H-1,4-benzothiazine HCl and dissolve in 10 mL of Diluent (10% Acetonitrile in Water) to match the initial gradient conditions, preventing solvent-shock peak distortion.

  • SST Execution: Run the blank and standard replicates. Verify tailing factor compliance.

  • Sample Analysis: Inject 10 µL of the sample solution using the gradient parameters outlined in Table 1.

  • Data Processing: Integrate peaks at 220 nm and 254 nm. Calculate area percent (A%) for purity determination.

Table 1: HPLC Gradient and Method Parameters

ParameterSpecificationRationale
Column Phenomenex Luna C18 (4.6 x 50 mm, 5 µm)End-capped stationary phase minimizes secondary amine interactions[1].
Flow Rate 4.0 mL/minHigh flow rate for rapid throughput on short columns.
Detection UV at 220 nm & 254 nm254 nm captures the aromatic system; 220 nm captures the thioether/amine.
Gradient 0-4 min: 100% A to 100% BLinear gradient ensures elution of both polar degradants and non-polar impurities.
Column Temp 30 °CStabilizes retention times and reduces backpressure.

Structural Elucidation: NMR & HR-MS

Causality & Experimental Design

The hydrochloride salt form restricts the use of non-polar solvents like CDCl₃. DMSO-d₆ is specifically selected because its high dielectric constant disrupts the crystal lattice of the salt, ensuring complete dissolution[3]. Furthermore, unlike D₂O, DMSO-d₆ prevents rapid proton exchange, allowing for the clear observation of the downfield NH₂⁺ broad singlet, which is critical for confirming the intact salt form in solution. High-Resolution Mass Spectrometry (HR-MS) is utilized in ESI+ mode to confirm the exact mass of the[M+H]⁺ free base ion.

Protocol 2: ¹H/¹³C NMR and HR-MS Acquisition

Self-Validating System: For NMR, Tetramethylsilane (TMS) is incorporated directly into the DMSO-d₆ as an internal standard (0.0 ppm) to continuously calibrate chemical shifts, ensuring instrument magnetic field drift does not compromise data integrity. For HR-MS, the quadrupole time-of-flight (Q-TOF) mass analyzer is calibrated using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy within <5 ppm.

Step-by-Step Methodology:

  • NMR Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, with proton decoupling)[2].

  • HR-MS Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in Methanol/Water (1:1) containing 0.1% Formic Acid to promote ionization.

  • HR-MS Acquisition: Infuse the sample at 10 µL/min into the ESI source. Extract the exact mass for C₈H₁₀NS⁺.

Table 2: Expected Solution-State NMR Assignments (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 3.05 - 3.25Multiplet (m)2HC2-H₂ (Adjacent to Sulfur)[2]
¹H 3.55 - 3.85Multiplet (m)2HC3-H₂ (Adjacent to Nitrogen)[2]
¹H 6.60 - 7.20Multiplet (m)4HAromatic protons (C5, C6, C7, C8)
¹H 9.50 - 10.50Broad singlet (br s)2HNH₂⁺ (Confirms Hydrochloride salt)
¹³C ~ 26.5Singlet (s)1CC2 (Aliphatic thioether)
¹³C ~ 41.2Singlet (s)1CC3 (Aliphatic amine)

Solid-State Characterization: FTIR & XRD

Causality & Experimental Design

The solid-state behavior of the hydrochloride salt is critical for downstream pharmaceutical formulation. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is utilized to quickly verify the salt form by identifying the broad ammonium band (2500–3000 cm⁻¹) unique to the HCl salt. Single-Crystal X-Ray Diffraction (XRD) is performed at cryogenic temperatures (120 K) to minimize the thermal motion of the atoms. This is crucial for accurately mapping the intermolecular hydrogen bonding networks (N—H···Cl) and confirming the "envelope" conformation of the flexible thiazine ring[5].

Protocol 3: ATR-FTIR and XRD Analysis

Self-Validating System: For FTIR, a background scan is performed immediately before the sample scan to mathematically subtract atmospheric CO₂ and water vapor, ensuring the resulting spectrum is exclusively from the analyte.

Step-by-Step Methodology:

  • FTIR Background: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum.

  • FTIR Acquisition: Place ~2 mg of the solid powder onto the crystal. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • XRD Crystal Mounting: Select a suitable single crystal under a polarized light microscope. Mount the crystal on a glass fiber using perfluoropolyether oil.

  • XRD Data Collection: Transfer the mounted crystal to the diffractometer equipped with a cold stream of N₂ gas set to 120 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å)[5]. Solve the structure using direct methods and refine via full-matrix least-squares on F².

References

1.[1] EP2392567A1 - Benzothiazine derivatives and their use as lxr modulators. Google Patents. URL: 2.[4] Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Nature Communications (PMC). URL: 3.[3] A New Insight in the Biosynthesis of Pheomelanins: Characterization of a Labile 1,4-Benzothiazine Intermediate. The Journal of Organic Chemistry (ACS). URL: 4.[2] Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. American Journal of Biomedical Science & Research. URL: 5.[5] (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate. PMC. URL:

Sources

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Purity Analysis of 3,4-Dihydro-2H-benzothiazine Hydrochloride

Executive Summary 3,4-Dihydro-2H-1,4-benzothiazine is a critical bicyclic heterocyclic scaffold consisting of a benzene ring fused with a 1,4-thiazine ring[1]. As a hydrochloride salt, it serves as a foundational interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydro-2H-1,4-benzothiazine is a critical bicyclic heterocyclic scaffold consisting of a benzene ring fused with a 1,4-thiazine ring[1]. As a hydrochloride salt, it serves as a foundational intermediate in the synthesis of various neurotropic and anti-inflammatory pharmaceuticals. Ensuring the chemical purity of this compound is paramount, as synthetic byproducts (e.g., 2-aminothiophenol derivatives) and degradation products (e.g., sulfoxides) can severely compromise downstream active pharmaceutical ingredient (API) efficacy.

This application note details a robust, stability-indicating HPLC-UV methodology for the purity assessment of 3,4-Dihydro-2H-benzothiazine hydrochloride. The protocol is engineered as a self-validating system , ensuring that every analytical run dynamically verifies its own reliability. The validation framework strictly adheres to the latest lifecycle and Quality-by-Design (QbD) principles outlined in ICH Q2(R2)[2] and the revised USP General Chapter <1225>[3].

Scientific Rationale & Method Design

As a Senior Application Scientist, method development is never arbitrary; every parameter is selected based on the physicochemical properties of the analyte.

  • Analyte Ionization & pH Control: 3,4-Dihydro-2H-benzothiazine contains a secondary amine within its thiazine ring. In its hydrochloride salt form, it is highly polar and basic. If analyzed at a neutral pH, the amine will partially deprotonate, leading to peak splitting and severe tailing due to secondary interactions with residual silanol groups on the silica stationary phase. To counteract this, 0.1% Trifluoroacetic Acid (TFA) is utilized in the mobile phase. TFA lowers the pH to ~2.0 (ensuring the amine remains fully protonated) and acts as an ion-pairing agent, shielding the basic nitrogen and delivering sharp, symmetrical peaks.

  • Column Selection: A high-purity, end-capped C18 column (250 x 4.6 mm, 5 µm) is selected. The extensive end-capping further minimizes silanol interactions, while the high surface area provides the theoretical plates necessary to resolve the API from closely eluting structurally related impurities.

  • Gradient Elution Strategy: The sulfur atom in the benzothiazine core is susceptible to oxidation, forming highly polar sulfoxides. A gradient starting at a low organic concentration (5% Acetonitrile) ensures these polar degradants are retained and resolved. Ramping the organic modifier to 60% ensures the elution of the main peak alongside any highly retained, non-polar synthetic precursors.

  • Detection Wavelength: The fused aromatic system provides a strong chromophore. UV detection at 254 nm offers an optimal balance of high sensitivity for the benzothiazine core while minimizing baseline drift caused by the TFA gradient.

Analytical Method Lifecycle

The methodology is grounded in the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical validation[4]. Furthermore, it aligns with the revised USP <1225>, which shifts the focus from static compliance to the confidence of the "Reportable Result" used for batch release[3].

G MethodDev Method Design (pH Control & C18) SST System Suitability (Self-Validating SST) MethodDev->SST Validation ICH Q2(R2) Validation (Lifecycle Approach) SST->Validation Specificity Specificity (Impurity Resolution) Validation->Specificity Accuracy Accuracy & Precision (%Recovery & %RSD) Validation->Accuracy Linearity Linearity & Range (Reporting Limits) Validation->Linearity Report Reportable Result (USP <1225> Compliance) Specificity->Report Accuracy->Report Linearity->Report

HPLC Method Validation Lifecycle for 3,4-Dihydro-2H-benzothiazine HCl.

Experimental Protocol & Self-Validating Workflow

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 5% B 5-20 min: 5% → 60% B 20-25 min: 60% B 25-26 min: 60% → 5% B 26-35 min: 5% B (Re-equilibration)
Step-by-Step Preparation Methodology

Step 1: Diluent Preparation Prepare a mixture of Water:Acetonitrile (80:20, v/v). This ratio closely matches the initial gradient conditions, preventing solvent-shock and peak distortion upon injection.

Step 2: Standard Preparation (1.0 mg/mL)

  • Accurately weigh 50.0 mg of 3,4-Dihydro-2H-benzothiazine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent. Mix thoroughly.

Step 3: Sample Preparation (1.0 mg/mL)

  • Accurately weigh 50.0 mg of the test sample into a 50 mL volumetric flask.

  • Repeat the dissolution and dilution steps as described for the standard.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

The Self-Validating Injection Sequence

To ensure the method is "fit for its intended purpose"[2], the sequence is designed to continuously monitor system performance. If the system drifts, the run automatically invalidates itself.

  • Blank (Diluent): 2 injections (Verifies no carryover or baseline artifacts).

  • System Suitability Test (SST) Standard: 6 injections (Establishes baseline precision, tailing, and plate count).

  • Test Samples: Up to 10 injections.

  • Bracketing Standard: 1 injection (Verifies that the system response has not drifted by > 2.0% from the initial SST).

  • Test Samples: Up to 10 injections.

  • Final Bracketing Standard: 1 injection.

System Suitability & Validation Framework

Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria.

Table 2: System Suitability Criteria (SST)

ParameterAcceptance CriteriaScientific Causality
Tailing Factor (

)
≤ 1.5Proves the TFA ion-pairing is successfully masking silanol interactions.
Theoretical Plates (

)
≥ 2000Confirms the physical integrity of the C18 column bed.
Retention Time %RSD ≤ 1.0% (n=6)Verifies pump stroke efficiency and gradient mixing accuracy.
Peak Area %RSD ≤ 2.0% (n=6)Validates the precision of the autosampler injection mechanism.
Validation Parameters (ICH Q2(R2) & USP <1225>)

Under USP <1225>, the quantitation of impurities in bulk drug substances falls under Category II [5]. The validation must prove that the method can accurately and precisely quantify the analyte across the specified range.

Table 3: Method Validation Summary & Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).Peak purity angle < Peak purity threshold (via PDA detector). No co-eluting peaks.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal working concentration.Correlation coefficient (

) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single batch at 100% concentration.%RSD of the assay results ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) evaluation of dilute standard solutions.S/N ≥ 3 for Limit of Detection (LOD). S/N ≥ 10 for Limit of Quantitation (LOQ).

References

1.[2] Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Source: mastercontrol.com. URL: 2.[5] Title: USP <1225> Method Validation - BA Sciences. Source: basciences.com. URL: 3.[4] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Source: intuitionlabs.ai. URL: 4.[3] Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Source: gmp-compliance.org. URL: 5.[1] Title: Benzothiazines - Fisher Scientific. Source: fishersci.com. URL:

Sources

Application

Application Note: One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzothiazine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The 3,4-dihydro-2H-1,4-benzothiazine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antinociceptive[1] and antimicrobial properties. Historically, synthesizing this core required multi-step, linear pathways that suffered from intermediate isolation losses and high solvent waste.

Modern synthetic strategies have pivoted toward highly efficient, eco-friendly one-pot cascade protocols[2]. Advanced methodologies now include Rh(III)-catalyzed C–H activation for regioselective oxidative annulation[3] and domino reactions utilizing polyfluorophenyl sulfides[4]. However, the most robust and scalable approach for drug discovery remains the base-induced cascade condensation of 2-aminothiophenols (2-ATP) with α-haloketones or α-haloesters. This application note details the mechanistic causality and provides a self-validating protocol for this specific one-pot transformation.

Mechanistic Insights & Causality

The success of the one-pot synthesis relies on exploiting the bifunctional nature of 2-aminothiophenol. The reaction proceeds via a highly ordered cascade:

  • Chemoselective S-Alkylation: The thiol group is highly polarizable and acts as a "soft" nucleophile. Under mildly basic conditions, it preferentially attacks the electrophilic carbon of the α-haloketone, displacing the halide to form a thioether intermediate.

  • Intramolecular Cyclization: Once S-alkylation is complete, the localized primary amine (a "harder" nucleophile) undergoes intramolecular condensation with the proximal ketone carbonyl.

  • Dehydration & Stabilization: The elimination of water (dehydration) yields the cyclized imine, which tautomerizes to the stable 3,4-dihydro-2H-1,4-benzothiazine core.

Expertise Insight: The causality behind choosing specific bases and strictly degassing the solvent is critical. If oxygen is present, the thiol rapidly oxidizes to form an unreactive 2,2'-dithiobis(aniline) dimer. Furthermore, using an overly strong, non-nucleophilic base prematurely can lead to competitive N-alkylation, drastically reducing the yield of the desired cyclized product.

Mechanism A 2-Aminothiophenol + α-Haloketone B S-Alkylation (Thioether Intermediate) A->B Base (e.g., NaOH) -HX C Intramolecular Condensation (Imine Formation) B->C Heat / Ultrasonication -H2O D 3,4-Dihydro-2H-1,4-benzothiazine C->D Tautomeric Stabilization

Logical mechanistic pathway for the one-pot synthesis of 3,4-dihydro-2H-1,4-benzothiazine.

Reaction Optimization & Quantitative Data

The choice of base and physical conditions directly dictates the reaction's trajectory. As demonstrated in recent computational and empirical studies, optimizing the base concentration is paramount to driving the ring expansion to a single product[5]. Table 1 summarizes the quantitative impact of various conditions on the cascade cyclization.

Table 1: Optimization of Base and Conditions for One-Pot Cyclization

EntryCatalyst / BaseSolventConditionsTimeYield (%)Mechanistic Observation & Causality
1NaHCO₃ (3.0 eq)EtOHReflux6 h45Weak base results in incomplete cyclization; thioether persists.
2Na₂CO₃ (3.0 eq)EtOHReflux4 h68Moderate yield; trace oxidative dimerization observed.
3 NaOH (5% aq) EtOH/H₂O Ultrasonication 1 h 92 Rapid ring expansion and complete cyclization[5].
4KF/Al₂O₃EtOHRoom Temp4 h88Clean conversion via intramolecular Mannich-type reaction[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, the chemist can verify the success of each mechanistic step before proceeding, eliminating downstream purification failures.

Materials Required:
  • 2-Aminothiophenol (2-ATP) (1.0 equiv)

  • α-Haloketone (e.g., phenacyl bromide) (1.1 equiv)

  • 5% Aqueous NaOH solution (3.7 equiv)[5]

  • Absolute Ethanol (Degassed via argon sparging for 15 minutes)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing Charge a flame-dried, argon-purged round-bottom flask with absolute ethanol (10 mL/mmol of substrate). Sparge the solvent with argon for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidative dimerization of 2-ATP into disulfides.

Step 2: Chemoselective S-Alkylation Add 2-ATP (1.0 equiv) to the degassed solvent and cool the mixture to 0 °C using an ice bath. Slowly add the 5% NaOH solution dropwise. Next, add the α-haloketone (1.1 equiv) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.

Step 3: In-Process Quality Control (Validation Checkpoint 1) Before applying heat, sample the reaction for TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Validation: The highly UV-active 2-ATP spot must disappear. LC-MS must show the

    
     mass corresponding to the uncyclized thioether intermediate. If unreacted 2-ATP remains, stir for an additional 30 minutes.
    

Step 4: Ultrasonication-Driven Cyclization Once S-alkylation is verified, transfer the flask to an ultrasonic bath (or equip with a reflux condenser and heat to 78 °C). Sonicate at 50 °C for 1 hour. Causality: The localized cavitation from ultrasonication provides the activation energy required for the dehydration/imine formation step without causing thermal degradation[5].

Step 5: Final Quality Control (Validation Checkpoint 2) Analyze the mixture via LC-MS.

  • Validation: A distinct mass shift of -18 Da (loss of

    
    ) must be observed, confirming ring closure. The absence of the intermediate mass guarantees a successful one-pot cascade.
    

Step 6: Workup and Purification Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with ethyl acetate and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous


, filter, and evaporate. Purify the crude product via recrystallization from hot ethanol to yield the pure 3,4-dihydro-2H-1,4-benzothiazine derivative.

Workflow S1 Reagent Prep (Degassed Solvent) S2 S-Alkylation (0°C to RT) S1->S2 S3 Cyclization (Ultrasonication) S2->S3 S4 In-Process QC (LC-MS: -18 Da) S3->S4 S5 Purification (Crystallization) S4->S5

Step-by-step experimental workflow with integrated quality control checkpoints.

References

  • Synthesis of Furanone-Fused 1,2-Benzothiazine by Rh(III)-Catalyzed C–H Activation: Regioselective Oxidative Annulation Leading to in Situ Lactonization in One Pot Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Domino reaction of (2-haloethyl)polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines: one-pot synthesis of 3,4-dihydro-2H-1,4-benzothiazines polyfluorinated at the benzene ring and the corresponding 1-oxides and 1,1-dioxides Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

  • Source: RSC Advances (Royal Society of Chemistry)
  • An Efficient One-Pot Synthesis of Benzo[1,4]Thiazines, Benzo[1,3]Thiazoles and Benzo[1,5]Thiazepines Source: ResearchGate URL
  • Source: Chemistry Central Journal (PubMed Central)

Sources

Method

Application Note: Protocol for the Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine Hydrochloride

Introduction & Pharmacological Context The 1,4-benzothiazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antihypertensive, anti-arrhyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,4-benzothiazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antihypertensive, anti-arrhythmic, antimicrobial, and anticancer properties [1]. Specifically, 3,4-dihydro-2H-1,4-benzothiazine derivatives serve as critical intermediates and pharmacophores for synthesizing complex neurotropic and cardiotropic agents [2].

This application note provides a comprehensive, field-validated, three-step protocol for the synthesis of 3,4-dihydro-2H-1,4-benzothiazine hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—prioritizing mechanistic causality, scalability, and self-validating analytical checkpoints to ensure high-fidelity reproduction in your laboratory.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a convergent ring-closure strategy followed by reduction and salt formation. Understanding the causality behind these reagent choices is critical for troubleshooting and yield optimization.

  • Step 1: Acylation and Cyclocondensation. The reaction of 2-aminothiophenol with chloroacetyl chloride is thermodynamically driven. The highly nucleophilic sulfhydryl (–SH) group undergoes initial S-alkylation. Subsequent intramolecular N-acylation by the primary amine onto the activated acyl chloride yields the stable lactam, 2H-1,4-benzothiazin-3(4H)-one. Anhydrous potassium carbonate (K₂CO₃) is utilized as a mild base to neutralize the generated HCl without hydrolyzing the acyl chloride [3].

  • Step 2: Amide Reduction. The cyclic amide is reduced to the corresponding secondary amine using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). LiAlH₄ provides a quantitative reduction of the carbonyl group while leaving the thioether linkage intact.

  • Step 3: Hydrochloride Salt Formation. The free base of 3,4-dihydro-2H-1,4-benzothiazine is highly susceptible to atmospheric oxidation (forming disulfides or sulfoxides). Precipitation as a hydrochloride salt using HCl in dioxane ensures long-term shelf stability and enhances aqueous solubility for downstream biological assays.

Workflow & Mechanistic Visualizations

SynthesisWorkflow A 2-Aminothiophenol B 2H-1,4-Benzothiazin-3(4H)-one A->B Step 1: Chloroacetyl Chloride K2CO3, DMF, 0°C to RT C 3,4-Dihydro-2H-1,4-benzothiazine B->C Step 2: LiAlH4 Anhydrous THF, Reflux D 3,4-Dihydro-2H-1,4-benzothiazine HCl C->D Step 3: 4M HCl in Dioxane Diethyl Ether, 0°C

Figure 1: Three-step synthetic workflow for 3,4-Dihydro-2H-1,4-benzothiazine hydrochloride.

Mechanism N1 2-Aminothiophenol N2 S-Alkylation Intermediate N1->N2 + Cl-CH2-COCl (Thiol nucleophilic attack) N3 Intramolecular N-Acylation N2->N3 Base (K2CO3) (- HCl) N4 2H-1,4-Benzothiazin-3(4H)-one N3->N4 Ring Closure (Amide bond formation)

Figure 2: Mechanistic pathway for the cyclocondensation of 2-aminothiophenol.

Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in SynthesisSafety / Handling Notes
2-Aminothiophenol 125.191.0Starting MaterialMalodorous, prone to oxidation. Store under Ar/N₂.
Chloroacetyl Chloride 112.941.1ElectrophileHighly corrosive lachrymator. Handle in fume hood.
Potassium Carbonate (K₂CO₃) 138.212.5Acid ScavengerMust be anhydrous to prevent acyl chloride hydrolysis.
Lithium Aluminum Hydride (LiAlH₄) 37.952.0Reducing AgentReacts violently with water. Use anhydrous solvents.
4M HCl in Dioxane 36.461.5Salt FormerCorrosive. Ensure anhydrous conditions for precipitation.
Anhydrous DMF & THF N/ASolventReaction MediumDry over molecular sieves (3Å for DMF, 4Å for THF).

Detailed Experimental Protocols

Step 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one (Lactam Intermediate)
  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 2-aminothiophenol (12.5 g, 100 mmol) in anhydrous DMF (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) to the stirring solution. Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (12.4 g, 110 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic S-alkylation.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Pour the mixture into crushed ice (400 g). Stir vigorously until a solid precipitates. Filter the crude solid under vacuum, wash with cold distilled water (3 × 100 mL), and dry in a vacuum oven at 50 °C overnight to yield the lactam as an off-white solid (Expected yield: 85-90%).

Step 2: Reduction to 3,4-Dihydro-2H-1,4-benzothiazine (Free Base)
  • Preparation: In an oven-dried, two-neck 500 mL flask fitted with a reflux condenser, suspend LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (150 mL) at 0 °C under argon.

  • Substrate Addition: Dissolve the lactam from Step 1 (16.5 g, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to prevent excessive bubbling (H₂ gas evolution).

  • Reduction: Slowly warm the mixture to room temperature, then heat to reflux (65 °C) for 6 hours.

  • Fieser Quenching (Critical Safety Step): Cool the reaction to 0 °C. Quench the excess LiAlH₄ strictly using the Fieser method to avoid unfilterable emulsions:

    • Add 7.6 mL of distilled H₂O dropwise.

    • Add 7.6 mL of 15% aqueous NaOH dropwise.

    • Add 22.8 mL of distilled H₂O dropwise.

  • Workup: Stir the mixture for 30 minutes until the aluminum salts form a granular white precipitate. Filter the salts through a pad of Celite, washing the cake with EtOAc (2 × 100 mL). Concentrate the filtrate under reduced pressure to afford the free base as a pale yellow oil (Expected yield: 80-85%).

Step 3: Preparation of 3,4-Dihydro-2H-1,4-benzothiazine Hydrochloride
  • Dissolution: Dissolve the crude free base (12.0 g, ~79 mmol) in anhydrous diethyl ether (150 mL) and cool to 0 °C under argon.

  • Precipitation: Slowly add 4M HCl in dioxane (30 mL, 120 mmol) dropwise under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the hydrochloride salt rapidly under a stream of nitrogen (to prevent moisture absorption).

  • Purification: Wash the solid with cold anhydrous diethyl ether (2 × 50 mL) and dry under high vacuum to yield the final product as a highly pure white crystalline powder.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, validate your synthesized compounds against the following expected spectral data parameters:

Analytical MethodTarget Signal / ObservationInterpretation
TLC (Hexane:EtOAc 1:1) Rf = 0.1 (Free base) vs Rf = 0.4 (Lactam)Confirms complete reduction of the carbonyl group.
¹H NMR (400 MHz, DMSO-d₆) δ 10.50 (br s, 2H), 7.15-6.65 (m, 4H), 3.55 (t, 2H), 3.10 (t, 2H)Confirms the protonated amine (10.50 ppm) and the intact ethylene bridge (3.55 & 3.10 ppm).
¹³C NMR (100 MHz, DMSO-d₆) δ 142.1, 128.5, 126.3, 125.1, 116.4, 115.2, 45.3, 26.8Validates the carbon skeleton; absence of C=O peak (~165 ppm) confirms reduction.
ESI-MS (Positive Mode) m/z 152.05 [M+H]⁺Corresponds to the exact mass of the free base (Cjh₈H₉NS).

Troubleshooting & Optimization Insights (E-E-A-T)

  • Preventing Disulfide Formation: 2-Aminothiophenol is notoriously sensitive to air, readily oxidizing to 2,2'-dithiobis(aniline). Expert Insight: Always degas your DMF with nitrogen or argon for 15 minutes prior to Step 1. If your starting material is yellow/orange, perform a reductive wash (using aqueous sodium dithionite) before use.

  • Managing Acylation Regioselectivity: While the thiol is a better nucleophile, the amine can competitively attack the acyl chloride if the temperature is not controlled. Expert Insight: Maintaining the reaction at 0 °C during the electrophile addition ensures kinetic preference for S-alkylation, allowing the subsequent N-acylation to proceed cleanly via thermodynamic control.

  • Avoiding Emulsions during Reduction: Improper quenching of LiAlH₄ leads to a gelatinous aluminum hydroxide mess that traps the product. Expert Insight: The Fieser method detailed in Step 2 is non-negotiable. It forces the aluminum byproducts into a dense, granular aluminate matrix that filters effortlessly through Celite.

References

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. URL: [Link]

  • Beryozkina, T., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega, 8(6), 5555-5568. URL:[Link]

  • Bryzgalov, A. O., et al. (2021). Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. American Journal of Biomedical Science & Research, 13(4). URL:[Link]

Application

Application Note: Harnessing the 3,4-Dihydro-2H-1,4-benzothiazine Scaffold for Novel Therapeutics

Executive Summary The 3,4-dihydro-2H-1,4-benzothiazine core is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a six-membered ring containing both nitrogen and sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzothiazine core is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a six-membered ring containing both nitrogen and sulfur heteroatoms, this pharmacophore exhibits a broad spectrum of biological activities. Recent breakthroughs have demonstrated its utility in developing non-ulcerogenic analgesics, potent antiarrhythmic/hypertensive agents, and broad-spectrum antimicrobials[1, 2, 3].

This application note provides drug development professionals with a comprehensive guide to the rational design, synthesis, and pharmacological validation of 3,4-dihydro-2H-1,4-benzothiazine derivatives.

Mechanistic Insights & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, understanding the causality between structural modifications and physiological responses is critical for lead optimization:

  • Analgesic & Anti-inflammatory Agents (NSAID Alternatives): Traditional NSAIDs cause gastrointestinal lesions via non-selective COX inhibition. Hybridizing the benzothiazine ring with a coumarin moiety (specifically bearing a 4-(methylsulfonyl)phenacyloxy group) creates a steric profile that provides significant antinociceptive action without the typical nephrotoxic or ulcerogenic side effects [1].

  • Cardiovascular Modulators (Antiarrhythmic/Hypertensive): The oxidation of the benzothiazine sulfur to a 1,1-dioxide, coupled with extensive fluorination, dramatically alters the molecule's lipophilicity and metabolic stability. The introduction of an electron-withdrawing furfuryl group at position 4 draws electron density away from the nitrogen, increasing the affinity of the ligand-receptor interaction in cardiac tissues, resulting in a controlled, monotonic increase in blood pressure[2].

  • Antimicrobial Agents: Halogenation, specifically 7-fluoro substitution on the benzothiazine core, enhances penetration through the lipophilic bacterial cell wall, yielding minimal inhibitory concentrations (MICs) as low as 2–8 µg/mL against Gram-positive strains and fungi [3].

Synthetic Methodologies

The following protocols detail the synthesis of two distinct therapeutic classes derived from the benzothiazine scaffold.

Synthesis_Pathway Precursor Dihydrobenzothiazole Derivatives Reagents Phenacyl Halide + KF/Al2O3 + Quinine HCl Precursor->Reagents Reaction Intramolecular Mannich-Type Ring Expansion Reagents->Reaction EtOH, RT, 3-5h Product1 Coumarin-Benzothiazine Hybrids (Analgesics) Reaction->Product1 Yield > 80% Fluorinated Pentafluorobenzoic Acid + 2-Mercaptoethanol Subst Nucleophilic Aromatic Substitution Fluorinated->Subst Oxidation Oxidation (H2O2/AcOH) & Decarboxylation Subst->Oxidation Intermediate Sulfide Product2 Fluorinated 1,1-Dioxides (Cardiotropics) Oxidation->Product2 Sulfone Formation

Synthetic pathways for analgesic and cardiotropic 3,4-dihydro-2H-1,4-benzothiazine derivatives.

Protocol A: Synthesis of Coumarin-Benzothiazine Hybrids via Ring Expansion

Target Indication: Analgesics

Causality & Design: This protocol utilizes an intramolecular Mannich-type reaction. Alumina-supported potassium fluoride (


) is employed because it acts as a heterogeneous basic catalyst, providing a high surface area for deprotonation without the harshness of homogeneous bases that could inadvertently hydrolyze the coumarin lactone ring. Quinine hydrochloride acts as an organocatalyst to facilitate the stereoselective ring expansion [1].

Step-by-Step Procedure:

  • Preparation: Suspend dihydrobenzothiazole derivatives (1.0 mmol),

    
     (0.7 g), and quinine hydrochloride (10 mol%) in 3.0 mL of absolute ethanol.
    
  • Activation: Stir the suspension at room temperature (20–25°C) for 5 minutes to allow for surface activation of the substrate on the alumina support.

  • Addition: Introduce the appropriate phenacyl halide (1.2 mmol) dropwise to the mixture.

  • Reaction: Continue stirring for 3–5 hours. Self-Validation Step: Monitor the reaction via TLC (n-hexane/ethyl acetate, 9:1). The disappearance of the starting material validates the completion of the ring expansion.

  • Workup: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate (5 mL), filter out the

    
     catalyst, and wash the filter cake with additional ethyl acetate (3 × 5 mL).
    
  • Purification: Evaporate the filtrate and purify the crude product via silica gel column chromatography, followed by crystallization from ethanol.

Protocol B: Synthesis of Fluorinated 3,4-Dihydro-2H-1,4-benzothiazin-1,1-dioxides

Target Indication: Antiarrhythmics

Causality & Design: The synthesis begins with a nucleophilic aromatic substitution of a fluorine atom on pentafluorobenzoic acid by 2-mercaptoethanol. The subsequent oxidation to a sulfone (1,1-dioxide) is critical, as the rigid tetrahedral geometry of the sulfone group dictates the spatial orientation required for cardiac receptor binding [2].

Step-by-Step Procedure:

  • Substitution: React pentafluorobenzoic acid with 2-mercaptoethanol in the presence of a mild base to yield the intermediate sulfide.

  • Oxidation: Treat the sulfide with 30%

    
     in glacial acetic acid at 0°C, slowly warming to room temperature to cautiously oxidize the sulfur to a sulfoxide, and subsequently to the 1,1-dioxide.
    
  • Decarboxylation & Cyclization: Induce decarboxylation via thermal treatment, followed by the replacement of the hydroxyl group with a chlorine atom (using

    
    ), triggering base-catalyzed cyclization into the fluorinated benzothiazine core.
    

Biological Evaluation Workflows

To ensure trustworthiness, every pharmacological assay must be a self-validating system containing internal controls that verify tissue viability and assay integrity.

Screening_Workflow Library Benzothiazine Library InVitro In Vitro Antimicrobial (Broth Microdilution) Library->InVitro ExVivo Ex Vivo Cardiotropic (Isolated Rat Atria) Library->ExVivo InVivo In Vivo Analgesic (Formalin Test) Library->InVivo Result1 MIC Determination (Gram+ / Fungi) InVitro->Result1 2-8 µg/mL Efficacy Result2 Chronotropic & Inotropic Profiling ExVivo->Result2 Dose-Response Result3 Biphasic Pain Inhibition % InVivo->Result3 Peripheral & Central

Multidisciplinary screening workflow for evaluating 3,4-dihydro-2H-1,4-benzothiazine bioactivity.

Workflow 1: Ex Vivo Cardiotropic Activity Assessment

Causality: The isolated right atrium of a Wistar rat is utilized because it contains the sinoatrial (SA) node (the natural pacemaker). This permits the direct measurement of chronotropic and inotropic effects without the confounding variables of systemic neurohumoral reflexes [2].

  • Tissue Preparation: Euthanize mature male Wistar rats via

    
     asphyxiation. Rapidly excise the right atria and immerse in Ringer-Locke's solution (maintained at 37°C).
    
  • Aeration: Continuously aerate the bath with carbogen (95%

    
     and 5% 
    
    
    
    ) to maintain tissue viability and physiological pH.
  • Mounting & Validation: Mount the tissue in a 10 mL isolated organ bath connected to a force-displacement transducer. Apply an initial tension of 1g.

    • Self-Validation: Allow the tissue to stabilize for 20 minutes, exchanging the solution every 5 minutes. If a stable, rhythmic baseline tone is not established, the SA node is damaged, and the tissue must be discarded.

  • Dosing: Introduce the synthesized 1,1-dioxide derivatives cumulatively (

    
     to 
    
    
    
    M) and record the amplitude (inotropic) and frequency (chronotropic) of contractions.
Workflow 2: In Vivo Formalin-Induced Nociception Test

Causality: The formalin test is a highly reliable, self-validating biphasic pain model. Phase 1 (0–5 min) represents direct chemical stimulation of nociceptors (peripheral pain). Phase 2 (15–30 min) represents inflammatory pain and central sensitization. Analyzing both phases allows researchers to pinpoint the drug's exact mechanism of action [1].

  • Administration: Administer the target benzothiazine compound (e.g., 30 mg/kg, i.p.) to the mouse cohort. Use Mefenamic acid as a positive control and saline as a negative control.

  • Induction: 30 minutes post-administration, inject 20 µL of 2.5% formalin solution subcutaneously into the right hind paw.

  • Observation: Place the mouse in an observation chamber. Record the total time spent licking or biting the injected paw during Phase 1 (0–5 min) and Phase 2 (15–30 min).

  • Analysis: Calculate the percentage of pain inhibition relative to the saline control.

Quantitative Pharmacological Data Summary

The table below synthesizes the experimental outcomes of various substituted 3,4-dihydro-2H-1,4-benzothiazines across different therapeutic indications, providing a benchmark for future lead optimization.

Compound ClassPrimary IndicationKey Structural FeaturePharmacological EfficacyExperimental Model
Coumarin-Benzothiazine Hybrids Analgesic / Anti-inflammatory4-(methylsulfonyl)phenacyloxy group at C-725% – 60% pain inhibition (Phase 1); Outperforms Mefenamic acid in Phase 2Formalin-induced nociception (Mice)[1]
Fluorinated 1,1-Dioxides Antiarrhythmic / HypertensiveFurfuryl group at position 4; Cyclopentylamine at position 8Monotonic BP increase within 3-5 min; Prevents fibrillationIsolated right atria (Wistar Rats) [2]
7-Fluoro-Benzothiazines Antimicrobial7-fluoro substitutionMIC: 2 – 8 µg/mL against Gram-positive strainsBroth microdilution (Bacteria & Fungi) [3]

References

  • Title: Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines Source: Chemistry Central Journal (via PubMed Central) URL: [Link]

  • Title: Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects Source: American Journal of Biomedical Science & Research URL: [Link]

  • Title: 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening Source: ChemMedChem (via PubMed) URL: [Link]

  • Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

Method

Application Note: Green Synthesis of 3,4-Dihydro-2H-1,4-benzo[b]thiazine Derivatives via DABCO-Catalyzed Multicomponent Condensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology Focus: Organocatalysis, Multicomponent Reactions (MCRs), Green Chemistry Scientific Rationale & Context The 3,4-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology Focus: Organocatalysis, Multicomponent Reactions (MCRs), Green Chemistry

Scientific Rationale & Context

The 3,4-dihydro-2H-1,4-benzo[b]thiazine scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antihypertensive, antibacterial, and calcium-channel blocking properties[1]. Traditional synthetic routes to these heterocycles often suffer from stringent reaction conditions, heavy metal catalysts, multi-step linear sequences, and poor atom economy.

To circumvent these bottlenecks, a one-pot, three-component condensation strategy utilizing 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones has been developed[2]. By employing 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst, this methodology offers a highly efficient, step-economic, and environmentally benign pathway to access a diverse library of functionalized benzothiazines[3].

Mechanistic Causality: The Role of DABCO

The success of this multicomponent reaction hinges on the unique structural and electronic properties of DABCO. Unlike standard tertiary amines, DABCO features a rigid bicyclic framework that exposes its nitrogen lone pairs, rendering it a highly potent, sterically unhindered nucleophile[2].

Reaction Sequence & Causality:

  • Initial Condensation: The reaction initiates with the condensation of 2-aminobenzenethiol and the aromatic aldehyde to form a Schiff base (imine) intermediate. This step is thermodynamically driven by the elimination of water.

  • Nucleophilic Activation: Simultaneously, DABCO attacks the α-halogenated ketone (e.g., phenacyl bromide) to form a transient, highly electrophilic ammonium salt. This activation is critical; it lowers the activation energy for the subsequent substitution[2].

  • S-Alkylation: The thiol group of the Schiff base, deprotonated by the auxiliary base (K₂CO₃), acts as a soft nucleophile and readily displaces the DABCO moiety from the activated ketone, forming a C–S bond and regenerating the catalyst[4].

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular cyclization (C–N bond formation), yielding the final 6-membered 1,4-benzothiazine ring[4].

Mechanism A 2-Aminobenzenethiol + Aromatic Aldehyde B Schiff Base (Imine) Intermediate A->B Condensation (-H2O) E Intermolecular S-Alkylation (C-S Bond Formation) B->E + Base (K₂CO₃) C α-Halogenated Ketone + DABCO Catalyst D DABCO-Activated Ketone Complex C->D Nucleophilic Activation D->E Halide Displacement F Intramolecular Cyclization (C-N Bond Formation) E->F Base-Mediated Ring Closure G 3,4-Dihydro-2H-1,4- benzo[b]thiazine Derivative F->G Catalyst Regeneration

Fig 1: Mechanistic pathway for DABCO-catalyzed multicomponent synthesis of benzothiazines.

Reaction Optimization & Quantitative Data

The choice of catalyst, base, and solvent dictates the trajectory of the reaction. Stronger bases can lead to unwanted side reactions (e.g., aldol condensation of the aldehyde), while weaker catalysts fail to activate the α-halo ketone effectively. The synergistic combination of DABCO (20 mol%) and K₂CO₃ in Ethanol provides the optimal balance of activation and neutralization[2].

Table 1: Optimization of Reaction Conditions for Benzothiazine Synthesis

EntryCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1NoneK₂CO₃ (1.2)EtOH6512Trace
2Et₃N (20)K₂CO₃ (1.2)EtOH65845
3DMAP (20)K₂CO₃ (1.2)EtOH65662
4DABCO (10)K₂CO₃ (1.2)EtOH65478
5 DABCO (20) K₂CO₃ (1.2) EtOH 65 3 92
6DABCO (20)Cs₂CO₃ (1.2)EtOH65389
7DABCO (20)K₂CO₃ (1.2)CH₃CN65485
8DABCO (20)K₂CO₃ (1.2)H₂O65855

Data represents typical optimization parameters for the model reaction of 2-aminobenzenethiol, benzaldehyde, and phenacyl bromide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded within the steps to ensure researchers can verify the reaction's success in real-time.

Materials Required
  • 2-Aminobenzenethiol (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • α-Halogenated Ketone (e.g., Phenacyl bromide, 1.0 mmol)

  • DABCO (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 1.2 mmol)

  • Ethanol (Absolute, 5.0 mL)

Step-by-Step Methodology
  • Imine Pre-Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzenethiol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol. Stir at room temperature for 10 minutes.

    • Validation Check: The solution will turn slightly cloudy or pale yellow, indicating the formation of the Schiff base.

  • Catalytic Activation: Add K₂CO₃ (1.2 mmol) and DABCO (0.2 mmol) to the stirring mixture.

    • Causality: K₂CO₃ remains partially insoluble; its heterogeneous nature provides a controlled, mild basic environment that prevents the degradation of the thiol.

  • Electrophile Introduction: Slowly add the α-halogenated ketone (1.0 mmol) in small portions over 2 minutes to manage any mild exotherm.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture in an oil bath at 60–65 °C for 2–4 hours.

    • Validation Check (Colorimetric): The reaction mixture will transition from pale yellow to a deep orange/brown solution as the cyclized benzothiazine forms.

    • Validation Check (TLC): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The disappearance of the highly UV-active aldehyde spot and the emergence of a lower-

      
       fluorescent spot confirms completion.
      
  • Quenching & Isolation: Cool the flask to room temperature. Pour the mixture slowly into 20 mL of crushed ice-water while stirring vigorously.

    • Validation Check: A solid precipitate should form immediately. If an oil drops out, it indicates solvent entrapment; gently scratch the inside of the beaker with a glass rod to induce crystallization.

  • Purification: Filter the crude solid under vacuum, wash with cold water (2 × 10 mL) to remove inorganic salts and residual DABCO, and recrystallize from hot ethanol to yield the pure product[4].

Workflow S1 Step 1: Initial Mixing Thiol + Aldehyde in EtOH (10 min) S2 Step 2: Activation Add K₂CO₃ & DABCO S1->S2 S3 Step 3: Alkylation Add α-Halo Ketone Heat to 65°C S2->S3 S4 Step 4: Monitoring TLC Verification (2-4 hours) S3->S4 S5 Step 5: Isolation Ice-Water Quench & Filtration S4->S5 S6 Step 6: Purification Recrystallization (Pure Product) S5->S6

Fig 2: Step-by-step experimental workflow for the one-pot multicomponent synthesis.

Analytical Characterization Markers

To verify the structural integrity of the synthesized 3,4-dihydro-2H-1,4-benzo[b]thiazine, utilize


H NMR (400 MHz, CDCl₃). Look for the following definitive markers[4]:
  • C2 and C3 Protons: The protons on the newly formed heterocyclic ring typically appear as distinct doublets or multiplets in the region of 4.50 – 5.50 ppm , confirming the successful reduction of the imine and ring closure.

  • NH Proton: A broad singlet around 4.30 – 4.50 ppm (exchangeable with D₂O), confirming the secondary amine nature of the 3,4-dihydro ring system.

References

  • Wu, J., Shang, Y., Wang, C., He, X., Yan, Z., Hu, M., & Zhou, F. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(14), 4643-4651.[Link]

  • Jangid, D. K., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen.[Link]

Sources

Application

Application Notes and Protocols for 3,4-Dihydro-2H-benzothiazine Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the utilization of 3,4-Dihydro-2H-benzothiazine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 3,4-Dihydro-2H-benzothiazine hydrochloride as a key research chemical. This document is intended to equip researchers with the necessary technical insights and practical protocols to effectively and safely employ this versatile synthetic intermediate in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1][2] Derivatives of 3,4-dihydro-2H-benzothiazine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiarrhythmic, and hypertensive effects.[3][4] Notably, this scaffold is a critical component in the development of potent and selective 5-HT3 receptor antagonists, which are instrumental in managing chemotherapy-induced nausea and vomiting.

3,4-Dihydro-2H-benzothiazine hydrochloride is a stable, crystalline salt of the parent heterocycle. The hydrochloride form offers significant advantages over the free base, including enhanced stability, improved shelf-life, and increased solubility in aqueous and protic solvents, which can be beneficial for certain reaction conditions.[5][6][7][8][9] This document will focus on the practical application of the hydrochloride salt as a versatile intermediate in organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a research chemical is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
Chemical Formula C₈H₁₀ClNSN/A
Molecular Weight 187.69 g/mol N/A
Appearance White to off-white crystalline solidInferred from typical amine hydrochlorides
Solubility Soluble in water and polar protic solvents.[5][8][9][10] Solubility in organic solvents can be limited but is dependent on the specific solvent.General knowledge on amine salts
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General laboratory best practices

Safety and Handling:

3,4-Dihydro-2H-benzothiazine hydrochloride and its free base are classified as irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Hazard Statements:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Core Application: A Versatile Intermediate in Multi-Step Synthesis

The primary application of 3,4-Dihydro-2H-benzothiazine hydrochloride is as a foundational building block for the synthesis of more complex, biologically active molecules. Its utility stems from the reactive secondary amine within the heterocyclic ring system, which readily undergoes a variety of chemical transformations.

Mechanism of Utility: The Role of the Hydrochloride Salt

The use of the hydrochloride salt is a strategic choice in organic synthesis. The protonated nitrogen atom renders the amine less susceptible to oxidation, thereby enhancing its stability and shelf-life compared to the free base.[5][6]

G cluster_0 Liberation of the Free Base HCl_Salt 3,4-Dihydro-2H-benzothiazine Hydrochloride Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) Free_Base 3,4-Dihydro-2H-benzothiazine (Free Base) Salt_and_Water NaCl + H₂O + CO₂

Caption: Liberation of the nucleophilic free base from its hydrochloride salt.

For most synthetic applications, the free base form of 3,4-Dihydro-2H-benzothiazine is required. This is typically achieved by a simple in-situ neutralization step using a suitable base, such as sodium bicarbonate, potassium carbonate, or an organic amine like triethylamine.[13] This deprotonation regenerates the nucleophilic secondary amine, making it available for subsequent reactions.

Experimental Protocols

The following protocols are provided as a guide for common synthetic transformations involving 3,4-Dihydro-2H-benzothiazine hydrochloride. Researchers should adapt these procedures based on the specific requirements of their target molecules and the available laboratory equipment.

Protocol 1: In-Situ Liberation of the Free Base for N-Alkylation

This protocol details the liberation of the free base from the hydrochloride salt and its subsequent N-alkylation with an alkyl halide. This is a fundamental step in the synthesis of a wide range of substituted benzothiazine derivatives.

G Start Start Step1 Dissolve 3,4-Dihydro-2H-benzothiazine HCl and Base in an appropriate solvent (e.g., DMF, CH₃CN). Start->Step1 Step2 Stir at room temperature to ensure complete neutralization and formation of the free base. Step1->Step2 Step3 Add the alkylating agent (R-X) to the reaction mixture. Step2->Step3 Step4 Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. Step3->Step4 Step5 Upon completion, perform an aqueous work-up to remove inorganic salts. Step4->Step5 Step6 Extract the product with a suitable organic solvent. Step5->Step6 Step7 Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography. Step6->Step7 End End Step7->End

Caption: General workflow for the N-alkylation of 3,4-Dihydro-2H-benzothiazine.

Materials:

  • 3,4-Dihydro-2H-benzothiazine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4-Dihydro-2H-benzothiazine hydrochloride (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq). The use of an inorganic base like K₂CO₃ is often preferred for ease of removal during work-up.

  • Add a suitable anhydrous solvent such as DMF or CH₃CN to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt and formation of the free base.

  • To the resulting mixture, add the desired alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If CH₃CN was used, the solvent can be removed in vacuo before the aqueous work-up.

  • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a 5-HT3 Receptor Antagonist Precursor

This protocol outlines a plausible synthetic route to a key intermediate used in the preparation of certain 5-HT3 receptor antagonists, demonstrating the practical application of 3,4-Dihydro-2H-benzothiazine hydrochloride in a drug discovery context.

Materials:

  • 3,4-Dihydro-2H-benzothiazine hydrochloride

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,4-Dihydro-2H-benzothiazine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of sodium iodide.

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, 4-(3-chloropropyl)-3,4-dihydro-2H-benzo[b][5]thiazine, can be purified by column chromatography or used directly in the next synthetic step.

Analytical Characterization

The purity and identity of 3,4-Dihydro-2H-benzothiazine hydrochloride and its derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.[7][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups.

Conclusion

3,4-Dihydro-2H-benzothiazine hydrochloride is a valuable and versatile research chemical with significant applications in the synthesis of medicinally important compounds, particularly 5-HT3 receptor antagonists. Its hydrochloride form provides enhanced stability and handling characteristics. The protocols and information provided in these application notes are intended to serve as a practical guide for researchers, enabling the effective and safe use of this important synthetic building block in their drug discovery programs.

References

  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Online]. Available: [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? [Online]. Available: [Link]

  • Organic Chemistry Frontiers. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing. [Online]. Available: [Link]

  • Gupta, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. [Online]. Available: [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Online]. Available: [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2014014962A1 - 5ht3 receptor antagonists. [Online].
  • PubMed. (n.d.). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. [Online]. Available: [Link]

  • An-Najah National University. (n.d.). Development and Validation of RP-HPLC Method for. [Online]. Available: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Online]. Available: [Link]

  • Google Patents. (n.d.). US20140024644A1 - 5-ht3 receptor antagonists. [Online].
  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Online]. Available: [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid. [Online]. Available: [Link]

  • ResearchGate. (2025, August 5). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. [Online]. Available: [Link]

  • American Journal of Biomedical Science and Research. (2021, July 9). Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. [Online]. Available: [Link]

  • ResearchGate. (2019, December 24). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[5]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzothiazine Derivatives

Welcome to the Technical Support Center for the synthesis of benzothiazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzothiazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying scientific principles to empower you to troubleshoot your experiments effectively. Our approach is rooted in practical, field-proven experience to ensure the integrity and success of your synthetic endeavors.

Introduction to Benzothiazine Synthesis

Benzothiazines are a critical class of heterocyclic compounds, with a benzene ring fused to a thiazine ring. Their various isomers, including 1,4-, 1,3-, 1,2-, and 2,1-benzothiazines, form the core of numerous pharmacologically active molecules.[1][2] The synthesis of these derivatives, while based on established chemical principles, is often fraught with challenges that can impact yield, purity, and scalability. This guide provides a structured approach to understanding and overcoming these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted as a series of questions and answers to directly address the specific issues you may encounter during your experiments.

I. Issues Related to Starting Materials

Question 1: My reaction yield is consistently low, and I suspect an issue with my 2-aminothiophenol. What could be the problem and how do I address it?

Answer:

This is a very common issue, and it almost always points to the quality of your 2-aminothiophenol. This starting material is highly susceptible to oxidation.[3]

  • The Chemistry of the Problem: The thiol group (-SH) in 2-aminothiophenol is readily oxidized to form a disulfide-linked dimer, 2,2'-diaminodiphenyl disulfide.[4][5] This oxidation can occur simply upon exposure to air. Once the disulfide is formed, it is no longer able to participate in the desired cyclization reaction, which directly leads to a reduction in your product yield.

    *dot graph Oxidation_of_2_aminothiophenol { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

    } * Figure 1: Oxidation of 2-Aminothiophenol.

  • Troubleshooting & Solutions:

    • Purity Check: Before starting your reaction, it's crucial to assess the purity of your 2-aminothiophenol. A simple TLC analysis can be very informative. The disulfide byproduct will have a different Rf value than the starting material.

    • Use Fresh or Purified Reagent: Whenever possible, use a freshly opened bottle of 2-aminothiophenol. If you suspect your stock has been compromised, purification by distillation under reduced pressure is recommended.

    • Inert Atmosphere: To prevent oxidation during the reaction, it is essential to perform the synthesis under an inert atmosphere, such as nitrogen or argon.[3] This involves degassing your solvent and using appropriate glassware and techniques to exclude air.

    • Storage: Store 2-aminothiophenol in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere to prolong its shelf life.

Question 2: I am seeing multiple spots on my TLC even at the beginning of the reaction. What could be the cause?

Answer:

This often indicates issues with the purity of your starting materials, not just the 2-aminothiophenol.

  • The Chemistry of the Problem: Your other starting materials, such as aldehydes, ketones, or β-dicarbonyl compounds, can also be impure or undergo self-condensation or degradation, especially if they are old or have been stored improperly.[3] For example, aldehydes can oxidize to carboxylic acids or undergo aldol condensation.

  • Troubleshooting & Solutions:

    • Purity Verification: Run a TLC of all your starting materials individually before starting the reaction. This will help you identify any impurities.

    • Purification of Reactants: If you find that your other reactants are impure, purify them using standard laboratory techniques such as distillation, recrystallization, or column chromatography.

    • Proper Storage: Ensure all your starting materials are stored under the recommended conditions to prevent degradation.

II. Reaction Condition Optimization

Question 3: My reaction is not going to completion, or I am observing the formation of multiple byproducts. How can I optimize my reaction conditions?

Answer:

Suboptimal reaction conditions are a frequent cause of poor reaction outcomes. Temperature, solvent, and catalyst choice are all critical parameters that need to be carefully controlled.

  • The Chemistry of the Problem: The formation of the benzothiazine ring involves a series of steps, typically including a condensation to form an intermediate (like a Schiff base or an enamine) followed by an intramolecular cyclization.[3] If the reaction conditions are not optimal, any of these steps can be slow or incomplete, or side reactions can compete with the desired pathway.

    *dot graph Reaction_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

    } * Figure 2: General Reaction Pathway and Competing Reactions.

  • Troubleshooting & Solutions:

    ParameterCommon IssuesRecommended Solutions
    Temperature - Reaction too slow at low temperatures.- Decomposition or side product formation at high temperatures.[3]- Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and selectivity.- If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).- If you observe charring or multiple byproducts at reflux, reduce the temperature.
    Solvent - Poor solubility of reactants.- Solvent participating in side reactions.- Unfavorable polarity for the transition state.- Screen a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, DMF, DMSO).[6] For some benzothiazine derivatives, moderately polar mixed solvents like petroleum ether/ethyl acetate can be effective for both reaction and TLC analysis.[7]- For reactions that produce water as a byproduct, using a Dean-Stark apparatus with a non-polar solvent like toluene can drive the equilibrium towards the product.
    Catalyst - Inefficient cyclization.- Catalyst promoting side reactions.- The choice of catalyst is highly dependent on the specific reaction. For condensations, acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids are often used.[8] For some syntheses, a base might be required.[2] - Experiment with different catalysts and catalyst loadings to find the most effective one for your system. In some cases, a catalyst-free reaction under thermal or microwave conditions may be optimal.[9]
III. Product Isolation and Purification

Question 4: I am having difficulty purifying my benzothiazine derivative. What are some effective strategies?

Answer:

Purification can indeed be a challenge, especially if the reaction has not gone cleanly. A combination of techniques is often necessary.

  • The Chemistry of the Problem: The crude reaction mixture can contain unreacted starting materials, the desired product, and various byproducts. The polarity of these different components can be very similar, making separation by chromatography difficult.

  • Troubleshooting & Solutions:

    • Work-up Procedure:

      • After the reaction is complete (as determined by TLC), cool the reaction mixture.

      • If a solid precipitates, it can be collected by filtration. This solid may be your product or a byproduct, so it's important to analyze it.

      • If no solid forms, remove the solvent under reduced pressure.

      • The resulting residue can be dissolved in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine to remove any water-soluble impurities.[3]

    • Column Chromatography:

      • Solvent System Selection: The key to successful column chromatography is finding the right solvent system. Use TLC to screen different solvent mixtures. A good starting point for many benzothiazine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6] Gradually increasing the polarity of the eluent during the chromatography (gradient elution) can help to separate compounds with similar Rf values.

    • Recrystallization:

      • Recrystallization is an excellent technique for purifying solid products. The challenge is to find a suitable solvent or solvent pair.

      • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common solvent for recrystallizing many organic compounds, including some benzothiazine derivatives.[1] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

    • TLC Visualization:

      • Benzothiazine derivatives are often UV-active, so they can be easily visualized on a TLC plate using a UV lamp (254 nm and/or 365 nm).[6][10] Staining with iodine can also be an effective visualization technique.[3]

IV. Safety Precautions

Question 5: What are the key safety precautions I need to take when working with the synthesis of benzothiazine derivatives?

Answer:

Safety should always be the top priority in the laboratory. The synthesis of benzothiazine derivatives involves several hazards that you must be aware of.

  • Handling 2-Aminothiophenol:

    • Toxicity and Odor: 2-Aminothiophenol is toxic and has a strong, unpleasant odor.[3][11] Always handle this chemical in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

    • Inert Atmosphere: As mentioned earlier, handle 2-aminothiophenol under an inert atmosphere whenever possible to prevent oxidation.[3]

  • General Reaction Safety:

    • Solvent Hazards: Be aware of the flammability and toxicity of the solvents you are using.

    • Heating: When heating reactions, use a heating mantle with a temperature controller or an oil bath to ensure even and controlled heating.

    • Pressure: Be cautious when running reactions under pressure or when using sealed tubes.

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.[11]

Experimental Protocols

The following are generalized protocols for the synthesis of 1,4-benzothiazine derivatives. These should be adapted and optimized for your specific substrates and equipment.

Protocol 1: Synthesis of 4H-1,4-Benzothiazines from 2-Aminothiophenol and β-Diketones

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and the β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Catalyst Addition (if necessary): Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base, depending on the specific reaction.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[6]

Conclusion

The synthesis of benzothiazine derivatives is a rewarding area of research with significant implications for drug discovery and materials science. While challenges are inherent in any synthetic endeavor, a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying chemistry of potential side reactions and by carefully optimizing reaction conditions, you can improve your yields, simplify purification, and ensure the integrity of your results. We hope this guide serves as a valuable resource in your laboratory work.

References

  • Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Gazzar, A. A. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. [Link]

  • Jingwen, C. (2024, September 10). Benzothiazine derivatives solubility? ResearchGate. Retrieved from [Link]

  • Zia-ur-Rehman, M., & Siddiqui, H. L. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. [Link]

  • Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2013). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Retrieved from [Link]

  • Karki, M. (2018). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine.
  • Lattanzio, M., Cingolani, G. M., & Lunazzi, L. (1996). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (4), 651-655.
  • Sharma, P., & Kumar, A. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazoles. Journal of Synthetic Chemistry, 2(3), 177-184.
  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5069-5095. [Link]

  • Gupta, S. C., & Sharma, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 4(3), 225-229.
  • Gyliene, O., & Nivinskiene, O. (2011). Thin-layer chromatographic detection of new azaphenothiazines.
  • Szymańska, E., & Niedzielska, M. (2015). Lipophilicity Analysis of New Synthetized Quinobenzothiazines by Use of TLC. Acta Poloniae Pharmaceutica, 72(4), 701-708.
  • Chen, Y., & Hogg, P. J. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Biotechnology and Genetic Engineering Reviews, 27(1), 121-144.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Bures, J., & Larrosa, I. (2021). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. Chemistry–A European Journal, 27(68), 17056-17061. [Link]

  • Angell, Y. L., & Xian, M. (2008). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Current Protocols in Protein Science, 54(1), 18.5.1-18.5.14.
  • Panzella, L., & Napolitano, A. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6271. [Link]

  • Kumar, V., & Gupta, M. K. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Journal of the Iranian Chemical Society, 17(12), 3169-3197.
  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5069-5095. [Link]

  • Munde, S. B., Bondge, S. P., & Mane, R. A. (2003). Facile Synthesis of Bioactive 4H-[1][11]-Benzothiazines Under Solvent Free Conditions. Indian Journal of Chemistry, 42B, 205-207.

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Sebbara, N. K., Ellouzi, M., Zerzouf, A., & Essassi, E. M. (2015). SYNTHESIS OF NEW[1][11]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 14(1), 56-60.

  • Wang, Y., Li, Y., & He, W. (2022). Enantioselective synthesis of C3-functionalized 2,1-benzothiazine 2,2-dioxides by N-heterocyclic carbene catalysis.
  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 129-158). John Wiley & Sons, Ltd.
  • Mir, S., Dar, A. M., & Dar, B. A. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry, 17(2), 148-157.
  • Khan, K. M., & Ambreen, N. (2018). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 8(62), 35553-35564. [Link]

  • Nagy, P. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Advances, 3(45), 22969-22981.

Sources

Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzothiazine Hydrochloride

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzothiazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzothiazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Core Synthesis Strategy: An Overview

The synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core often involves the reaction of 2-aminothiophenol with a suitable two-carbon electrophile, followed by cyclization. A common and effective strategy is the condensation of 2-aminothiophenol with an α-halo ketone or a related species, which proceeds through initial S-alkylation followed by intramolecular cyclization. Another prominent route involves the reaction of 2-aminothiophenol with an aldehyde to form an intermediate, which then cyclizes. This pathway shares mechanistic similarities with the renowned Pictet-Spengler reaction, a cornerstone in the synthesis of related heterocyclic systems like tetrahydroisoquinolines.[1][2][3]

The general workflow can be visualized as a multi-stage process, from raw material verification to the final salt formation.

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_salt Phase 4: Salt Formation reagent_prep Reagent Quality Check (2-aminothiophenol purity) inert_setup Inert Atmosphere Setup (N2 or Argon) reagent_prep->inert_setup condensation Condensation & Cyclization (e.g., 2-aminothiophenol + aldehyde/ketone) reagent_prep->condensation monitoring Reaction Monitoring (TLC) condensation->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis salt_formation Dissolve Free Base in Solvent (e.g., Ether, Methanol) analysis->salt_formation hcl_add Add HCl Solution (e.g., HCl in Ether) salt_formation->hcl_add isolate_salt Isolate Hydrochloride Salt hcl_add->isolate_salt

Caption: General workflow for 3,4-Dihydro-2H-benzothiazine hydrochloride synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction yield is consistently low or I'm getting no product at all. What are the most common causes?

Answer: Low product yield is a frequent challenge in organic synthesis.[4] Several factors can be responsible, ranging from the quality of your starting materials to the specific reaction conditions.

  • Poor Quality of 2-Aminothiophenol: This is the most common culprit. 2-aminothiophenol is highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide.[4] This disulfide byproduct is unreactive in the desired cyclization pathway. Always use freshly opened 2-aminothiophenol or purify it by distillation under reduced pressure before use.

  • Suboptimal Reaction Temperature: The cyclization step can be sensitive to temperature. Some variations of this synthesis proceed well at room temperature, while others require heating to overcome the activation energy barrier for ring closure.[4] If you are running the reaction at room temperature with low yield, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Inappropriate Catalyst or Acid Concentration: Many synthetic routes for benzothiazines rely on an acid catalyst to activate the carbonyl group of the aldehyde/ketone and to promote the formation of the key iminium ion intermediate for cyclization.[1][5] If the acid is too weak or the concentration is too low, the reaction may stall. Conversely, excessively strong acidic conditions can lead to degradation of starting materials or products.

  • Presence of Oxygen: Given the sensitivity of 2-aminothiophenol to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize the formation of the disulfide byproduct and other oxidative side products.[4]

Question: How can I verify the quality of my 2-aminothiophenol?

Answer: Visual inspection is the first step. Pure 2-aminothiophenol is a colorless to light-yellow oil. If your material is dark yellow, brown, or contains solid precipitates, it has likely oxidized. For a more definitive check, you can run a simple TLC. The oxidized disulfide will appear as a separate, less polar spot compared to the starting thiol. A proton NMR spectrum can also be used; the appearance of complex aromatic signals and the disappearance or reduction of the characteristic thiol proton signal can indicate oxidation.

Problem: Impurity and Byproduct Formation

Question: My TLC shows multiple spots, and purification is difficult. What are the likely side products?

Answer: Besides the disulfide dimer of 2-aminothiophenol, several other byproducts can form:

  • Uncyclized Schiff Base/Intermediate: The initial condensation between 2-aminothiophenol and an aldehyde forms a Schiff base (an imine), which is an intermediate to the final product. If the cyclization step is slow or incomplete, this intermediate may remain in your crude product.[4] Inadequate heating or insufficient catalysis can lead to an accumulation of this intermediate.

  • Self-Condensation of Aldehyde/Ketone: Under certain conditions, particularly with base catalysis or high temperatures, the aldehyde or ketone starting material can undergo self-condensation reactions (e.g., an aldol condensation).[4] This can be minimized by controlling the temperature and the stoichiometry of the reactants.

  • Over-oxidation: In syntheses that use an external oxidant, it's possible to over-oxidize the desired dihydrobenzothiazine to a benzothiazole or other related species. Careful control over the stoichiometry of the oxidizing agent is critical.[4]

cluster_main Desired Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Stalled Reaction A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate A->B C 3,4-Dihydro-2H- benzothiazine B->C D 2-Aminothiophenol E Disulfide Dimer (Unreactive) D->E O2 F Schiff Base Intermediate G Incomplete Cyclization F->G Low Temp. or Weak Catalyst

Caption: Competing reaction pathways in benzothiazine synthesis.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism for the synthesis from 2-aminothiophenol and an aldehyde?

Answer: The reaction is a special case of a Pictet-Spengler-type reaction.[1][2] It proceeds through several key steps:

  • Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (iminium ion under acidic conditions).

  • Intramolecular Cyclization: The electron-rich benzene ring then performs an intramolecular electrophilic attack on the iminium ion. This is typically the rate-determining step.

  • Rearomatization/Final Product Formation: A subsequent reduction step (either in-situ or as a separate step depending on the specific protocol) leads to the formation of the final 3,4-dihydro-2H-benzothiazine ring. The driving force is the formation of a stable heterocyclic system.[1]

Question: Are there "greener" or more environmentally friendly approaches to this synthesis?

Answer: Yes, modern synthetic chemistry emphasizes the development of more sustainable methods. For benzothiazole and benzothiazine synthesis, several "green" strategies have been reported. These often involve the use of water as a solvent, reusable catalysts, or solvent-free conditions.[6] Microwave-assisted synthesis is another popular approach that can dramatically reduce reaction times and energy consumption.[7][8] Some methods even utilize catalysts like alkyl carbonic acid, generated in-situ from CO2 and an alcohol, which offers a more environmentally benign acidic catalyst that simplifies work-up.[5]

Question: How do I prepare the final hydrochloride salt?

Answer: The formation of the hydrochloride salt is a straightforward acid-base reaction. After purifying the 3,4-Dihydro-2H-benzothiazine (which is a free base), dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or a small amount of methanol.[9] Then, add a solution of hydrogen chloride (e.g., 1M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt, being ionic, is typically insoluble in nonpolar organic solvents and will precipitate out. The resulting solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.[9]

Question: What are the most critical safety precautions when working with 2-aminothiophenol?

Answer: 2-aminothiophenol requires careful handling.

  • Toxicity and Odor: It is a thiol, which means it has a very strong and unpleasant odor. Always handle it in a well-ventilated fume hood.[4]

  • Oxidation: As mentioned, it is readily oxidized by air. Handle under an inert atmosphere whenever possible and use freshly opened or purified material.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for detailed handling, storage, and emergency information.

Key Synthesis Parameters

The choice of reagents and conditions can significantly impact the reaction outcome. The table below summarizes common parameters found in the literature for related syntheses.

ParameterCommon OptionsPurpose / RationalePotential Issues
Solvent Ethanol, Methanol, Acetonitrile, Toluene, DMSO, WaterSolubilizes reactants; can influence reaction rate and mechanism.Polarity can affect cyclization efficiency; high boiling points can complicate removal.
Catalyst HCl, H₂SO₄, p-TsOH, Acetic Acid, Lewis Acids (e.g., Sm(OTf)₃)Activates carbonyl, promotes iminium ion formation and cyclization.[1][6]Strong acids can cause degradation; catalyst may need to be neutralized during work-up.
Temperature Room Temperature to Reflux (e.g., 25 °C to 110 °C)Provides activation energy for condensation and cyclization steps.[4]High temperatures can promote side reactions and decomposition.
Atmosphere Air or Inert (Nitrogen, Argon)Inert atmosphere prevents oxidation of 2-aminothiophenol.[4]Reactions in air can lead to significant disulfide byproduct formation.

Experimental Protocol Example

This protocol is a generalized representation for the synthesis of a 2-aryl-3,4-dihydro-2H-1,4-benzothiazine followed by hydrochloride salt formation.

Part 1: Synthesis of 2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-aminothiophenol (1.25 g, 10 mmol) and ethanol (30 mL).

  • Reagent Addition: Begin stirring the solution. Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Slowly add benzaldehyde (1.06 g, 10 mmol) dropwise to the solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Visualize spots using UV light. The reaction is complete when the starting material spots have been consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to obtain the pure free base.

Part 2: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-phenyl-3,4-dihydro-2H-1,4-benzothiazine in anhydrous diethyl ether (20 mL).

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 15 minutes.

  • Finishing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum to yield the final hydrochloride salt.[9]

References

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF.
  • Taylor & Francis Online. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Taylor & Francis. (n.d.). 2-aminothiophenol – Knowledge and References.
  • BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem.
  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.
  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
  • Chemistry & Biology Interface. (2017).
  • Canadian Science Publishing. (n.d.).
  • PMC. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
  • BenchChem. (2025). How to avoid byproduct formation in benzothiazole synthesis. BenchChem.

Sources

Troubleshooting

Technical Support Center: Benzothiazine Synthesis &amp; Optimization

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered during the synthesis of benzothiazine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered during the synthesis of benzothiazine scaffolds. This portal moves beyond basic theoretical overviews; it provides field-proven causality, self-validating protocols, and mechanistic troubleshooting to ensure your drug development workflows remain robust and reproducible.

Module 1: Core Reaction Optimization & Solvent Dynamics

The synthesis of 1,4-benzothiazines often relies on the delicate balance of intermediate stability and thermodynamic control. Recent advances in continuous flow chemistry have demonstrated that solvent selection is not merely a matter of solubility, but a critical driver of the necessary mechanistic pathways (such as


-vinyl enolization)[1].
Quantitative Data: Solvent Screening for Continuous Flow Synthesis

When reacting (E)-


-chlorovinyl ketones with 2,2′-dithiodianiline in a continuous flow setup (0.05 mL/min, 60 °C), the choice of solvent dramatically dictates the yield[1].
Solvent SystemTemperature (°C)Yield (%)Mechanistic Observation & Causality
DCM 6028Baseline flow chemistry yield; limited by boiling point constraints.
CH₃CN 6020–22Suboptimal intermediate solubility; promotes side-reactions.
DCE 6020–22Similar performance to acetonitrile; inadequate stabilization.
TCE (1,1,2-Trichloroethane) 6040Optimal system; supports necessary

-vinyl enolization without precipitating intermediates.

(Data derived from 1[1])

OptimizationWorkflow Start Substrate Selection (β-chlorovinyl ketones) Solvent Solvent Screening (TCE Optimal) Start->Solvent Temp Temperature & Flow (60°C, 0.05 mL/min) Solvent->Temp Moisture Moisture Control (4Å Sieves) Temp->Moisture Product 1,4-Benzothiazine Isolation Moisture->Product

Workflow for optimizing 1,4-benzothiazine reaction conditions.

Module 2: Troubleshooting Guides & FAQs

Q1: Why am I observing massive degradation of my intermediate during the intramolecular Michael addition of sulfonimidoyl carbanions? Causality & Solution: The primary culprit is trace moisture. Water or hydroxide ions in the reaction mixture rapidly destroy the highly reactive sulfonimidoyl carbanion intermediate before cyclization can occur[2]. Actionable Fix: Perform the coupling strictly in the presence of activated 4Å molecular sieves. By actively scavenging moisture, this simple addition prevents premature hydrolysis and has been shown to push yields from <30% to ~79%[2]. Furthermore, utilizing an excess of base (e.g., LiHMDS) ensures complete deprotonation, driving the equilibrium toward the desired benzothiazine[2].

Q2: How does the choice of flow chemistry versus batch processing affect the synthesis of 1,4-benzothiazines? Causality & Solution: Flow chemistry provides superior heat transfer and precise residence times compared to batch reactors. In batch, prolonged heating of (E)-


-chlorovinyl ketones leads to thermal degradation and complex side-product mixtures. A continuous flow approach (e.g., using a two-syringe pump system with a 6 mL reaction loop) ensures controlled 

-vinyl enolization, which is mechanistically required for the reaction to proceed efficiently[1]. If you recover >90% of your starting material, it indicates the enolization step has failed due to incorrect residence time or inadequate base concentration[1].

Q3: I am getting an inseparable mixture of benzothiazoles and benzothiazines when reacting hetareno[e]pyrrole-2,3-diones with o-aminothiophenol. How do I control selectivity? Causality & Solution: This is a classic case of competing thermodynamic vs. kinetic pathways. Divergent, condition-controlled methods dictate whether the reaction undergoes ring expansion (yielding benzothiazines/benzothiazepines) or forms a spiro heterocycle (yielding benzothiazoles)[3]. Actionable Fix: Lowering the temperature to room temperature and switching the solvent (e.g., from 1,4-dioxane to DMF) alters the hard-soft acid-base (HSAB) interactions, shifting the equilibrium to favor the 1,4-conjugate addition required for specific benzothiazine derivatives[3].

Mechanism Reactant Starting Materials (Ketone + Thioaniline) Intermediate Enolization / Carbanion Reactant->Intermediate SideProduct Hydrolysis Degradation Intermediate->SideProduct Excess Moisture / Heat Desired Cyclization to Benzothiazine Intermediate->Desired Optimal Conditions (TCE, Sieves)

Mechanistic divergence in benzothiazine synthesis based on reaction conditions.

Module 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Each step includes the underlying causality and a validation checkpoint.

Protocol A: Continuous Flow Synthesis of 1,4-Benzothiazines

Reference Standard: 1[1]

  • Preparation: Prepare a 0.1 M solution of (E)-

    
    -chlorovinyl ketone and NEt₃ in 1,1,2-trichloroethane (TCE) (Syringe 1). Prepare a 0.1 M solution of 2,2′-dithiodianiline in TCE (Syringe 2).
    
    • Causality: TCE provides the optimal boiling point and dielectric constant to stabilize the

      
      -vinyl enol intermediate[1].
      
  • System Priming: Set up a two-syringe pump flow system equipped with a 6 mL reaction loop.

  • Execution: Set the flow rate to 0.05 mL/min and maintain the reaction loop strictly at 60 °C[1].

    • Causality: This specific residence time prevents thermal degradation while allowing complete disulfide cleavage and cyclization[1].

  • Self-Validation Checkpoint: Analyze the crude output. If you observe <10% product and >90% recovery of the (Z)-isomer, the

    
    -vinyl enolization has failed[1]. Corrective action: Verify the NEt₃ concentration and ensure the heating loop is accurately calibrated.
    
Protocol B: Intramolecular Michael Addition for Benzothiazine Formation

Reference Standard: 2[2]

  • Preparation: Charge a flame-dried 10 mL round-bottomed flask with the substrate (e.g., 0.137 mmol) in dry THF (1.4 mL) at -78 °C[2].

  • Moisture Scavenging: Add freshly activated 4Å molecular sieves to the reaction mixture.

    • Causality: Scavenges trace water to prevent the premature hydrolysis of the sulfonimidoyl carbanion intermediate[2].

  • Deprotonation: Dropwise add a 1.25 M solution of LiHMDS in THF (0.410 mmol, ~3 equivalents)[2].

    • Causality: Excess base is empirically proven to result in higher yields during benzothiazine formation by driving the equilibrium of the conjugate addition[2].

  • Self-Validation Checkpoint: Stir at -78 °C and monitor via TLC. If the reaction mixture turns cloudy or yields drop below 30%, moisture contamination has destroyed the intermediate[2]. Corrective action: Re-activate molecular sieves at 300 °C under vacuum before repeating.

  • Isolation: Quench with water, extract with CH₂Cl₂ (3×10 mL), wash with brine, dry over MgSO₄, and concentrate for flash chromatography[2].

References

  • Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry Source: ACS Publications (Organic Letters) URL:[Link]

  • Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups Source: National Institutes of Health (PMC) URL:[Link]

  • Switchable Synthesis of Benzothiazoles, Benzothiazines and Benzothiazepines through the Reaction of Hetareno[e]pyrrole‐2,3‐Diones with o‐Aminothiophenol Source: ResearchGate URL:[Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook Source: EurekaSelect (Current Organocatalysis) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3,4-Dihydro-2H-benzothiazine Hydrochloride

Welcome to the technical support guide for 3,4-Dihydro-2H-benzothiazine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are handling this compound and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-Dihydro-2H-benzothiazine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are handling this compound and require guidance on achieving high purity. The protocols and advice provided herein are based on established chemical principles and field-proven techniques to help you troubleshoot common purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions researchers face when dealing with a new or suspect batch of 3,4-Dihydro-2H-benzothiazine hydrochloride.

Q1: What are the most likely impurities in my sample?

The impurity profile of your 3,4-Dihydro-2H-benzothiazine hydrochloride is intrinsically linked to its synthetic route. Most syntheses involve the condensation of 2-aminothiophenol with a suitable C2-synthon.[1] Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual 2-aminothiophenol or other reactants.

  • Reaction Byproducts: Products arising from side reactions during the cyclization process.

  • Oxidation Products: The sulfur atom in the thiazine ring is susceptible to oxidation, which can lead to the corresponding sulfoxide or sulfone, especially during workup or prolonged storage.

  • Solvent Residues: Trapped solvents from the reaction or a previous purification attempt.

  • Degradation Products: Similar benzothiazine structures can be sensitive to acidic or basic conditions, as well as light, which can cause ring-opening or other rearrangements.[2]

Q2: How should I begin assessing the purity of my material?

Before attempting any purification, a quick and effective purity assessment is crucial. This baseline analysis will inform your purification strategy.

Initial Recommended Step: Thin-Layer Chromatography (TLC)

TLC is an invaluable first-pass technique to visualize the number of components in your sample.[3] It helps you estimate the polarity of the main compound and its impurities, which is critical for developing a column chromatography method if needed.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude 3,4-Dihydro-2H-benzothiazine hydrochloride in a suitable solvent like dichloromethane (DCM) or methanol (MeOH) (0.5 mL).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate solvent system. A good starting point is a mixture of a non-polar and a polar solvent.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm and/or 366 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Analysis: A single spot indicates high purity. Multiple spots confirm the presence of impurities. The retention factor (Rf) value of the spots provides information about their polarity.

TLC Solvent System (Example) Typical Application Notes
30% Ethyl Acetate in HexaneGood for separating non-polar to moderately polar compounds.Adjust the ratio based on the observed Rf. More ethyl acetate will increase the Rf of polar compounds.
5% Methanol in DichloromethaneEffective for more polar compounds.Useful if your compound or impurities are not moving from the baseline in the Hexane/EtOAc system.
Q3: What are the primary methods for purifying 3,4-Dihydro-2H-benzothiazine hydrochloride?

Based on the nature of the compound and its likely impurities, two principal methods are recommended: Recrystallization and Flash Column Chromatography. The choice between them depends on the impurity profile identified by TLC.

  • Recrystallization: Ideal when the desired compound is the major component and the impurities have different solubility profiles. It is excellent for removing small amounts of impurities.

  • Flash Column Chromatography: The method of choice for separating complex mixtures or when impurities have similar polarities to the product. It offers high resolution but is more labor-intensive.[4][5]

Part 2: Purification Workflow and Troubleshooting

This section provides a logical workflow for purification and addresses common issues that may arise during the process.

General Purification Workflow

The following diagram outlines the decision-making process for purifying your compound.

cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end Finish Crude Crude Sample Assess Assess Purity (TLC / HPLC) Crude->Assess PurityCheck Purity > 98%? Assess->PurityCheck ChooseMethod Choose Method PurityCheck->ChooseMethod No Product Pure Product PurityCheck->Product Yes Recrystallize Recrystallization ChooseMethod->Recrystallize Minor Impurities Chromatography Column Chromatography ChooseMethod->Chromatography Major/Complex Impurities Recrystallize->Assess Chromatography->Assess

Caption: Decision workflow for purification.

Q4: My recrystallization is not working. What are the common failure modes and solutions?

Recrystallization is a powerful but sometimes tricky technique.[6] Failure typically manifests in three ways: the compound "oils out," no crystals form, or the final yield is very low.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, and acetonitrile are good starting points.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves. Using too much solvent is a common cause of low yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Recrystallization Troubleshooting Guide

node_problem Problem Observed node_oiling Compound 'Oils Out' Possible Causes: 1. Solution is supersaturated 2. Melting point of solid is below solvent boiling point Solutions: 1. Add more hot solvent 2. Re-heat to dissolve oil, then cool slower 3. Switch to a lower-boiling point solvent node_problem->node_oiling node_nocrystals No Crystals Form Possible Causes: 1. Solution is not saturated (too much solvent) 2. Nucleation is not initiated Solutions: 1. Evaporate some solvent and re-cool 2. Scratch inner wall of the flask with a glass rod 3. Add a 'seed' crystal of pure compound node_problem->node_nocrystals node_lowyield Poor Yield Possible Causes: 1. Too much solvent was used 2. Premature crystallization during hot filtration 3. Compound has significant solubility in cold solvent Solutions: 1. Concentrate mother liquor and cool for a second crop 2. Ensure filtration apparatus is pre-heated 3. Use a different solvent system node_problem->node_lowyield

Caption: Troubleshooting common recrystallization issues.

Q5: How do I select the right conditions for flash column chromatography?

Flash column chromatography is a preparative version of TLC. The goal is to select a solvent system that provides good separation between your product and its impurities on a TLC plate.

Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster (elute first), while polar compounds will interact more strongly with the silica and elute later.

Protocol 3: Purification by Silica Gel Flash Column Chromatography

  • Solvent System Selection (via TLC): The ideal solvent system for your column is one that gives your product an Rf value of ~0.3-0.4 on a TLC plate. This Rf provides the optimal balance between separation and run time.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column by passing the solvent system through it under positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Q6: My compound seems to be degrading on the silica gel column. What can I do?

The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you observe streaking on TLC or new spots appearing after chromatography, consider these options:

  • Deactivate the Silica: Add 1% triethylamine (a base) to your solvent system. This will neutralize the acidic sites on the silica gel and can prevent the degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for your stationary phase.

  • Work Quickly: Do not let the compound sit on the column for an extended period. A properly executed "flash" chromatography should be completed relatively quickly.

References

  • Badshah, S. L., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available from: [Link]

  • Klingsberg, E. (1964). CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Journal of Chemistry, 42(8), 1883-1890. Available from: [Link]

  • Akkurt, M., et al. (2009). (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2573. Available from: [Link]

  • Hancu, G., et al. (2013). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Advanced Pharmaceutical Bulletin, 3(1), 215-220. Available from: [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6248. Available from: [Link]

  • Wu, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(14), 4643-4651. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Lombardino, J. G. (1978). U.S. Patent No. 4,100,347. Washington, DC: U.S. Patent and Trademark Office.
  • Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1850-1857. Available from: [Link]

  • Tsuboi, M., et al. (2021). Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][7][9]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(13), 4080. Available from: [Link]

  • Capot Chemical. (n.d.). Specifications of 3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE. Retrieved from [Link]

  • Mandic, Z., & Nigovic, B. (1998). U.S. Patent No. 5,792,866. Washington, DC: U.S. Patent and Trademark Office.
  • Patel, B., et al. (2019). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. International Journal of Pharmaceutical Sciences and Research, 10(7), 3351-3355. Available from: [Link]

  • Reddy, T. S., et al. (2015). Synthesis and biological evaluation of novel 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as potential COX inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2935-2939. Available from: [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Organic & Medicinal Chemistry International Journal, 1(1). Available from: [Link]

  • Wang, X., et al. (2016). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 12, 259-266. Available from: [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]

  • Alharbi, A. A., et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Advances in Organic Synthesis, 16. Available from: [Link]

  • Hawrył, A., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(18), 4239. Available from: [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358-o2359. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3,4-Dihydro-2H-1,4-Benzothiazine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, forming the core of numerous calcium antagonists, anti-inflammatory agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, forming the core of numerous calcium antagonists, anti-inflammatory agents, and antiarrhythmic drugs [[1]](). However, the classic condensation of 2-aminothiophenol with


-halo carbonyls or epoxides is frequently plagued by chemoselectivity failures and oxidative side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure high-yield, reproducible cyclizations.

Mechanistic Overview: Pathways & Pitfalls

Understanding the dual nucleophilic nature of 2-aminothiophenol is critical. The sulfur atom acts as a "soft" nucleophile, while the nitrogen acts as a "hard" nucleophile. Mismanaging the reaction environment disrupts this delicate balance, leading to the side reactions illustrated below.

G Start 2-Aminothiophenol (Starting Material) Intermediate S-Alkylated Intermediate (Uncyclized) Start->Intermediate + Base, 0°C S-Nucleophilic Attack Side1 Bis(2-aminophenyl) disulfide (Oxidative Dimer) Start->Side1 Atmospheric O2 Trace Metals Reagent α-Halo Ketone/Ester or Epoxide Reagent->Intermediate Target 3,4-Dihydro-2H-1,4-benzothiazine (Target Product) Intermediate->Target Reflux / Heat Intramolecular Cyclization Side2 N-Alkylated / Di-adducts (Chemoselectivity Failure) Intermediate->Side2 Excess Reagent or Strong Base Side3 Sulfoxide / Sulfone (Over-oxidation) Target->Side3 Excess Oxidant (e.g., H2O2)

Caption: Mechanistic pathways for 3,4-dihydro-2H-1,4-benzothiazine synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my reaction mixture turning deep yellow before I even add the electrophile, and how does this affect my yield? A1: This color shift is the hallmark of oxidative dimerization. 2-Aminothiophenol is highly susceptible to atmospheric oxygen, rapidly oxidizing to form bis(2-aminophenyl) disulfide 2.

  • Causality: The S-H bond has a relatively low bond dissociation energy, making it prone to radical-mediated oxidation catalyzed by trace metal ions or light. This consumes your starting material and drastically reduces the yield of the target benzothiazine.

  • Solution: Always degas your solvents by sparging with inert gas (N

    
     or Ar) for at least 15 minutes prior to use. If disulfide is already present, adding a mild reducing agent like sodium hydrosulfide (NaSH) or ammonia borane can cleave the S-S bond in situ, regenerating the reactive thiolate 2.
    

Q2: LC-MS analysis shows a mass corresponding to [M+16] or [M+32] relative to my target benzothiazine. What is happening? A2: You are observing the over-oxidation of the thiazine ring to its corresponding 1-oxide (sulfoxide, +16 Da) or 1,1-dioxide (sulfone, +32 Da) 3.

  • Causality: The sulfur atom within the 1,4-benzothiazine core remains electron-rich. Prolonged exposure to atmospheric oxygen during reflux, or the use of unpurified solvents containing peroxides, leads to unwanted oxidation 4.

  • Solution: Maintain an inert atmosphere throughout the entire reaction and cooling phases. Note: If synthesizing fluorinated derivatives where sulfones are the actual target (e.g., for cardiotropic activity), you must intentionally drive this reaction using a controlled stoichiometric excess of H

    
    O
    
    
    
    in glacial acetic acid 1.

Q3: My reaction stalls at an acyclic intermediate. How do I force the ring closure? A3: The synthesis of 1,4-benzothiazines from 2-aminothiophenol and


-halo ketones/esters is a two-stage domino process: an initial intermolecular S-alkylation followed by an intramolecular N-alkylation/acylation [[3]]().
  • Causality: The thiolate is a soft nucleophile and reacts rapidly at low temperatures. However, the subsequent attack by the harder amine nitrogen requires overcoming the entropic penalty and ring strain of forming the 6-membered thiazine ring.

  • Solution: Ensure a two-temperature profile. Perform the addition at 0°C to ensure exclusive S-alkylation, then heat the mixture to reflux (or use microwave irradiation) to provide the necessary thermal activation energy for the cyclization 1.

Quantitative Data: Side Reaction Matrix
Observed ImpurityTypical Yield LossMechanistic CauseAnalytical Signature (NMR/TLC)Mitigation Strategy
Bis(2-aminophenyl) disulfide 15–40%Oxidative dimerization of thiolYellow TLC spot; loss of -SH peak in

H NMR
Degas solvents; add NaSH
Uncyclized S-alkyl intermediate 10–30%Insufficient thermal activationFree -NH

protons (~5.0 ppm)
Increase temp; microwave
N,S-dialkylated adduct 5–20%Excess electrophile; poor chemoselectivityMissing -NH proton; extra alkyl peaksStrict 1:1 ratio; 0°C addition
Thiazine 1-oxide (Sulfoxide) 5–15%Unintended sulfur oxidationDownfield shift of adjacent protonsExclude air; avoid peroxides
Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine

This protocol is engineered to preemptively address the chemoselectivity and oxidation side reactions discussed above by utilizing a controlled, two-stage temperature profile.

Phase 1: Preparation & Degassing

  • Transfer 50 mL of absolute ethanol into a round-bottom flask equipped with a magnetic stir bar.

  • Sparge the solvent with dry N

    
     or Argon for 15 minutes.
    
  • Scientific Rationale: Removing dissolved oxygen prevents the radical-mediated oxidative dimerization of the thiol precursor [[2]]().

Phase 2: Thiolate Formation 3. Add 2-aminothiophenol (10 mmol, 1.25 g) and anhydrous K


CO

(11 mmol, 1.52 g). 4. Stir the suspension at 0°C for 10 minutes under an inert atmosphere.
  • Self-Validation Check: The mixture should remain colorless to pale yellow. A shift to deep orange indicates that the system is not fully inert and disulfide is forming.

Phase 3: Chemoselective S-Alkylation 5. Dissolve ethyl bromoacetate (10 mmol, 1.67 g) in 10 mL of degassed ethanol. 6. Add this solution dropwise over 20 minutes while strictly maintaining the temperature at 0°C.

  • Scientific Rationale: The soft thiolate nucleophile reacts rapidly at low temperatures. Keeping the system cold prevents the harder amine nitrogen from competing, thus avoiding N,S-dialkylation 1.

Phase 4: Intramolecular Cyclization 7. Remove the ice bath and heat the reaction mixture to reflux (78°C) for 4 hours.

  • Scientific Rationale: Thermal energy is required to overcome the ring-strain barrier and drive the intramolecular nucleophilic acyl substitution, expelling ethanol and closing the thiazine ring 3.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). The intermediate acyclic spot should completely convert to a lower R

    
     target spot.
    

Phase 5: Workup & Isolation 8. Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. 9. Filter the resulting precipitate under vacuum, wash with cold water, and dry under a high vacuum to yield the pure 3-oxo-3,4-dihydro-2H-1,4-benzothiazine.

References
  • Mora, S., et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, 2017.[Link]

  • Makarov, A.S., et al. "Domino reaction of (2-haloethyl)polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines: one-pot synthesis of 3,4-dihydro-2H-1,4-benzothiazines polyfluorinated at the benzene ring and the corresponding 1-oxides and 1,1-dioxides." Chemistry of Heterocyclic Compounds, 2017.[Link]

  • Bryzgalov, A.O., et al. "Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects." American Journal of Biomedical Science & Research, 2021.[Link]

Sources

Optimization

Technical Support Center: 3,4-Dihydro-2H-benzothiazine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-Dihydro-2H-benzothiazine hydrochloride. It addresses common stability issues encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-Dihydro-2H-benzothiazine hydrochloride. It addresses common stability issues encountered during experimental work and offers troubleshooting strategies and frequently asked questions to ensure the integrity of your results.

Understanding the Stability of 3,4-Dihydro-2H-benzothiazine Hydrochloride: An Overview

3,4-Dihydro-2H-benzothiazine hydrochloride is a heterocyclic compound with a core structure susceptible to several degradation pathways. The presence of a secondary amine, a sulfide group, and an aromatic ring system dictates its chemical reactivity and, consequently, its stability profile. The hydrochloride salt form generally enhances solubility and can improve the shelf-life of the solid material compared to the free base.[1] However, in solution, the inherent reactivity of the benzothiazine moiety remains a critical consideration.

Key potential stability concerns include:

  • Oxidation: The sulfide linkage is a primary site for oxidation, potentially forming the corresponding sulfoxide or sulfone. The dihydrothiazine ring itself can also be susceptible to oxidative degradation, which may lead to dimerization or rearrangement to more stable aromatic systems like benzothiazoles.[2]

  • Hydrolysis: The molecule's stability can be pH-dependent. While the dihydrothiazine ring is generally stable, extreme pH conditions, particularly alkaline, may promote ring cleavage.[3]

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light. Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.[4]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.

This guide will provide a framework for identifying and mitigating these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 3,4-Dihydro-2H-benzothiazine hydrochloride is developing a yellow tint over time. What could be the cause?

A1: A color change, typically to yellow or brown, is often indicative of oxidative degradation. The sulfide group in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, prepare solutions fresh, use deoxygenated solvents, and store solutions protected from light in amber vials.

Q2: I'm observing a loss of potency of my compound in an aqueous buffer at pH 8. What is the likely degradation pathway?

A2: Alkaline conditions can promote the hydrolysis of the benzothiazine ring system. Studies on related benzothiazine derivatives have shown that the thiazine ring can be cleaved under basic conditions.[3] It is recommended to assess the stability of your compound across a range of pH values to determine the optimal conditions for your experiments. If you must work at an alkaline pH, consider minimizing the time the compound spends in the solution and running experiments at a lower temperature.

Q3: Can I store solutions of 3,4-Dihydro-2H-benzothiazine hydrochloride at room temperature?

A3: For short-term storage, it is advisable to keep solutions refrigerated (2-8 °C) and protected from light. Room temperature storage, especially for prolonged periods, can accelerate both oxidative and hydrolytic degradation. For long-term storage, freezing aliquots of the solution at -20 °C or -80 °C is recommended. However, it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

Q4: What are the expected degradation products I should look for in my analysis?

A4: Based on the structure, the primary degradation products are likely to be the sulfoxide and sulfone derivatives from oxidation.[5][6] Under more strenuous conditions, you might observe products resulting from ring cleavage or rearrangement to a benzothiazole structure.[2] Photodegradation can lead to a complex mixture of products. It is recommended to perform forced degradation studies to generate and identify potential degradation products specific to your experimental conditions.

Q5: How does the hydrochloride salt affect the stability of the compound?

A5: The hydrochloride salt is formed at the secondary amine. This generally improves the solid-state stability and aqueous solubility of the compound compared to the free base.[1] In unbuffered aqueous solutions, the hydrochloride salt will create a slightly acidic environment, which may help to mitigate base-catalyzed hydrolysis. However, the overall stability in solution will still be dictated by the inherent reactivity of the benzothiazine ring.

Troubleshooting Guide for Stability Issues

This section provides a systematic approach to investigating and resolving stability problems with 3,4-Dihydro-2H-benzothiazine hydrochloride.

Logical Flow for Troubleshooting Stability Issues

start Stability Issue Observed (e.g., peak area decrease, new peaks) check_storage Review Storage & Handling - Protected from light? - Correct temperature? - Inert atmosphere? start->check_storage check_solution Evaluate Solution Parameters - pH of the medium? - Solvent purity? - Exposure to air? start->check_solution forced_degradation Perform Forced Degradation Study (See Protocol Below) check_storage->forced_degradation If handling is correct check_solution->forced_degradation If solution parameters are controlled hplc_method Develop/Optimize Stability-Indicating HPLC Method forced_degradation->hplc_method identify_degradants Identify Degradation Products (e.g., LC-MS) hplc_method->identify_degradants mitigate Implement Mitigation Strategy - Adjust pH - Use antioxidants - Protect from light - Prepare fresh solutions identify_degradants->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8]

1. Materials & Reagents:

  • 3,4-Dihydro-2H-benzothiazine hydrochloride

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (recommended)

2. Sample Preparation:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • If no degradation is observed, repeat at 60°C.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.[9]

  • Thermal Degradation:

    • Store the solid compound and a solution (in a suitable solvent) at 60°C.

    • Analyze samples at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Analyze at various time points and compare to a control sample stored in the dark.

4. HPLC Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method. An example starting method is provided below.

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Data Presentation: Example Forced Degradation Results
Stress ConditionDuration (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C2495.24.81
0.1 M NaOH, RT2488.511.52
3% H₂O₂, RT875.124.93
Thermal, 60°C7298.11.91
Photolytic, UV 254nm882.417.6>3

Note: This is illustrative data and actual results may vary.

Recommended Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating method is crucial for accurately assessing the stability of 3,4-Dihydro-2H-benzothiazine hydrochloride.

Experimental Workflow for HPLC Method Development

start Start Method Development column_selection Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) start->column_selection mobile_phase Mobile Phase Screening (ACN/Water, MeOH/Water with buffers) column_selection->mobile_phase detection Wavelength Selection (Scan for λmax) mobile_phase->detection gradient Gradient Optimization (Separate all peaks from stressed samples) detection->gradient validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision gradient->validation final_method Final Stability-Indicating Method validation->final_method

Caption: Workflow for HPLC method development.

Starting HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the λmax of the compound (determine by UV scan)

  • Injection Volume: 10 µL

This method should be optimized to ensure adequate separation of the parent peak from all degradation products generated during the forced degradation studies.

References

  • Ukrainets, I. V., Petrushova, L. A., Dzyubenko, S. P., & Yangyang, L. (2014). Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates. Chemistry of Heterocyclic Compounds, 50(7), 1047-1054. [Link]

  • Anonymous. (2019). Oxidation Behaviour of Benzothiazine. International Journal Of Multidisciplinary Research In Science, Engineering and Technology, 2(6), 1256-1259. [Link]

  • Kiss, L., Mernyak, E., & Wölfling, J. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1168-1175. [Link]

  • Bio-Rad. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Bio-Rad. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kida, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., Tkach, V. N., & Gorbach, T. V. (2019). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Molecules, 24(15), 2772. [Link]

  • Kortagere, S., Chegondi, R., & Cook, J. M. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375. [Link]

  • Fülöp, F., Lázár, L., & Pihlaja, K. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 570-600. [Link]

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 9-32. [Link]

  • Anonymous. (2022). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 7(1), 1-8. [Link]

  • Gebre, G., & Gebre-Mariam, T. (2017). Development and Validation of Stability Indicating HPLC Method for the Simultaneous Analysis of Amlodipine, Hydrochlorothiazide and Valsartan in Pharmaceutical Formulation. MedCrave Online Journal of Chemistry, 1(1), 1-9. [Link]

  • Anonymous. (2022). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research Publication and Reviews, 3(2), 1-10. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Niazi, S. K. (2019). Drug degradation pathways. In Handbook of Pharmaceutical Manufacturing Formulations (pp. 7-7-7-10). CRC Press. [Link]

  • Reddy, P. B., Reddy, K. R., & Reddy, M. N. (2014). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 5(13), 855-870. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione. PubChem. [Link]

  • King, J. F., & Lee, T. W. S. (1969). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry, 47(1), 1-8. [Link]

  • Abu-Jaish, A., & Zatari, R. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Valsartan and Hydrochlorothiazide in Bulk and Pharmaceutical Dosage Forms. An-Najah University Journal for Research - A (Natural Sciences), 29(1), 25-46. [Link]

  • García-López, V., et al. (2023). Sulfur-Doped g-C3N4 Heterojunctions for Efficient Visible Light Degradation of Methylene Blue. ACS Omega, 8(49), 47019-47029. [Link]

  • Szafarz, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(10), 2568. [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23(3), 445-452. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 1-11. [Link]

  • Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Sreekanth, N., et al. (2014). Development and Validation of Rp – Hplc Method for the Simultaneous Determination of Hydrochlorothiazide, Amlodipine Besylate and Telmisartan in Bulk and Pharmaceutical Formulation. Oriental Journal of Chemistry, 30(4), 1735-1742. [Link]

  • Khan, I., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 11(1), 123-134. [Link]

  • Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. [Link]

  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. F. Hoffmann-La Roche Ltd. [Link]

  • Al-Ostoot, F. H., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1729. [Link]

  • Chernyak, D., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Troubleshooting

Troubleshooting Low Yield in 3,4-Dihydro-2H-benzothiazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3,4-Dihydro-2H-benzothiazines, a core scaffold in many biologically active compounds, can be a challenging endeavor.[1][2][3][4] Low yields...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-Dihydro-2H-benzothiazines, a core scaffold in many biologically active compounds, can be a challenging endeavor.[1][2][3][4] Low yields are a frequent impediment, stemming from a variety of factors ranging from starting material quality to subtle nuances in reaction conditions. This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting and optimizing this important transformation.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses common high-level issues encountered during the synthesis of 3,4-Dihydro-2H-benzothiazines.

Q1: My reaction is not proceeding to completion, and the starting materials are still present. What are the initial checks?

A1: Several factors could be at play. First, verify the purity of your starting materials, particularly the 2-aminothiophenol, which is susceptible to oxidation. Next, confirm the integrity and concentration of your catalyst; some catalysts are hygroscopic and can lose activity. Ensure your solvent is anhydrous, as water can interfere with the reaction. Finally, re-evaluate your reaction temperature and time, as insufficient heating or premature quenching can lead to incomplete conversion.

Q2: I am observing multiple spots on my TLC analysis, indicating the formation of byproducts. What are the likely side products?

A2: The formation of multiple products is a common issue. Likely side products include the disulfide dimer of 2-aminothiophenol, self-condensation products of the carbonyl compound, and potentially isomeric benzothiazine structures. Over-oxidation of the desired product is also possible if the reaction is exposed to air for extended periods at elevated temperatures.

Q3: The final product is impure even after purification. What are the common contaminants?

A3: Common contaminants often include unreacted starting materials, catalyst residues, and closely related side products that co-elute during chromatography. If a strong base is used, it may need to be neutralized and removed effectively during the work-up. In some cases, residual solvent can also be trapped in the final product.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and resolving low-yield issues.

Starting Material Purity and Integrity

Q: How critical is the purity of 2-aminothiophenol and the carbonyl compound?

A: The purity of your starting materials is paramount. 2-Aminothiophenol is notoriously prone to oxidation, forming 2,2'-disulfanediyldianiline. This disulfide impurity will not participate in the desired reaction and will reduce your overall yield.

Protocol: Assessing Starting Material Purity

  • Visual Inspection: Pure 2-aminothiophenol is a colorless to pale yellow oil or solid. A darker color may indicate oxidation.

  • Melting Point: If solid, compare the melting point to the literature value. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the disulfide impurity and other organic contaminants.

  • TLC Analysis: Run a TLC of your starting materials against a known pure standard if available.

Reaction Conditions Optimization

Q: What is the optimal solvent system for this synthesis?

A: The choice of solvent can significantly impact the reaction rate and yield. The ideal solvent should be inert to the reactants and facilitate the dissolution of both starting materials.

SolventPolarityTypical Reaction ConditionsExpected YieldNotes
TolueneNon-polarReflux with Dean-Stark trapGood to ExcellentHelps remove water, driving the reaction to completion.
EthanolPolar ProticRefluxModerate to GoodCan act as both solvent and a mild acid catalyst.[5]
AcetonitrilePolar AproticRefluxGoodA versatile solvent for a range of substrates.[2]
DMSOPolar AproticElevated temperaturesVariableCan promote side reactions if not carefully controlled.[2]
DMFPolar AproticElevated temperaturesVariableSimilar to DMSO, can lead to decomposition at high temperatures.

Q: How does the catalyst choice affect the reaction outcome?

A: Catalysts are often employed to accelerate the reaction. The choice of catalyst depends on the specific substrates and reaction conditions.

CatalystTypical Loading (mol%)FunctionImpact on YieldReference
p-Toluenesulfonic acid (p-TsOH)5-10Acid catalystGenerally improves yield[6]
1,4-Diazabicyclo[2.2.2]octane (DABCO)10-20Base catalystCan be highly effective[7]
Potassium Carbonate (K₂CO₃)StoichiometricBaseUsed in specific multi-component reactions[1][4]
Hydrogen Peroxide/HClCatalyticOxidative cyclizationEffective for certain substrates[5]

Experimental Workflow: Catalyst Screening

G cluster_start Setup cluster_screening Catalyst Screening cluster_analysis Analysis cluster_decision Decision start Low Yield Observed catalyst1 Reaction with p-TsOH start->catalyst1 Parallel Reactions catalyst2 Reaction with DABCO start->catalyst2 Parallel Reactions catalyst3 Reaction with K₂CO₃ start->catalyst3 Parallel Reactions catalyst4 Reaction with H₂O₂/HCl start->catalyst4 Parallel Reactions tlc Monitor by TLC catalyst1->tlc catalyst2->tlc catalyst3->tlc catalyst4->tlc yield Calculate Yield tlc->yield optimal Identify Optimal Catalyst yield->optimal

Caption: A workflow for parallel catalyst screening to optimize reaction conditions.

Q: What is the ideal reaction temperature and time?

A: These parameters are highly dependent on the specific substrates and catalyst used. Generally, reactions are run at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Spot the aliquot on a TLC plate alongside the starting materials.

  • Develop and visualize the plate. The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.

Work-up and Purification Challenges

Q: I am losing a significant amount of product during the aqueous work-up. Why?

A: 3,4-Dihydro-2H-benzothiazines can have some water solubility, especially if they possess polar functional groups. Additionally, emulsion formation during extraction is a common problem. To mitigate this, use a saturated brine solution to wash the organic layer, which can help break emulsions and reduce the solubility of your product in the aqueous phase.

Q: My column chromatography purification is resulting in low recovery. What can I do?

A: Low recovery from column chromatography can be due to several factors. Ensure your chosen eluent system provides good separation of your product from impurities without causing it to streak or remain on the column. Pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve separation. Also, consider the stability of your compound on silica gel; some compounds may decompose on acidic silica. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine, may be beneficial.

Part 3: Mechanistic Insights and Side Reactions

Q: What is the accepted mechanism for the formation of 3,4-Dihydro-2H-benzothiazines?

A: The most common synthesis involves the condensation of a 2-aminothiophenol with a carbonyl compound (aldehyde or ketone). The reaction typically proceeds through the formation of a Schiff base (iminium ion) intermediate, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to cyclization.

G A 2-Aminothiophenol + Carbonyl Compound H⁺ catalyst B Schiff Base (Iminium Ion) Intermediate A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack D 3,4-Dihydro-2H-benzothiazine C->D Proton Transfer

Caption: Simplified reaction mechanism for the synthesis of 3,4-Dihydro-2H-benzothiazines.

Q: What are the most common side reactions leading to low yield?

A: Understanding potential side reactions is crucial for optimizing your synthesis.

G cluster_main Desired Pathway cluster_side Side Reactions Start Starting Materials (2-Aminothiophenol + Carbonyl) DesiredProduct 3,4-Dihydro-2H-benzothiazine Start->DesiredProduct Main Reaction Side1 Oxidation of Thiol (Disulfide Formation) Start->Side1 Side2 Self-Condensation of Carbonyl Start->Side2 Side3 Isomer Formation DesiredProduct->Side3 Rearrangement

Caption: Competing reaction pathways that can lead to a lower yield of the desired product.

  • Oxidation of 2-Aminothiophenol: As mentioned, the thiol group is easily oxidized to a disulfide, which is unreactive in the desired cyclization.

  • Self-Condensation of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under acidic or basic conditions.

  • Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers is possible.

  • Ring Opening/Decomposition: The benzothiazine ring can be unstable under harsh conditions (e.g., strong acid or base, high temperatures), leading to decomposition.

References

  • Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(103), 84953-84957. Available at: [Link]

  • Wang, X., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 286-292. Available at: [Link]

  • Kiss, L., et al. (2021). Basicity-Tuned Reactivity: diaza-[1][7]-Wittig versus diaza-[7][8]-Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 86(1), 546-558. Available at: [Link]

  • Singh, M. S., et al. (2019). Site‐Specific S‐Allylation of α‐Enolic Dithioesters with Morita‐Baylis‐Hillman Acetates at Room Temperature: Precursor for Thiopyrans. ChemistrySelect, 4(25), 7545-7549. Available at: [Link]

  • Kumar, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

  • Wang, X., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. SciSpace, 1-7. Available at: [Link]

  • Wang, X., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals. Available at: [Link]

  • Kazemi, M., et al. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. Journal of Synthetic Chemistry. Available at: [Link]

  • Patel, R. P., et al. (2007). A novel process for preparation of highly pure crystalline hydrochlorothiazide. Google Patents, WO2007026376A2.
  • Tran, P. H., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2022, 1-13. Available at: [Link]

  • Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 629. Available at: [Link]

  • Ghashghaei, O., et al. (2023). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Current Organic Synthesis, 20(1), 2-15. Available at: [Link]

  • Lombardino, J. G. (1975). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents, US3891644A.
  • Krauze, A., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 664-673. Available at: [Link]

  • Pesyan, N. N., et al. (2023). Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. ResearchGate. Available at: [Link]

  • Dighade, S. R., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6524. Available at: [Link]

  • Barluenga, J., et al. (2021). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. Chemistry – A European Journal, 27(68), 17145-17150. Available at: [Link]

  • Krauze, A., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed, 31(4), 664-73. Available at: [Link]

  • Kotha, S., et al. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Sauleau, A., et al. (1998). A Convenient Synthesis of 2H-3,4-Dihydro-1,4-Benzothiazines. Synthetic Communications, 28(22), 4255-4263. Available at: [Link]

  • Bourdais, J., & Crémier, D. (1966). CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Journal of Chemistry, 44(5), 517-525. Available at: [Link]

  • Qian, C., & Tang, W. (2020). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 3,4-Dihydro-2H-benzothiazine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of 3,4-Dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of 3,4-Dihydro-2H-benzothiazine hydrochloride .

Because this compound is a heterocyclic basic amine formulated as a hydrochloride salt, it presents unique chromatographic hurdles. In solution, the salt dissociates into a positively charged protonated amine and a chloride anion. During chromatography, this cationic species is highly susceptible to secondary interactions, leading to poor recovery, peak tailing, and co-elution with structurally similar impurities[1].

Diagnostic Troubleshooting Workflow

Before adjusting your mobile phase or replacing hardware, use the following self-validating diagnostic matrix to identify the root cause of your purification failure.

TroubleshootingWorkflow Start Analyze Chromatogram 3,4-Dihydro-2H-benzothiazine HCl Issue1 Severe Peak Tailing Broad Peaks Start->Issue1 Issue2 Retention Time Shift or Split Peaks Start->Issue2 Issue3 High Backpressure or Column Clogging Start->Issue3 Cause1 Secondary Silanol Interactions (Ion-exchange with Si-O⁻) Issue1->Cause1 Cause2 Analyte Dissociation (pH near pKa) Issue2->Cause2 Cause3 Salt Precipitation in High Organic Mobile Phase Issue3->Cause3 Sol1 Lower pH < 3 (0.1% TFA) or Use End-capped Column Cause1->Sol1 Sol2 Buffer Mobile Phase (e.g., 10mM Ammonium Acetate) Cause2->Sol2 Sol3 Dilute Sample in Mobile Phase Filter (0.22 µm) Cause3->Sol3

Caption: Diagnostic workflow for resolving common chromatographic failures of 3,4-Dihydro-2H-benzothiazine HCl.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing severe peak tailing for 3,4-Dihydro-2H-benzothiazine HCl on a standard C18 column?

Causality: This is a classic manifestation of the "silanol effect." Standard silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). These silanols have a pKa of approximately 3.8–4.2 [2]. At a neutral or mid-range pH, they ionize into anionic Si-O⁻ groups. Your protonated benzothiazine cation undergoes strong secondary ion-exchange interactions with these sites, causing the molecules to "drag" through the column and form a tail [3].

Solutions:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This forces the silanols into their neutral, protonated state, shutting down the ion-exchange pathway [4].

  • Silanol Blockers: If you cannot use low pH, add a competitive amine modifier like Triethylamine (TEA) to the mobile phase. TEA binds to the active silanol sites, acting as a sacrificial blocker so your target analyte can elute symmetrically[3].

  • Stationary Phase Upgrade: Switch to a highly end-capped, Type B silica column or a hybrid-particle column explicitly designed to resist basic compound tailing[2].

Q2: My retention times are drifting, and sometimes I see split peaks. What is causing this?

Causality: Split peaks and retention time drifts for hydrochloride salts typically indicate a mismatch between the sample diluent and the mobile phase, or inadequate buffering causing partial dissociation of the amine during the run [5]. If the mobile phase pH is near the pKa of the benzothiazine nitrogen, the compound exists in a dynamic equilibrium between its ionized and unionized forms. Because these two forms partition differently into the stationary phase, the peak splits.

Solutions:

  • Ensure your mobile phase is adequately buffered (e.g., 10-20 mM ammonium formate) to lock the pH at least 2 units away from the compound's pKa.

  • Always dissolve your sample in the initial mobile phase conditions. Injecting a high-concentration HCl salt dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and peak splitting at the column head [5].

Q3: I am scaling up to preparative normal-phase flash chromatography, but the compound won't elute. How can I recover it?

Causality: Bare silica is highly acidic. Basic amines like 3,4-Dihydro-2H-benzothiazine will bind tightly via acid-base attraction[6]. You cannot easily elute a hydrochloride salt on normal-phase bare silica without aggressive solvent mixtures (e.g., DCM/MeOH/NH₄OH), which can degrade the product or dissolve the silica.

Solutions:

  • Free-basing: Wash the crude salt with saturated NaHCO₃ and extract it into an organic layer before loading it onto the column[7].

  • Amine-Functionalized Silica: Use an amine-modified stationary phase (e.g., KP-NH). The amine-functionalized silica masks the acidic silanols, allowing the free base to elute using a simple Hexane/Ethyl Acetate gradient without irreversible adsorption[6].

Quantitative Data: Mobile Phase Additive Comparison

Selecting the right mobile phase modifier is critical for basic amines. The table below summarizes the causality and quantitative impact of various additives on peak symmetry.

AdditiveOptimal ConcentrationOperating pH RangeMechanism of ActionImpact on Basic Amine Peak Symmetry
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)1.8 - 2.2Ion-pairing & complete silanol protonation.Excellent (Asymmetry Factor < 1.2)
Formic Acid 0.1% (v/v)2.5 - 3.0Mild acidification; partial silanol protonation.Moderate (Asymmetry Factor 1.5 - 2.0)
Triethylamine (TEA) 0.1% - 0.2% (v/v)6.5 - 7.5Competitive silanol blocking; acts as a sacrificial base.Good (Asymmetry Factor 1.2 - 1.5)
Ammonium Acetate 10 - 20 mM4.8 - 5.8Ionic strength buffering; prevents pH drift.Poor to Moderate (Highly pKa dependent)

Self-Validating RPLC Purification Protocol

To ensure a high-yield purification of 3,4-Dihydro-2H-benzothiazine hydrochloride, follow this step-by-step methodology. This protocol includes built-in validation checks to ensure the system is functioning correctly at each stage.

Step 1: Mobile Phase Preparation
  • Buffer A: 0.1% TFA in LC-MS grade Water (v/v).

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).

  • Self-Validation Check: Run a blank gradient from 5% B to 95% B. Monitor the baseline at 254 nm. A stable, flat baseline confirms solvent miscibility and the absence of UV-absorbing contaminants [5].

Step 2: Sample Preparation
  • Weigh the crude 3,4-Dihydro-2H-benzothiazine HCl.

  • Dissolve the sample in 90% Buffer A / 10% Buffer B to a concentration of 5 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Centrifuge an aliquot of the filtered sample at 10,000 rpm for 2 minutes. If a pellet forms, the sample is precipitating in the diluent. You must either decrease the concentration or slightly increase the organic composition of the diluent.

Step 3: Chromatographic Execution
  • Column: C18, fully end-capped, 5 µm particle size (e.g., Waters XBridge or Phenomenex Luna).

  • Gradient: 5% B to 60% B over 20 column volumes.

  • Flow Rate: Scaled to column diameter (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).

  • Self-Validation Check: Inject a neutral marker (e.g., uracil) alongside a small test injection of your sample. If the uracil peak is sharp but the benzothiazine peak tails, the issue is chemical (silanol interactions). If both peaks tail, the issue is physical (e.g., a column void or blocked frit) [5].

Step 4: Fraction Collection & Recovery
  • Collect fractions based on the UV threshold at 254 nm.

  • Lyophilize the fractions immediately to prevent acid-catalyzed degradation of the benzothiazine ring [1].

  • Note: The TFA will volatilize during lyophilization, but the salt form may exchange to a trifluoroacetate salt. If the pure hydrochloride salt is strictly required, perform a post-purification salt exchange using 1M HCl in diethyl ether.

References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. URL:[Link]

  • Is there an easy way to purify organic amines? Biotage. URL:[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. URL:[Link]

  • Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. National Institutes of Health (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-benzothiazine: An In-Depth Analysis for the Research Scientist

The 3,4-dihydro-2H-benzothiazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its synthesis has been appr...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-benzothiazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its synthesis has been approached from various angles, each with its own set of advantages and limitations. This guide provides a comparative analysis of three distinct and representative synthetic routes, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

At a Glance: Comparative Analysis of Synthesis Routes

Synthesis Route Key Precursors Core Principle Typical Yield Reaction Time Key Advantages Primary Limitations
Route 1: Classical S-Alkylation and Intramolecular Cyclization 2-Aminothiophenol, 1,2-DihaloethaneNucleophilic Substitution & Condensation60-75%4-6 hoursDirect, cost-effective for unsubstituted coreHigh temperatures, potential for side products
Route 2: Copper-Catalyzed Intramolecular N-Arylation Substituted (2-Bromophenylthio)ethanaminesModern C-N Bond Formation70-92%[1]48 hours[1]High yields, good functional group toleranceMulti-step precursor synthesis, catalyst cost
Route 3: DABCO-Catalyzed Three-Component Reaction 2-Aminothiophenol, Aldehyde, α-HaloketoneOne-Pot Multi-Component Synthesis75-95%[2]8-12 hoursHigh efficiency, atom economy, structural diversityPrimarily for substituted derivatives

Route 1: The Direct Approach - Classical S-Alkylation and Intramolecular Cyclization

This method represents the most fundamental approach to the unsubstituted 3,4-dihydro-2H-1,4-benzothiazine core. The strategy relies on the sequential nucleophilic attack of the thiol and amine functionalities of 2-aminothiophenol onto a two-carbon electrophile, typically a 1,2-dihaloethane.

Mechanistic Rationale

The reaction proceeds in a stepwise manner. The sulfur atom of 2-aminothiophenol, being a stronger nucleophile than the nitrogen, first displaces one of the halide atoms from 1,2-dibromoethane in an S-alkylation step. The resulting intermediate, S-(2-bromoethyl)-2-aminothiophenol, then undergoes an intramolecular nucleophilic substitution, where the amino group displaces the second bromide to form the six-membered thiazine ring. The use of a base is crucial to deprotonate the thiol, enhancing its nucleophilicity, and to neutralize the HBr generated during the cyclization step.

Classical_Alkylation_Cyclization A 2-Aminothiophenol Int1 Thiolate Anion A->Int1 Deprotonation B 1,2-Dibromoethane Int2 S-(2-bromoethyl)-2-aminothiophenol Base Base (e.g., NaOEt) Int1->Int2 S-Alkylation (SN2) P 3,4-Dihydro-2H-1,4-benzothiazine Int2->P Intramolecular Cyclization (SN2) Copper_Catalyzed_Cyclization Substrate (2-Bromophenylthio)ethanamine Intermediate1 [Cu(I)-Amine Complex] Substrate->Intermediate1 Coordination Catalyst Cu(I) Catalyst->Intermediate1 Product 3,4-Dihydro-2H-1,4-benzothiazine Intermediate2 [Cu(III) Intermediate] Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Catalyst Regeneration Intermediate2->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Substrate Deprotonation DABCO_MCR cluster_reactants Reactants A 2-Aminothiophenol Int1 Dihydrobenzothiazole Intermediate A->Int1 Int2 Thioether Intermediate A->Int2 B Aldehyde B->Int1 C α-Haloketone C->Int2 DABCO DABCO Int3 Coupled Intermediate DABCO->Int3 Int1->Int3 DABCO-mediated coupling Int2->Int3 P Substituted 3,4-Dihydro-2H-1,4-benzothiazine Int3->P Intramolecular Cyclization & Dehydration

Sources

Comparative

In Vitro Validation of 3,4-Dihydro-2H-benzothiazine hydrochloride: A Comparative Guide to Anticancer and Antimicrobial Activity

This guide provides a comprehensive framework for the in vitro validation of 3,4-Dihydro-2H-benzothiazine hydrochloride, a heterocyclic compound belonging to a class of molecules with demonstrated potential across a spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 3,4-Dihydro-2H-benzothiazine hydrochloride, a heterocyclic compound belonging to a class of molecules with demonstrated potential across a spectrum of therapeutic areas.[1][2][3] Drawing from established methodologies and field-proven insights, this document outlines a series of robust experimental protocols designed to objectively assess the compound's cytotoxic and antimicrobial efficacy in comparison to established agents. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their own validation studies.

Introduction: The Therapeutic Potential of the Benzothiazine Scaffold

The benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5][6][7] The introduction of a dihydro- moiety and its formulation as a hydrochloride salt can significantly influence the compound's physicochemical properties, such as solubility and bioavailability, which are critical for its biological function. This guide focuses on two primary and high-impact areas of in vitro validation: anticancer cytotoxicity and antimicrobial activity.

Comparative In Vitro Anticancer Activity

A primary screen for novel anticancer agents involves assessing their ability to inhibit the proliferation of and induce death in cancer cells. Here, we detail a workflow to evaluate the cytotoxic potential of 3,4-Dihydro-2H-benzothiazine hydrochloride against a panel of human cancer cell lines and compare its performance against a standard chemotherapeutic agent, Doxorubicin.

Experimental Design: Cytotoxicity Assessment

The initial evaluation of anticancer potential is typically achieved through a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][8][9]

Logical Framework for Cytotoxicity Screening

G cluster_0 Phase 1: Broad-Spectrum Cytotoxicity Screening Compound 3,4-Dihydro-2H-benzothiazine HCl MTTAssay MTT Assay for Cell Viability Compound->MTTAssay Doxorubicin Doxorubicin (Positive Control) Doxorubicin->MTTAssay CellLines Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2) CellLines->MTTAssay IC50 Determine IC50 Values MTTAssay->IC50

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3,4-Dihydro-2H-benzothiazine hydrochloride and Doxorubicin in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
3,4-Dihydro-2H-benzothiazine HClExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data

Comparative In Vitro Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The benzothiazine scaffold has shown promise in this area.[1][10][11] This section outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3,4-Dihydro-2H-benzothiazine hydrochloride against a panel of pathogenic bacteria and fungi.

Experimental Design: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_1 Phase 2: Antimicrobial Efficacy Evaluation TestCompound 3,4-Dihydro-2H-benzothiazine HCl BrothMicrodilution Broth Microdilution Assay TestCompound->BrothMicrodilution PositiveControls Ciprofloxacin (Antibacterial) Fluconazole (Antifungal) PositiveControls->BrothMicrodilution Microorganisms Bacterial Strains (e.g., S. aureus, E. coli) Fungal Strains (e.g., C. albicans) Microorganisms->BrothMicrodilution MIC Determine MIC Values BrothMicrodilution->MIC

Caption: Process for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a serial two-fold dilution of 3,4-Dihydro-2H-benzothiazine hydrochloride, Ciprofloxacin, and Fluconazole in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3,4-Dihydro-2H-benzothiazine HClExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataN/A
FluconazoleN/AN/AExperimental Data

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of 3,4-Dihydro-2H-benzothiazine hydrochloride's anticancer and antimicrobial activities. The presented protocols, when executed with precision, will yield reliable and comparable data to guide further research. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as investigating the compound's effect on cell cycle progression, apoptosis induction in cancer cells, or its specific molecular targets in microorganisms. The versatility of the benzothiazine scaffold suggests that a multi-faceted approach to its biological evaluation is crucial for uncovering its full therapeutic potential.

References

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Malaria Journal.
  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. (n.d.). RSC Advances.
  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. (n.d.). MDPI.
  • Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. (2022). Journal of Molecular Structure.
  • Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][4][8]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2021). Molecules. Available at:

  • Acetic Acid Derivatives of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide as a Novel Class of Potent Aldose Reductase Inhibitors. (2010). Journal of Medicinal Chemistry.
  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. (2025). ResearchGate.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). Molecules.
  • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. (2021). American Journal of Biomedical Science and Research.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
  • Recent trends toward the synthesis of fused-benzothiazines and their derivatives. (2020). Journal of Sulfur Chemistry.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). Scientific Reports.
  • Some benzothiazole analogs as anticancer agents. (n.d.). ResearchGate.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface.
  • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin- 1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. (2021). American Journal of Biomedical Science & Research.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). Molecules.
  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). (n.d.). Der Pharma Chemica.

Sources

Validation

Phenothiazine vs. Benzothiazine in Drug Design: A Structural and Experimental Comparison Guide

As drug discovery pivots toward highly selective, low-toxicity scaffolds, the architectural evolution of heterocyclic cores has become a focal point for medicinal chemists. For decades, the tricyclic phenothiazine core h...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, low-toxicity scaffolds, the architectural evolution of heterocyclic cores has become a focal point for medicinal chemists. For decades, the tricyclic phenothiazine core has served as a privileged scaffold, predominantly in central nervous system (CNS) therapeutics. However, its inherent lipophilicity and structural bulk often lead to off-target neurotoxicity and cardiotoxicity when repurposed for oncology or antimicrobial applications[1].

To circumvent these limitations, researchers have increasingly turned to the bicyclic benzothiazine core. By stripping away one of the fused benzene rings while preserving the critical nitrogen-sulfur (N-S) axis fold, benzothiazines offer a "minimized structural template" that retains potent bioactivity while dramatically improving the pharmacokinetic profile[2][3].

This guide objectively compares the structural logic, electronic features, and experimental performance of phenothiazine and benzothiazine cores, providing actionable methodologies for assaying their efficacy.

Structural Logic and Electronic Causality

The biological activity of both phenothiazines and 1,4-benzothiazines is heavily dictated by their three-dimensional conformation—specifically, the fold along the N-S axis[2].

  • Phenothiazines (Tricyclic): The 10H-phenothiazine nucleus consists of two benzene rings fused to a central thiazine ring[1]. This highly planar, lipophilic structure easily crosses the blood-brain barrier (BBB), making it ideal for dopamine D2 receptor antagonism (e.g., chlorpromazine)[4]. However, the electron-donating nature of the sulfur and nitrogen atoms, combined with the extended aromatic system, results in a relatively narrow HOMO-LUMO gap. This high reactivity can lead to non-specific binding and cytotoxicity[5].

  • Benzothiazines (Bicyclic): The 1,4-benzothiazine core consists of a single benzene ring fused to a thiazine ring. The removal of one aromatic ring reduces overall lipophilicity, limiting unwanted BBB penetration for non-CNS targets. Furthermore, the minimized scaffold alters the molecular electrostatic potential (MEP), maintaining a better balance between electrophilic and nucleophilic regions, which enhances target specificity (e.g., COX-2 inhibition or bacterial efflux pump blockade)[3][5].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the baseline electronic features and pharmacological performance of standard derivatives from both cores.

Parameter / MetricPhenothiazine Core (Typical Derivatives)Benzothiazine Core (Typical Derivatives)Causality & Impact
Structural Complexity Tricyclic (C₁₂H₉NS)[1]Bicyclic (C₈H₇NS)[2]BTZ's lower molecular weight improves ligand efficiency and aqueous solubility.
HOMO / LUMO Energies HOMO: -4.89 eV / LUMO: -0.32 eV[5]HOMO: ~ -6.50 eV / LUMO: ~ -1.10 eV (varies by substitution)[5]PTZ has higher reactivity; BTZ offers a wider energy gap, enhancing chemical stability in physiological environments.
Anticancer Efficacy (IC₅₀/GI₅₀) ~7.14 – 14.0 µM (HepG2, MCF-7)[6]< 10.0 µM (HT-29 Colon Cancer)[7]Both induce apoptosis, but BTZ derivatives show higher selectivity indices with lower systemic toxicity.
Antimicrobial (S. aureus MIC) Moderate to Weak (Often requires synergistic antibiotics)[3]8.0 – 16.0 µg/mL (Standalone efficacy)[8]BTZ serves as a superior template for NorA efflux pump inhibition due to reduced steric hindrance[3].
Primary Toxicity Profile Extrapyramidal symptoms, cardiotoxicity[1]Mild hepatic clearance load, low neurotoxicityBTZ avoids dopamine receptor blockade, making it safer for chronic infectious or oncological treatments.
Mechanistic Pathways & Structural Evolution

To understand why the transition from phenothiazine to benzothiazine is critical for non-CNS drug design, we must map the divergence in their receptor interactions.

CoreEvolution PTZ Phenothiazine (Tricyclic) High Lipophilicity BTZ Benzothiazine (Bicyclic) Optimized Lipophilicity PTZ->BTZ Structural Minimization (Remove 1 Benzene Ring) CNS Crosses BBB Dopamine D2 Blockade PTZ->CNS Extended Aromaticity Target Targeted Binding (e.g., NorA Pump, COX-2) BTZ->Target Retained N-S Fold Tox Neurotoxicity & Cardiotoxicity CNS->Tox Off-Target Accumulation Safe High Selectivity Low Off-Target Effects Target->Safe Reduced Steric Bulk

Fig 1: Pharmacological divergence of Phenothiazine vs. Benzothiazine scaffolds.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems used to synthesize and evaluate the benzothiazine core against the phenothiazine baseline.

Protocol A: Regioselective Synthesis of 1,4-Benzothiazine Derivatives

Traditional phenothiazine synthesis often requires harsh conditions (e.g., heating diphenylamine with sulfur)[6]. Modern 1,4-benzothiazine synthesis utilizes a greener, regioselective approach[9].

Objective: Synthesize a 1,4-benzothiazine core using a multi-component, self-catalyzing workflow. Causality: Utilizing 2-aminothiophenol and α-haloketones in a slightly basic medium ensures the nucleophilic attack of the thiol group precedes the intramolecular cyclization of the amine, guaranteeing a high-yield, regioselective N-S fold.

  • Reagent Preparation: Dissolve 1.0 mmol of 2-aminothiophenol in 10 mL of dimethylsulfoxide (DMSO).

  • Nucleophilic Addition: Slowly add 1.0 mmol of the selected α-haloketone (or 1,3-dicarbonyl compound) dropwise at room temperature.

  • Cyclization: Add a mild base (e.g., anhydrous K₂CO₃, 1.5 mmol) to neutralize the generated hydrogen halide and drive the intramolecular condensation. Stir at 60°C for 4–6 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly polar 2-aminothiophenol spot confirms complete cyclization.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.

  • Structural Confirmation: Validate the N-S fold formation via ¹H NMR (look for the characteristic N=CH appearance around δ = 9.0 ppm) and FTIR (C-S stretch at 650–775 cm⁻¹)[7].

Protocol B: High-Throughput Screening for NorA Efflux Pump Inhibition

Benzothiazines were specifically designed to minimize the phenothiazine template to inhibit the Staphylococcus aureus NorA multidrug efflux pump without causing human cytotoxicity[3].

Objective: Quantify the efflux pump inhibitory (EPI) activity of the synthesized core using a fluorometric Ethidium Bromide (EtBr) accumulation assay. Causality: EtBr is a known substrate of the NorA pump. It fluoresces strongly only when bound to intracellular DNA. A successful benzothiazine inhibitor will block the pump, trapping EtBr inside the cell, resulting in a quantifiable spike in fluorescence.

  • Strain Preparation: Grow S. aureus SA-1199B (overexpressing NorA) to an OD₆₀₀ of 0.6. Wash and resuspend in 20 mM HEPES buffer (pH 7.0).

  • Assay Setup (Self-Validating Matrix):

    • Test Wells: Bacterial suspension + 5 µM EtBr + Benzothiazine derivative (concentrations from 1 to 50 µM).

    • Positive Control: Bacterial suspension + 5 µM EtBr + Reserpine (20 µg/mL, a known universal efflux inhibitor).

    • Negative Control: Bacterial suspension + 5 µM EtBr + DMSO vehicle.

    • Baseline Control: Wild-type S. aureus ATCC 25923 (lacking NorA overexpression) to prove the mechanism is NorA-specific.

  • Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously for 60 minutes at 37°C.

  • Data Interpretation: Calculate the Fractional Inhibitory Concentration (FIC) index. A valid benzothiazine candidate will show an EtBr accumulation curve matching or exceeding the Reserpine positive control, with no effect on the wild-type baseline control.

AssayWorkflow Prep Prepare S. aureus SA-1199B (NorA+) EtBr Add EtBr (5 µM) Fluorometric Probe Prep->EtBr Test Add Benzothiazine (Test Compound) EtBr->Test PosCtrl Add Reserpine (Positive Control) EtBr->PosCtrl Measure Measure Fluorescence (Ex:530nm / Em:600nm) Test->Measure PosCtrl->Measure Valid Validation: Test curve matches/exceeds Positive Control Measure->Valid Data Analysis

Fig 2: Self-validating fluorometric workflow for NorA efflux pump inhibition.

Conclusion

While the phenothiazine core remains a cornerstone in medicinal chemistry—particularly for psychopharmacology—its broad reactivity and lipophilicity limit its modern application in targeted therapies. The benzothiazine core represents a rational, computation-backed structural evolution. By maintaining the critical N-S fold while shedding steric bulk, benzothiazines offer researchers a highly tunable, low-toxicity scaffold ideal for next-generation antimicrobials, anti-inflammatories, and targeted oncological agents.

References
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Overview of Phenothiazines and Benzothiazine Nucleus.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpJnFqBKVdguOHEHzvvEoAQZO1UsjQcNUI8dW6AnYbLhslT7mzqQLHNIRtd3OH_H2Zfp9ngHJp099r-R7VVJdKnjr9_OMibnHOU0Rg4vDF9Ur3t48M8L9EkZf0dPpybi_G4F6x3lBIrT42wue912QanCUycT3tHEPFLVUq2V4Zaov_QEbV7Iluk268RmdD80JwqiE1Lo=]
  • Nanobio Letters. Electronic Features and Pharmacological Potentials of Substituted Thiazines.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbHO3XDWYbQ523qXkCuUAewMKi2KACshHl-u-DVxrkxsRMKGMpbCoaSmfn0n-R4_6upfazRzmuhXXXsh2KeFanN_oo20dn1REqgPc6pFbi7mGc1SuukxssEX0YajG8uyNWdkE5uXa2n45DONkMQaMsiacn8UGJLILtEAw6-Xp7Wbg=]
  • ResearchGate. Structures of 1,2-benzothiazine-based drugs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysPA1Wwb7XSNCH5NUFBULj4wpOW6HNFy2Q8TvRz-D3yp9giV5NqrnziMEZbc-cd_x-qXPwKqkShBQsqNswG7fvy6xcdvuVf-2AanHg1jukHBQbAxUqK9Rw24l1a5R4sGEDwWfYMDtYLYAuYb1VlB0BATpLcfCJIcfbr9un9TZTHZ1HEO35UvCiUSk2z4MIs08P-XRWwe6dxc=]
  • MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_bYh2I3JB7XEDoHoArPu1DFLc2VMFznUk38ugt3PGIh0LJblkZB_NOVyObYAW7ihfvFboErviPXW-JUtIG1H__dqLRU30pzlO-k1bJBWaNGOlh8AQxJKkJBaE_jI7uRA=]
  • Open Medicinal Chemistry Journal. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGulV5gBPjSuGRE_-PJqNtl8RB_Ukgs_FJqJvpL00WoaJv-qtW6V7hqt6Uk6oRddCHaQFqIBam7ifAftdaOy5sExc1dCwlYgNgSgJ9I3sSSp4RCsvX1QwmapaqMJyz3Msrh_DIT_avK7nBDomSTpbhBFzuqfAx0xULmP88omft7hA==]
  • PMC - NIH. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3j7VWgSqKM5aKjToergXrjiOn4ILs2hZ5mN8qB-gLPKjRTjiQ3YDAa7LNO462QgOEFzy_SGvttAFAsaxukOokLV9uydMEIKozZeTsK5NkPwTY3wi9ed40ceYV2zmpdXsZobz9PhTt9q9Yd820]
  • CBI Journal. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgTKreYEUo_RdJ4OXOi6ILRy21QjMsCB6J72bsAYGgCsObTKW2S4bRwUXVMNIVUCkwRrkZqmplfFkVVUU1vrQiJDWWiyuWBOasTmi-S6c3ZwjWx-kpR_Ph3slZPNuE-HxvT17jfEUri-GfX-wZgkzPn-hNu8HIvqC2CI28kBhxYsWJ6SDJCQl0AzEvQ67Dy5u5GaGL74waPbFgyMsxyciLBpP3BZpar_YO9DsgXhlhsesKueuRo6KMHNRcEqUIk3nLbFW7AOs5FvfQKvGQuH0mNz9umA56NZbmBZMgA-Omezk=]
  • Taylor & Francis Online. Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells.[https://vertexaisearch.cloud.google.
  • ResearchGate. From Phenothiazine to 3Phenyl1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fC8Qxr4W21Ev6Tw2G8CUsPh1xSg5WCMLud56Whg46wtha0Mb2WBhQq_XCW0xM9qoI_jvCEFqIuT_JuFwhL1Y1AuLnTy56wjW0HQVByNGvZAFroEl9a9PBAOkLR15qdEpZucSAl6GJGEb83ZvtNX2O76wiFM7-ZtH2Cnlz_HvBqY_d3w-VhUfq4Tq9e2YI0kTh5FgInWjTwEWXw6tQPunWa55CY7d8exEYoyNtdVR43BgtGiITx3Z4CmM-jAi2kkp251zRPXBseY9C-ffbhe2w4inKrAjESIm6S78wlfLv2kX1oUrgUQo9tf66jhu]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride proper disposal procedures

Proper handling and disposal of complex heterocyclic compounds are critical components of laboratory safety and environmental stewardship. 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is a valuable building block in d...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of complex heterocyclic compounds are critical components of laboratory safety and environmental stewardship. 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is a valuable building block in drug development, but its unique molecular architecture—specifically the presence of nitrogen, sulfur, and chlorine—demands highly controlled disposal protocols to prevent the release of toxic, corrosive gases.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and ultimate thermal destruction of this compound.

Part 1: Chemical Profile & Causality of Hazards

To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. The disposal strategy for 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is entirely dictated by its elemental composition.

Quantitative Chemical Profile

PropertyDetail
Chemical Name 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride
CAS Number 3080-99-7
Molecular Formula C8H9NS · HCl
Molecular Weight 187.69 g/mol
Hazard Classification Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
Key Heteroatoms Nitrogen (N), Sulfur (S), Chlorine (Cl)

The Causality of Disposal Hazards: Standard landfill disposal or basic low-temperature incineration is strictly prohibited for this compound. The causality is rooted in its molecular bonds:

  • The Thiazine Ring (C-N, C-S bonds): When subjected to uncontrolled combustion, the nitrogen and sulfur atoms within the heterocyclic ring oxidize to form Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[1]. These are severe environmental pollutants and acute respiratory hazards.

  • The Hydrochloride Salt (-HCl): Thermal degradation of the salt form releases Hydrogen Chloride (HCl) gas[1]. Without proper mitigation, HCl gas is highly corrosive to both biological tissues and incinerator infrastructure.

Because of these factors, the compound must undergo high-temperature thermal destruction coupled with alkaline gas scrubbing ([2]).

Part 2: Operational Safety & Spill Response Protocol

In the event of an accidental release or spill, immediate containment is required to prevent aerosolization of the irritant dust. This protocol is a self-validating system: by prioritizing containment and inert absorption, you eliminate the risk of atmospheric exposure and incompatible chemical reactions ().

Step-by-Step Spill Response Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood or localized room ventilation is operating at maximum capacity to capture airborne particulates.

  • PPE Donning: Responders must equip a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and tight-fitting safety goggles.

  • Containment: Surround the solid spill with an inert, non-combustible absorbent material (such as dry sand or vermiculite) to prevent further spread.

  • Collection: Carefully sweep the material using non-sparking tools. Crucial: Do not use water or compressed air, as this will aerosolize the hydrochloride dust and increase inhalation risks.

  • Packaging: Transfer the absorbed waste into a chemically compatible, sealable high-density polyethylene (HDPE) container for final disposal.

SpillResponse Spill Spill Identified (3,4-Dihydro-2H-benzo[1,4]thiazine HCl) Evacuate 1. Evacuate & Ventilate Area Spill->Evacuate PPE 2. Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Contain 3. Contain Spill (Prevent Environmental Release) PPE->Contain Absorb 4. Absorb/Sweep (Use inert absorbent) Contain->Absorb Package 5. Package Waste (Seal in hazardous waste container) Absorb->Package Dispose 6. Route to Incinerator Package->Dispose

Workflow for safe containment and handling of 3,4-Dihydro-2H-benzo[1,4]thiazine HCl spills.

Part 3: Proper Disposal Procedures (Thermal Destruction)

The only environmentally and legally acceptable method for disposing of 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is via a licensed hazardous waste incinerator equipped with an afterburner and scrubber.

Step-by-Step Disposal Logistics:

  • Waste Segregation: Isolate the chemical waste from strong oxidizing agents. Mixing with oxidizers can trigger premature, uncontrolled exothermic degradation ([3]).

  • Primary Packaging: Seal the waste in a designated, leak-proof hazardous waste container. Do not reuse empty primary containers for other chemicals.

  • Labeling: Clearly label the container with: "Hazardous Waste - Toxic/Irritant - Contains Nitrogen, Sulfur, and Halogens." This specific labeling ensures the disposal facility routes the waste to the correct incinerator line.

  • High-Temperature Incineration (Primary Chamber): The waste must be introduced into a primary combustion chamber operating at temperatures exceeding 1100°C (2000°F). This extreme heat is required to ensure the complete thermal cleavage of the stable thiazine heterocyclic ring, preventing the formation of toxic intermediate breakdown products ([1]).

  • Secondary Combustion (Afterburner): The exhaust gases must pass through a secondary combustion chamber with a sufficient dwell time (typically >2 seconds) to fully oxidize any residual carbon monoxide and volatile organics.

  • Alkaline Scrubbing: Because the combustion of this compound inherently produces SOx and HCl gases, the incinerator's exhaust stream must pass through an alkaline venturi or packed-tower scrubber (typically utilizing a sodium hydroxide solution). This neutralizes the acidic gases into harmless aqueous salts (e.g., NaCl, Na2SO4) before the exhaust is released into the atmosphere ([1]).

CombustionPathway Waste Waste Chemical (C8H9NS · HCl) Incinerator Primary & Secondary Combustion (>1100°C) Waste->Incinerator Gases Raw Emissions (CO2, H2O, NOx, SOx, HCl) Incinerator->Gases Thermal Destruction Scrubber Alkaline Scrubber (NaOH Solution) Gases->Scrubber Acidic Gases Clean Neutralized Exhaust (Safe Atmospheric Release) Scrubber->Clean Cleaned Gas Salts Scrubber Blowdown (Aqueous NaCl, Na2SO4) Scrubber->Salts Aqueous Waste

Thermal destruction pathway and alkaline scrubbing requirements for safe disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration". [Link]

  • Matrix Scientific. "3080-99-7 Cas No. Chemical Data & Disposal Considerations". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.